Synthesis of Methyl 4-amino-2-oxopiperidine-4-carboxylate: A Comprehensive Technical Guide
Executive Summary & Introduction Methyl 4-amino-2-oxopiperidine-4-carboxylate is a highly functionalized cyclic amino acid derivative. The piperidine-2,4-dione scaffold is a privileged motif in medicinal chemistry, servi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Introduction
Methyl 4-amino-2-oxopiperidine-4-carboxylate is a highly functionalized cyclic amino acid derivative. The piperidine-2,4-dione scaffold is a privileged motif in medicinal chemistry, serving as a critical intermediate for synthesizing complex azaheterocycles, peptidomimetics, and targeted therapeutics .
Synthesizing this molecule requires the precise installation of a quaternary stereocenter at the C4 position of a
δ
-lactam (2-oxopiperidine) ring. This whitepaper details a scalable, four-step synthetic route designed for high atom economy and operational simplicity. By leveraging a Bucherer-Bergs spiro-hydantoin intermediate, this protocol bypasses the traditional limitations of enolizable ketone functionalization, providing researchers with a robust and self-validating workflow.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule features a
δ
-lactam and a quaternary carbon at C4 bearing both an amine and a methyl ester. Direct functionalization of the C4 position via a standard Strecker synthesis is often plagued by poor yields. The C3 protons—flanked by the lactam and ketone carbonyls—are highly acidic, which promotes enolization over nucleophilic addition.
To circumvent this, we utilize the Bucherer-Bergs reaction . This multicomponent reaction converts the C4 ketone of an N-protected piperidine-2,4-dione into a spiro-hydantoin. The formation of the rigid hydantoin ring acts as a thermodynamic sink, driving the equilibrium forward even for highly enolizable or sterically hindered ketones . Subsequent global deprotection and hydrolysis yield the free amino acid, which is then esterified to the target compound.
Fig 1. Four-step synthetic workflow for Methyl 4-amino-2-oxopiperidine-4-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Causality & Design: The tert-butyloxycarbonyl (Boc) group is selected because it directs the intramolecular cyclization of the Meldrum's acid adduct and prevents unwanted side reactions at the lactam nitrogen during the subsequent hydantoin formation .
Coupling: In a flame-dried flask under nitrogen, dissolve Boc-
β
-alanine (1.0 equiv) and Meldrum's acid (1.1 equiv) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 1.5 equiv) and cool to 0 °C.
Activation: Slowly add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv). Stir at room temperature for 12 hours.
Workup: Wash the organic layer with 5% KHSO4 (to remove DMAP), water, and brine. Dry over Na2SO4 and concentrate to yield the Meldrum's acid adduct.
Cyclization: Dissolve the crude adduct in ethyl acetate and reflux for 4 hours. Self-Validation: The thermal decomposition releases acetone and CO2; the cessation of gas evolution serves as a visual indicator of reaction completion.
Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to afford N-Boc-piperidine-2,4-dione.
Step 2: Bucherer-Bergs Reaction to Spiro-hydantoin
Causality & Design: Utilizing ammonium carbonate provides both the ammonia necessary for imine formation and the carbon dioxide required for the hydantoin ring closure.
Reaction Setup: Dissolve N-Boc-piperidine-2,4-dione (1.0 equiv) in a 1:1 mixture of ethanol and water.
Reagent Addition: Add ammonium carbonate (4.0 equiv) and potassium cyanide (1.5 equiv). (Caution: KCN is highly toxic; perform in a well-ventilated fume hood with proper safety protocols).
Heating: Heat the reaction mixture to 60 °C for 18 hours.
Isolation: Cool to room temperature. Self-Validation: The spiro-hydantoin intermediate is highly crystalline and will precipitate from the reaction mixture. Filter, wash with cold water, and dry under vacuum.
Fig 2. Mechanistic sequence of the Bucherer-Bergs reaction at the C4 position.
Step 3: Global Deprotection and Hydantoin Hydrolysis
Causality & Design: Strong aqueous base is required to hydrolyze the robust hydantoin ring to the corresponding
α
-amino acid. Concurrently, these basic conditions cleave the N-Boc protecting group, elegantly unmasking the
δ
-lactam in a single step.
Hydrolysis: Suspend the spiro-hydantoin in 3M aqueous NaOH (or Ba(OH)2 for simplified sulfate-precipitation workup).
Reflux: Heat the mixture at 100 °C for 24 hours.
Precipitation: Cool the mixture and carefully adjust the pH to ~6.5 using 6M HCl. Self-Validation: The zwitterionic 4-amino-2-oxopiperidine-4-carboxylic acid reaches its isoelectric point and precipitates out of solution.
Isolation: Filter the precipitate, wash with cold ethanol, and dry thoroughly.
Step 4: Esterification
Causality & Design: Thionyl chloride in methanol generates anhydrous HCl in situ, which protonates the carboxylic acid to drive the Fischer-type esterification while simultaneously forming the stable hydrochloride salt of the amine.
Suspension: Suspend 4-amino-2-oxopiperidine-4-carboxylic acid in anhydrous methanol and cool to 0 °C.
Activation: Dropwise, add thionyl chloride (SOCl2, 2.0 equiv). Self-Validation: The opaque suspension will gradually clear into a homogeneous solution as the soluble hydrochloride salt of the ester forms.
Reflux: Warm to room temperature and reflux for 4 hours.
Isolation: Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to yield Methyl 4-amino-2-oxopiperidine-4-carboxylate hydrochloride as a high-purity white solid.
Quantitative Data Summary
The following table summarizes the expected yields, reaction times, and critical analytical markers for validating each intermediate in the workflow.
Synthetic Step
Intermediate / Product
Expected Yield
Reaction Time
Key Analytical Markers (ESI-MS / ¹H NMR)
1. Cyclization
N-Boc-piperidine-2,4-dione
75–82%
16 h
MS: [M+H]⁺ 214.1NMR: 1.45 ppm (s, 9H, Boc)
2. Bucherer-Bergs
Spiro-hydantoin intermediate
80–88%
18 h
MS: [M+H]⁺ 284.1NMR: 8.2, 10.5 ppm (br s, NH)
3. Hydrolysis
4-amino-2-oxopiperidine-4-carboxylic acid
65–70%
24 h
MS: [M+H]⁺ 159.1NMR: Disappearance of Boc signal
4. Esterification
Methyl 4-amino-2-oxopiperidine-4-carboxylate
85–90%
4 h
MS: [M+H]⁺ 173.1NMR: 3.75 ppm (s, 3H, OMe)
References
Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Exploratory
physicochemical properties of Methyl 4-amino-2-oxopiperidine-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-oxopiperidine-4-carboxylate Introduction: Structuring for Success in Drug Discovery In the landscape of modern drug development, a molecul...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-2-oxopiperidine-4-carboxylate
Introduction: Structuring for Success in Drug Discovery
In the landscape of modern drug development, a molecule's success is not solely dictated by its biological activity. The journey from a promising hit to a viable clinical candidate is fundamentally governed by its physicochemical properties. These characteristics—spanning lipophilicity, solubility, ionization state, and more—are the bedrock upon which a drug's absorption, distribution, metabolism, and excretion (ADME) profile is built. Understanding and optimizing these properties early in the discovery pipeline is paramount to mitigating late-stage failures and engineering successful therapeutics.
This guide provides a comprehensive technical overview of the key physicochemical properties of Methyl 4-amino-2-oxopiperidine-4-carboxylate , a novel chemical entity with a unique structural framework. The molecule incorporates a lactam, a primary amine, and a methyl ester, all centered around a piperidine core with a critical quaternary carbon at the 4-position. While extensive experimental data for this specific molecule is not yet prevalent in public literature, this document serves as a predictive and methodological guide for researchers. It outlines not only the theoretical importance of each property but also the experimental workflows required for their determination, providing a robust framework for its characterization. The insights are grounded in data from structurally similar compounds and established analytical principles, offering a trusted roadmap for scientists in medicinal chemistry and drug development.
Core Physicochemical Profile: Predictions and Deterministic Methodologies
A molecule's interaction with biological systems is a direct consequence of its physical and chemical nature. For Methyl 4-amino-2-oxopiperidine-4-carboxylate, the interplay between its polar functional groups and aliphatic scaffold defines its behavior.
Molecular Identity and Drug-Likeness
The foundational properties provide a first pass assessment of the molecule's "drug-likeness," often evaluated against empirical guidelines like Lipinski's Rule of Five.[1]
Property
Predicted Value / Structure Analysis
Significance in Drug Development
Molecular Formula
C₇H₁₂N₂O₃
Defines the elemental composition.
Molecular Weight
172.18 g/mol
Influences diffusion and transport across membranes. This value is well within the typical range for small molecule drugs (<500 Da).[1]
Hydrogen Bond Donors (HBD)
3 (One amide N-H, two amine N-H)
Governs interactions with biological targets and affects membrane permeability and solubility. This value is within Lipinski's guideline (≤5).[1]
Hydrogen Bond Acceptors (HBA)
4 (One amide C=O, two ester oxygens, one amine N)
Key for molecular recognition and solubility. This value is within Lipinski's guideline (≤10).[1]
Rotatable Bonds
1 (C-C bond of the ester group)
A low number of rotatable bonds generally correlates with higher oral bioavailability due to reduced conformational flexibility upon binding.[2]
Lipophilicity: The Balance of Water and Fat
Lipophilicity is arguably one of the most critical physicochemical parameters, influencing potency, metabolism, and pharmacokinetics.[1] It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.
Causality and Insight: A compound must possess sufficient lipophilicity to partition into and cross lipid bilayer membranes, yet retain enough hydrophilicity to be soluble in aqueous environments like the gastrointestinal fluid and blood plasma. An imbalance can lead to poor absorption, high metabolic clearance, or off-target toxicity.[3]
Predicted Lipophilicity: The structurally related Methyl 2-oxopiperidine-4-carboxylate has a computationally predicted LogP of -0.31.[2] The addition of a polar primary amino group to the C4 position of Methyl 4-amino-2-oxopiperidine-4-carboxylate is expected to significantly increase its hydrophilicity, likely resulting in a LogP value below -1.0 . This suggests the compound is predominantly hydrophilic.
Experimental Protocol: High-Throughput LogD Determination via HPLC
Principle: This method correlates a compound's retention time on a reverse-phase (e.g., C18) HPLC column with its lipophilicity.[4] A set of standards with known LogP values is used to create a calibration curve.
System Preparation: An HPLC system with a photodiode array (PDA) detector is used. The column is a Waters BEH C18 or equivalent.[4]
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to measure LogD₇.₄) and an organic solvent (e.g., acetonitrile or methanol) is employed.
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and diluted to an appropriate concentration (~10 µM) in the mobile phase.
Analysis: The sample is injected, and the retention time is recorded.
Calculation: The LogD of the compound is calculated by interpolating its retention time against the calibration curve generated from the standards. This high-throughput method provides a reliable measure of lipophilicity under physiological pH conditions.[1]
Ionization Constant (pKa): The Protonation State
The pKa dictates the charge of a molecule at a given pH, which profoundly impacts its solubility, permeability, and ability to interact with ionic residues in a target's binding site.[3][5]
Causality and Insight: Methyl 4-amino-2-oxopiperidine-4-carboxylate is a zwitterionic compound at physiological pH. It possesses a basic primary amine and a weakly acidic N-H proton on the lactam ring.
The primary amine (basic center) is predicted to have a pKa of ~9-10 , typical for such groups. Below this pKa, it will be protonated (-NH₃⁺).
The lactam N-H (acidic center) is predicted to be very weakly acidic, with a pKa likely above 15, similar to related structures.[6] It will remain neutral under physiological conditions.
This ionization behavior is critical; the charged form will dominate in the stomach (low pH), aiding dissolution, while a mixture of charged and neutral species will exist in the intestine, balancing solubility and permeability for absorption.
Experimental Protocol: Potentiometric Titration
Principle: This gold-standard method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Apparatus: An automated titrator equipped with a sensitive pH electrode and a micro-burette.
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often with a co-solvent like methanol or DMSO to ensure solubility, and a constant ionic strength is maintained with a background electrolyte (e.g., KCl).
Titration: The solution is titrated with standardized HCl to determine the basic pKa and with standardized KOH to determine the acidic pKa. The pH is recorded after each addition of titrant.
Data Analysis: The pKa is determined from the inflection point of the titration curve (or the half-equivalence point). Specialized software is used to refine the pKa values from the potentiometric data.
Fig 1: Experimental workflow for core physicochemical properties.
Aqueous Solubility
Solubility is essential for a drug to be absorbed and distributed systemically.[3] Poor solubility is a major hurdle in drug development.
Causality and Insight: Given its hydrophilic nature (predicted LogP < -1.0) and its zwitterionic character, Methyl 4-amino-2-oxopiperidine-4-carboxylate is expected to have high aqueous solubility . The ability to form multiple hydrogen bonds with water and exist as a charged species will facilitate its dissolution.
Principle: This equilibrium method measures the saturation solubility of a compound and is considered the benchmark for solubility determination.
Procedure: An excess amount of the solid compound is added to a specific buffer solution (e.g., phosphate-buffered saline at pH 7.4).
Equilibration: The resulting slurry is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
Quantification: The concentration of the compound in the clear supernatant is measured using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS, against a standard curve.
Polar Surface Area (PSA)
PSA is a computed property that correlates well with passive molecular transport across membranes. It is defined as the sum of the surfaces of polar atoms (oxygens, nitrogens) in a molecule.
Insight and Prediction: For Methyl 2-oxopiperidine-4-carboxylate, the TPSA is 55.4 Ų.[2] The addition of an amino group (-NH₂) contributes approximately 26 Ų to the PSA. Therefore, the predicted TPSA for Methyl 4-amino-2-oxopiperidine-4-carboxylate is ~81.4 Ų . This value suggests the molecule may have good oral absorption but is unlikely to readily cross the blood-brain barrier (which often requires a PSA < 60-70 Ų).
Fig 2: Predicted ionization states across a pH gradient.
Structural and Spectroscopic Characterization
Confirming the identity and purity of a new chemical entity is non-negotiable. Spectroscopic analysis provides an empirical fingerprint of the molecule.[5]
Technique
Expected Observations for Methyl 4-amino-2-oxopiperidine-4-carboxylate
¹H NMR
- N-H (Amide): Broad singlet, ~7.5-8.5 ppm. - N-H (Amine): Broad singlet, exchangeable with D₂O, ~1.5-3.0 ppm. - O-CH₃ (Ester): Sharp singlet, ~3.7 ppm. - Piperidine Ring Protons: Complex multiplets in the aliphatic region, ~1.8-3.5 ppm.
While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous piperidine derivatives provides a strong basis for safe handling protocols.[7][8]
General Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, vapor, or mist. Wash hands thoroughly after handling.[7]
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]
Ingestion/Inhalation: May be harmful if swallowed or inhaled.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents.
Conclusion
Methyl 4-amino-2-oxopiperidine-4-carboxylate presents a compelling structural motif for further investigation in drug discovery. This guide establishes a foundational understanding of its likely physicochemical properties, predicting it to be a hydrophilic, zwitterionic molecule with high aqueous solubility. The provided experimental workflows offer a self-validating system for researchers to confirm these predictions and build a comprehensive data package. By embracing a deep understanding of these core properties, development teams can make more informed decisions, strategically navigating the complex path from chemical structure to clinical success.
References
Fisher Scientific. (n.d.). Safety Data Sheet.
Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(17), 10373–10384. Available from: [Link]
Royal Society of Chemistry. (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry. Retrieved from: [Link]
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available from: [Link]
ArborPhoria. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from: [Link]
MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from: [Link]
1H and 13C NMR characterization of 4-amino-2-oxopiperidine derivatives
Title: Comprehensive 1 H and 13 C NMR Characterization of 4-Amino-2-oxopiperidine Derivatives: A Technical Guide for Peptidomimetic Scaffolds Abstract: The 4-amino-2-oxopiperidine (4-aminopiperidin-2-one) scaffold is a p...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive
1
H and
13
C NMR Characterization of 4-Amino-2-oxopiperidine Derivatives: A Technical Guide for Peptidomimetic Scaffolds
Abstract:
The 4-amino-2-oxopiperidine (4-aminopiperidin-2-one) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized as a conformationally restrained
β
-amino acid equivalent in the design of peptidomimetics, such as Homo-Freidinger lactams[1]. Accurate structural elucidation of these cyclic amides is paramount for validating their 3D pharmacophores. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere spectral assignments, focusing instead on the causality of NMR phenomena. By understanding the electronic and steric forces governing chemical shifts and coupling constants, researchers can confidently map the stereochemistry and intramolecular dynamics of these critical drug discovery building blocks.
Structural Context and the Causality of Chemical Shifts
The 2-oxopiperidine ring is a six-membered lactam that typically adopts a half-chair or sofa conformation to minimize allylic strain around the planar amide bond. The introduction of an amino group at the C4 position breaks the symmetry of the ring, creating a chiral center that renders the geminal protons at C3, C5, and C6 diastereotopic.
When analyzing the
13
C NMR spectrum, the most defining feature is the C2 carbonyl. Unlike a standard cyclic ketone (which resonates near 210 ppm), the lactam carbonyl is significantly shielded. This is caused by the Lewis basic character of the adjacent nitrogen (N1); the nitrogen lone pair delocalizes into the carbonyl
π∗
orbital, providing electronic shielding that shifts the C2 resonance upfield to approximately 171.9 ppm[2].
Furthermore, the electronegative nature of the C4-amino substituent deshields the C4 methine carbon, pushing its resonance into the 45–52 ppm range, clearly distinguishing it from the aliphatic methylenes.
Table 1: Representative
13
C NMR Chemical Shifts for 4-Amino-2-oxopiperidines
Position
Carbon Type
Expected Shift (ppm)
Causality / Rationale
C2
Carbonyl (C=O)
168.0 – 173.0
Shielded relative to ketones due to N1 lone pair delocalization[2].
C3
Methylene (CH
2
)
35.0 – 42.0
α
to carbonyl; deshielded by the anisotropic effect of the C=O
π
system.
C4
Methine (CH-NH
2
)
45.0 – 52.0
Deshielded by the inductive effect of the electronegative amine nitrogen.
C5
Methylene (CH
2
)
25.0 – 32.0
Aliphatic region;
β
to both heteroatoms, experiencing minimal inductive deshielding.
C6
Methylene (CH
2
)
40.0 – 46.0
α
to the lactam nitrogen; deshielded by the N1 atom.
1
H NMR Spectral Analysis: Diastereotopicity and J-Coupling
In the
1
H NMR spectrum, the chiral center at C4 forces the C3 and C5 methylene protons into distinct axial and equatorial magnetic environments. This diastereotopicity results in complex multiplet splitting patterns.
The causality of these splitting patterns lies in the Karplus equation. The vicinal coupling constants (
3JHH
) between the C4 methine proton and the adjacent C3/C5 protons dictate the relative stereochemistry. An axial-axial relationship yields a large coupling constant (
3J≈9−12
Hz) due to the 180° dihedral angle, whereas axial-equatorial or equatorial-equatorial relationships yield smaller couplings (
3J≈2−5
Hz). By extracting these
J
-values, spectroscopists can determine whether the 4-amino group occupies a pseudo-axial or pseudo-equatorial position within the lactam ring.
Table 2: Representative
1
H NMR Chemical Shifts and Multiplicities
Position
Proton
Expected Shift (ppm)
Multiplicity & Causality
N1-H
Amide NH
5.5 – 7.5
Broad singlet. Shift is highly dependent on solvent and hydrogen bonding[3].
C3-H
a/b
Diastereotopic CH
2
2.2 – 2.8
Doublet of doublets (dd). Large geminal coupling (
2J≈15
Hz) and vicinal coupling to C4.
C4-H
Methine CH
3.0 – 3.6
Multiplet. Splitting is dictated by the axial/equatorial orientation relative to C3/C5.
C5-H
a/b
Diastereotopic CH
2
1.5 – 2.1
Multiplets. Complex splitting due to adjacent C4 and C6 protons.
C6-H
a/b
Diastereotopic CH
2
3.1 – 3.5
Multiplets. Deshielded by the adjacent lactam nitrogen.
Conformational Analysis via Variable Temperature (VT) NMR
4-aminopiperidin-2-one derivatives are frequently utilized to induce reverse-turn structures stabilized by intramolecular hydrogen bonds (e.g., CO···HN interactions in an 11-membered ring)[3]. To validate these 3D structures in solution, Variable Temperature (VT) NMR is employed.
The Logic: If an amide proton is shielded from the bulk solvent by an intramolecular hydrogen bond, its chemical shift will change very little as the temperature increases. Conversely, a solvent-exposed amide proton will exhibit a dramatic upfield shift as elevated temperatures disrupt intermolecular solute-solvent hydrogen bonds. A temperature coefficient (
ΔδNH/ΔT
) of
−6.5
ppb/K indicates significant temperature dependency, often used to map the equilibrium of these H-bonded states at low versus high temperatures[3].
Caption: Logic tree for determining intramolecular hydrogen bonding via Variable Temperature NMR.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness in your structural assignments, the following protocol is designed as a self-validating system. Each step contains an internal check to prevent downstream analytical failures.
Action: Dissolve 5–10 mg of the 4-amino-2-oxopiperidine derivative in 600
μ
L of non-polar, non-competing solvent (e.g., CDCl
3
or CD
2
Cl
2
).
Causality: Non-polar solvents preserve intramolecular hydrogen bonds. Using strongly coordinating solvents like DMSO-d
6
will actively disrupt the native peptidomimetic conformation, leading to false-negative VT-NMR results.
Validation: Ensure the solution is perfectly clear. Particulates degrade magnetic field homogeneity.
Step 2: 1D NMR Acquisition and System Calibration
Action: Acquire a standard
1
H NMR spectrum at 298 K.
Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak or residual solvent peak. If FWHM > 1.0 Hz, the sample must be re-shimmed. Poor shimming will obscure critical
J
-coupling fine structure at the C3 and C5 positions.
Action: Calibrate the 90-degree pulse width (
pw90
) specifically for your sample to maximize signal-to-noise for subsequent 2D and
13
C experiments.
Step 3: 2D NMR for Unambiguous Assignment
Action: Acquire
1
H-
1
H COSY to trace the continuous spin system from C3
→
C4
→
C5
→
C6.
Action: Acquire
1
H-
13
C HSQC to map protons to their directly attached carbons, resolving any overlapping multiplets in the
1
H spectrum.
Action: Acquire 2D NOESY (mixing time 300-500 ms) to identify through-space proximities (< 5 Å), confirming the relative stereochemistry of the 4-amino group.
Step 4: Variable Temperature (VT) NMR Execution
Action: Acquire
1
H NMR spectra at 5 K increments from 273 K to 323 K. Allow the probe to equilibrate for 5 minutes at each temperature before acquisition.
Validation: Monitor the chemical shift of the residual solvent peak (e.g., CHCl
3
at 7.26 ppm). It should remain relatively static. If the solvent peak drifts significantly, the probe's thermocouple requires recalibration.
Action: Plot
δNH
against Temperature (K) and calculate the slope to derive the temperature coefficient.
Caption: Workflow for NMR-based 3D conformational elucidation of lactam scaffolds.
Conclusion
The rigorous NMR characterization of 4-amino-2-oxopiperidine derivatives requires an integrated approach that pairs fundamental chemical shift causality with advanced 2D and VT-NMR techniques. By understanding how the lactam nitrogen shields the C2 carbonyl[2], and how the chiral C4 center induces diastereotopicity across the ring, researchers can accurately decode the complex multiplets observed in these systems. When combined with self-validating experimental protocols, this methodology ensures the reliable structural elucidation of next-generation peptidomimetics[3].
References
A collateral approach on the 13C NMR analysis of pseudopelletierine, an alkaloid
Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics
ACS Publications (The Journal of Organic Chemistry)
Homo-Freidinger Lactams: Stereoselective Synthesis of 4-Aminopiperidin-2-one Derivatives from Aspartic Acid
ResearchG
Infrared Spectroscopy of Lactam-Containing Piperidines: A Technical Guide to Structural Characterization and Spectral Interpretation
Executive Summary Lactam-containing piperidines represent a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, including direct Factor Xa inhibitors (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Lactam-containing piperidines represent a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous therapeutics, including direct Factor Xa inhibitors (e.g., apixaban) and various CNS-active agents. For drug development professionals and analytical chemists, Infrared (IR) spectroscopy is a frontline, non-destructive technique for probing the electronic environment, hydrogen-bonding networks, and conformational states of these scaffolds.
As a Senior Application Scientist, I approach IR spectral analysis not merely as a peak-matching exercise, but as a mechanistic readout of molecular physics. This whitepaper provides an in-depth, self-validating framework for the IR characterization of lactam-piperidine systems, explaining the causality behind spectral shifts and establishing rigorous experimental protocols.
Mechanistic Principles of IR Absorption in Lactam-Piperidines
To accurately interpret the IR spectrum of a lactam-containing piperidine, one must understand the interplay between ring strain, electronic delocalization, and intermolecular forces.
The Amide I Band: Ring Strain and the Lactam Carbonyl
The most diagnostic feature of a lactam is the Amide I band, dominated by the carbonyl (C=O) stretching vibration. The exact frequency of this stretch is a direct physical readout of the ring's internal angle strain.
δ
-Lactams (6-membered rings): In a relatively strain-free 6-membered system like piperidin-2-one, the C=O stretch typically manifests between 1660 and 1680 cm⁻¹ [1]. For example, in the pharmaceutical apixaban (which features a piperidin-2-one moiety), the primary lactam C=O stretch is sharply resolved at 1679 cm⁻¹ [2][3].
Ring Contraction Effects: As the lactam ring shrinks, the internal bond angles decrease. To compensate, the exocyclic C=O bond acquires greater s-character, which increases the bond's force constant. Consequently, 5-membered
γ
-lactams shift to ~1700 cm⁻¹ , and highly strained 4-membered
β
-lactams shift to ~1745 cm⁻¹ [1].
Electronic Conjugation and Hydrogen Bonding
Conjugation: If the lactam is conjugated with an aromatic ring or an adjacent double bond, the delocalization of
π
-electrons reduces the double-bond character of the carbonyl. This weakens the C=O bond, causing a red shift (lower frequency) in the Amide I band[1].
Hydrogen Bonding: Lactams are potent hydrogen bond donors (if a free N-H is present) and acceptors. In the solid state, intermolecular hydrogen bonding weakens the C=O bond, shifting the Amide I band to lower wavenumbers while simultaneously broadening the N-H stretching band[4]. In dilute non-polar solutions (e.g., CHCl₃), these networks break, resulting in a sharp, higher-frequency free N-H band (~3400 cm⁻¹)[5].
The Piperidine Core Signatures
The saturated nitrogen heterocycle provides orthogonal validation points:
Aliphatic C-H Stretching: The methylene (-CH₂-) groups of the piperidine ring produce distinct symmetric and asymmetric stretches just below 3000 cm⁻¹, typically at 2910 cm⁻¹ and 2867 cm⁻¹ [2].
C-N Stretching: The carbon-nitrogen single bond vibrations appear in the fingerprint region, reliably manifesting between 1038 and 1144 cm⁻¹ [2].
N-H Stretching: If the piperidine or lactam nitrogen is secondary, a prominent N-H stretch is observed in the 3300–3480 cm⁻¹ range[2].
Quantitative Data Summary
The following table synthesizes the expected IR stretching frequencies for lactam-piperidine systems, providing the physical causality for each assignment.
Functional Group
Vibrational Mode
Expected Frequency (cm⁻¹)
Physical Causality & Structural Implications
δ
-Lactam (6-membered)
C=O Stretch (Amide I)
1660 – 1680
Baseline force constant for a strain-free cyclic amide.
γ
-Lactam (5-membered)
C=O Stretch (Amide I)
1685 – 1715
Increased s-character in the C=O bond due to moderate ring strain.
β
-Lactam (4-membered)
C=O Stretch (Amide I)
1730 – 1760
High angle strain maximizes C=O s-character and force constant.
Piperidine Core
Aliphatic C-H Stretch
2850 – 2950
Symmetric/asymmetric stretching of sp³ hybridized -CH₂- groups.
Piperidine Core
C-N Stretch
1038 – 1144
Highly coupled skeletal vibrations in the fingerprint region.
Secondary Amine/Amide
N-H Stretch
3300 – 3480
Highly sensitive to H-bonding; broad in solid state, sharp in dilute solution.
Experimental Workflow & Protocol
To ensure scientific integrity, an IR protocol must be a self-validating system . A single peak is never sufficient for structural confirmation. The following methodology guarantees orthogonal validation.
Phase 1: Sample Preparation & Matrix Selection
Causality: The choice of matrix dictates whether you are observing the molecule's intrinsic properties or its solid-state interactions.
For Routine Structural ID (ATR-FTIR): Place 2–5 mg of the neat, dry lactam-piperidine powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) module.
Why ATR over KBr? Potassium bromide (KBr) is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at ~3400 cm⁻¹, which completely masks the critical N-H stretching region of the piperidine/lactam. ATR eliminates this moisture artifact.
For Hydrogen-Bonding Studies (Solution State): Dissolve the compound in anhydrous CHCl₃ to a concentration of 0.01 M. Inject into a 0.1 mm pathlength CaF₂ or NaCl liquid cell. This isolates the monomeric form, allowing observation of the "free" C=O and N-H stretches without solid-state lattice effects.
Phase 2: Spectral Acquisition
Set the spectrometer resolution to 4 cm⁻¹ . Higher resolutions (e.g., 1 cm⁻¹) introduce unnecessary noise for condensed-phase samples, while lower resolutions (e.g., 8 cm⁻¹) will blur the closely spaced symmetric/asymmetric C-H stretches.
Co-add a minimum of 32 to 64 scans to maximize the signal-to-noise ratio, particularly for resolving the weaker C-N stretches in the fingerprint region.
Perform a background scan immediately prior to sample acquisition to subtract atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor (3500–3900 cm⁻¹ and 1300–1900 cm⁻¹).
Phase 3: Orthogonal Peak Validation (The Self-Validating System)
Do not rely solely on the Amide I band. A rigorous scientist builds a web of evidence:
Primary Anchor: Locate the intense Amide I C=O stretch (e.g., 1679 cm⁻¹ for a
δ
-lactam).
Secondary Anchor: Confirm the presence of the piperidine ring by locating the aliphatic C-H stretches (~2910, 2867 cm⁻¹). If these are missing, the molecule may be a fully aromatic system, not a piperidine.
Tertiary Anchor: Verify the C-N stretch in the fingerprint region (1038–1144 cm⁻¹).
Analytical Workflow Visualization
The following diagram maps the logical decision tree for validating a lactam-piperidine structure via IR spectroscopy.
Fig 1: Logical decision tree for IR spectral validation of lactam-piperidine scaffolds.
An In-Depth Technical Guide to the Potential Stereoisomers of Methyl 4-amino-2-oxopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a profound understanding of stereochemistry is not merely an academic exercise but a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a profound understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. The three-dimensional arrangement of atoms within a molecule can drastically influence its pharmacological and toxicological profile.[1][2][3] Molecules that share the same chemical formula and connectivity but differ in the spatial orientation of their atoms are known as stereoisomers. These subtle structural differences can lead to significant variations in how a molecule interacts with the chiral environment of biological systems, such as enzymes and receptors.[2][4]
This technical guide provides a comprehensive analysis of the potential stereoisomers of Methyl 4-amino-2-oxopiperidine-4-carboxylate, a substituted piperidine derivative. Piperidine scaffolds are prevalent in many bioactive compounds, making a thorough characterization of their stereochemical possibilities essential for rational drug design.[5][6] We will delve into the structural analysis of this molecule to identify its chiral centers, explore the resulting stereoisomers, and discuss the state-of-the-art methodologies for their synthesis, separation, and characterization. Furthermore, this guide will underscore the pharmacological implications of stereoisomerism, offering insights for researchers engaged in the development of new chemical entities.
Structural Analysis and Identification of Chiral Centers
To comprehend the stereoisomeric potential of Methyl 4-amino-2-oxopiperidine-4-carboxylate, a meticulous examination of its molecular structure is the foundational step. The molecule's nomenclature reveals a six-membered piperidine ring with a carbonyl group at the 2-position (a δ-lactam), and both an amino group and a methyl carboxylate group attached to the 4-position.
A chiral center, or stereocenter, is an atom (typically carbon) that is bonded to four different substituent groups. The presence of one or more chiral centers is the most common origin of stereoisomerism in organic molecules.
Upon inspection of the structure of Methyl 4-amino-2-oxopiperidine-4-carboxylate, the carbon atom at the 4-position (C4) is identified as the sole chiral center. The four distinct groups attached to C4 are:
-NH₂ (Amino group)
-COOCH₃ (Methyl carboxylate group)
-CH₂-C(=O)- (The segment of the ring leading to the carbonyl group)
-CH₂-N(H)- (The segment of the ring leading to the nitrogen atom)
The asymmetry of the piperidine ring, conferred by the lactam functionality (the amide bond between N1 and C2), ensures that the two pathways around the ring from C4 are non-equivalent. Consequently, the C4 atom is bonded to four different groups, rendering it a chiral center. The other carbon atoms within the ring (C3, C5, and C6) are methylene (-CH₂) groups and are not chiral. The carbonyl carbon (C2) is sp²-hybridized and thus not a stereocenter.
The number of possible stereoisomers can be predicted by the formula 2ⁿ, where 'n' is the number of chiral centers. For Methyl 4-amino-2-oxopiperidine-4-carboxylate, with n=1, there are two possible stereoisomers.
The Enantiomeric Pair
With a single chiral center, Methyl 4-amino-2-oxopiperidine-4-carboxylate exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other, analogous to a left and right hand. These two isomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents around the chiral center.
Figure 1: The (R) and (S) enantiomers of Methyl 4-amino-2-oxopiperidine-4-carboxylate are non-superimposable mirror images.
Physicochemical Properties of Enantiomers
Enantiomers exhibit identical physical and chemical properties in an achiral environment. This includes melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS). However, they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). A 1:1 mixture of both enantiomers, known as a racemic mixture or racemate, is optically inactive as the rotations cancel each other out.
Crucially, enantiomers can and often do exhibit different biological activities. This is because biological systems are inherently chiral, composed of L-amino acids and D-sugars. The interaction between a chiral drug and a chiral biological target (e.g., an enzyme or receptor) is diastereomeric, meaning the two enantiomers can have different binding affinities and efficacies.[4][7]
Synthesis and Separation of Stereoisomers
The preparation of enantiomerically pure forms of Methyl 4-amino-2-oxopiperidine-4-carboxylate is a critical step for pharmacological evaluation. There are two primary strategies to achieve this: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis
Asymmetric synthesis, also known as stereoselective synthesis, aims to produce a single enantiomer preferentially. This can be achieved through several approaches:
Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the desired stereocenter.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.
Chiral Catalysis: Employing a chiral catalyst to create the stereocenter with a preference for one enantiomer. This is often the most efficient method as a small amount of catalyst can generate a large quantity of the desired product. Asymmetric synthesis of substituted piperidines is a well-established field with numerous catalytic methods available.[5][8][9]
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Common techniques include:
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. The resolving agent is then removed to yield the pure enantiomers.
Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Chiral Chromatography: This is a powerful and widely used technique, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs are particularly effective for the separation of amino acid esters and related compounds.[10][11]
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
Column Selection: Choose a suitable Chiral Stationary Phase (CSP). For a molecule like Methyl 4-amino-2-oxopiperidine-4-carboxylate, a polysaccharide-based column (e.g., amylose or cellulose derivatives) is a good starting point.
Mobile Phase Optimization: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks.
Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.
Injection and Elution: Inject the sample onto the HPLC system and elute with the optimized mobile phase at a constant flow rate.
Detection: Monitor the column effluent using a UV detector at a wavelength where the analyte absorbs.
Data Analysis: The two enantiomers will appear as two separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.
Figure 2: Workflow for the chiral separation of enantiomers using HPLC.
Stereochemical Characterization
Once the enantiomers have been synthesized or separated, it is essential to confirm their absolute configuration (R or S) and determine their enantiomeric purity.
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. It provides a three-dimensional map of the electron density in the molecule, allowing for unambiguous assignment of the stereochemistry.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration by comparing experimental spectra with theoretical predictions.
Chiral HPLC: As described above, this is the primary method for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.
Technique
Information Provided
Key Considerations
X-ray Crystallography
Absolute Configuration
Requires a single crystal of suitable quality.
VCD/ECD Spectroscopy
Absolute Configuration
Requires comparison with computational data.
Chiral HPLC
Enantiomeric Purity (ee)
Requires a validated separation method.
Polarimetry
Optical Rotation ([α])
Indicates optical activity but does not directly give absolute configuration.
Table 1: Techniques for Stereochemical Characterization.
Biological and Pharmacological Significance
The importance of studying the stereoisomers of a potential drug candidate cannot be overstated. The two enantiomers of a chiral drug can have markedly different pharmacological profiles.[4][7]
Eutomer and Distomer: The more active enantiomer is termed the eutomer , while the less active one is the distomer .
Pharmacodynamic Differences: One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different pharmacological action, or even be responsible for adverse effects.[1][7] A classic example is thalidomide, where the (R)-enantiomer is a sedative, but the (S)-enantiomer is teratogenic.
Pharmacokinetic Differences: Enantiomers can also differ in their absorption, distribution, metabolism, and excretion (ADME) properties.
Therefore, the development of a single-enantiomer drug (a "chiral switch" from a previously marketed racemate) can lead to a better therapeutic index, with improved efficacy and a more favorable safety profile.[1] For Methyl 4-amino-2-oxopiperidine-4-carboxylate, it is imperative to evaluate the biological activity of each enantiomer separately to fully understand its therapeutic potential and potential liabilities.
Conclusion
Methyl 4-amino-2-oxopiperidine-4-carboxylate possesses a single chiral center at the C4 position, giving rise to a pair of enantiomers. While these stereoisomers share identical physical and chemical properties in an achiral environment, they are likely to exhibit distinct biological activities. A comprehensive understanding and characterization of these enantiomers are paramount for any drug development program involving this scaffold. The application of modern asymmetric synthesis and chiral resolution techniques allows for the preparation of enantiomerically pure samples, which can then be subjected to rigorous pharmacological and toxicological evaluation. This stereochemically-aware approach is fundamental to the development of safer and more effective medicines.
References
(PDF) Pharmacological Significance of Stereoisomerism. - ResearchGate. Available at: [Link]
A review of drug isomerism and its significance - PMC. Available at: [Link]
STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY - IIP Series. Available at: [Link]
Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. Available at: [Link]
The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences. Available at: [Link]
A new asymmetric synthetic route to substituted piperidines | Request PDF - ResearchGate. Available at: [Link]
Asymmetric synthesis of polyfunctionalized piperidines: substitution at the C-4 position. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]
Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines - Sci-Hub. Available at: [Link]
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. Available at: [Link]
Synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles. Enhanced potencies of (+) isomers - PubMed. Available at: [Link]
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - MDPI. Available at: [Link]
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]
Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available at: [Link]
Methyl 2-oxopiperidine-4-carboxylate (C7H11NO3) - PubChemLite. Available at: [Link]
US4379941A - Resolution of racemic amino acids - Google Patents.
Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. Available at: [Link]
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]
Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration - Beilstein Journals. Available at: [Link]
Scaffold Rigidification in Drug Design: A Technical Whitepaper on Methyl 4-amino-2-oxopiperidine-4-carboxylate
Executive Summary In modern drug discovery, overcoming the entropic penalty of ligand-receptor binding is a critical optimization hurdle. Conformationally restricted scaffolds—specifically functionalized saturated hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, overcoming the entropic penalty of ligand-receptor binding is a critical optimization hurdle. Conformationally restricted scaffolds—specifically functionalized saturated heterocycles—are deployed to lock pharmacophores into bioactive geometries. This whitepaper provides an in-depth technical analysis of Methyl 4-amino-2-oxopiperidine-4-carboxylate , a highly versatile cyclic
α
-amino acid derivative. By deconstructing its IUPAC nomenclature, detailing a self-validating synthetic methodology, and outlining its analytical characterization, this guide serves as an authoritative resource for medicinal chemists and process scientists utilizing delta-lactam scaffolds in peptidomimetic design.
Structural Elucidation & IUPAC Nomenclature Logic
To leverage a molecule in rational drug design, one must first understand the precise spatial and chemical descriptors encoded in its [1]. The name Methyl 4-amino-2-oxopiperidine-4-carboxylate systematically defines a highly functionalized, chiral heterocycle.
Deconstructing the Nomenclature
The nomenclature follows the IUPAC Blue Book guidelines for cyclic compounds with a principal functional group:
Parent Ring System (piperidine) : The core is a six-membered saturated heterocycle containing one nitrogen atom.
Principal Characteristic Group (-4-carboxylate) : The highest-priority functional group is the esterified carboxylic acid. Because the carboxyl carbon is directly attached to a ring system, the suffix "-carboxylate" (derived from "-carboxylic acid") is used rather than "-oate".
Ester Alkyl Group (Methyl) : The alkyl chain attached to the ester oxygen is cited as a separate, leading word.
Substituents & Numbering (4-amino-2-oxo) :
Numbering begins at the heteroatom (Nitrogen = position 1).
Directionality is determined by assigning the lowest possible locant set to the substituents. Numbering toward the carbonyl yields the set (2,4,4), which is lower than the alternative path (4,4,6).
Prefixes are listed alphabetically: "amino" precedes "oxo".
Stereochemical Implications (The C4 Quaternary Center)
Because C4 is bonded to four distinct groups (an amino group, a methoxycarbonyl group, a
−CH2−
leading to a lactam, and a
−CH2−
leading to an amine), it constitutes a chiral quaternary stereocenter. Depending on the synthetic route, the molecule exists as either a racemate or a pure (4R)/(4S) enantiomer—a critical Quality Attribute (CQA) when mapping to biological targets.
Fig 1. Logical breakdown of IUPAC nomenclature rules applied to the target molecule.
Self-Validating Synthetic Methodology
The synthesis of highly functionalized quaternary stereocenters is notoriously prone to side reactions, such as retro-aldol cleavage or elimination. To ensure high fidelity and yield, we deploy a three-stage route utilizing the [2] on a [3] precursor.
As a standard of scientific integrity, the following protocol is designed as a self-validating system , meaning each step contains an inherent mechanistic or analytical checkpoint that prevents the progression of failed reactions.
Action: React piperidine-2,4-dione with potassium cyanide (KCN) and ammonium carbonate
(NH4)2CO3
in a 1:1 ethanol/water mixture at 60°C for 12 hours.
Causality (The 'Why'): The Bucherer-Bergs reaction is selected over the Strecker synthesis because the resulting spirohydantoin intermediate is thermodynamically highly stable. This traps the transient imine and completely prevents the retro-aldol degradation that typically plagues 1,3-dicarbonyl or
β
-keto-lactam systems.
Validation Checkpoint: In-Process Control (IPC) via LC-MS must confirm the total disappearance of the dione mass (m/z 114) and the emergence of the spirohydantoin (m/z 184 [M+H]⁺). The reaction is self-purifying; the hydantoin precipitates out of the aqueous ethanol upon cooling.
Phase 2: Alkaline Hydrolysis
Action: Suspend the spirohydantoin in an aqueous solution of Barium Hydroxide
Ba(OH)2
(3.0 eq) and reflux for 24 hours. Acidify to pH 6.5 using dilute
H2SO4
.
Causality (The 'Why'): Barium hydroxide is strictly chosen over
NaOH
or
KOH
. Upon neutralization with sulfuric acid, the barium precipitates quantitatively as insoluble
BaSO4
. This allows the free 4-amino-2-oxopiperidine-4-carboxylic acid to be isolated simply by filtration and lyophilization, avoiding the heavy inorganic salt contamination that ruins downstream esterifications.
Validation Checkpoint: Ninhydrin stain on TLC must show a strong purple spot (primary amine), and the IR spectrum must show a broad zwitterionic stretch (~3000-2500 cm⁻¹) replacing the distinct hydantoin imide bands.
Phase 3: Esterification & Protection
Action: Suspend the free amino acid in anhydrous methanol at 0°C. Dropwise, add Thionyl Chloride (
SOCl2
, 2.0 eq). Warm to reflux for 8 hours. Evaporate to yield the target molecule as a hydrochloride salt.
Causality (The 'Why'): Thionyl chloride reacts with methanol to generate anhydrous
HCl
in situ. This serves a dual purpose: it acts as the acid catalyst for the Fischer esterification and immediately protonates the C4 amino group. Protonation is critical—it prevents the free amine from attacking the newly formed ester or the C2 lactam of neighboring molecules, thereby preventing oligomerization or diketopiperazine formation.
Validation Checkpoint: Complete dissolution of the suspension indicates successful esterification. Final validation is achieved via HRMS and NMR (see Section 3).
Fig 2. Self-validating synthetic workflow for Methyl 4-amino-2-oxopiperidine-4-carboxylate.
Quantitative Analytical Characterization
To guarantee the structural integrity of the synthesized Methyl 4-amino-2-oxopiperidine-4-carboxylate, comprehensive analytical profiling is required. The table below summarizes the expected quantitative data for the pure hydrochloride salt (
C7H13ClN2O3
).
Analytical Technique
Expected Value / Signal
Structural Rationale
HRMS (ESI+)
m/z 173.0921 [M+H]⁺
Confirms the exact monoisotopic mass of the free base (
C7H12N2O3
).
¹H NMR (DMSO-d₆)
δ
3.75 ppm (s, 3H)
Confirms the successful integration of the methyl ester group.
¹H NMR (DMSO-d₆)
δ
8.05 ppm (br s, 1H)
Represents the lactam N-H proton at position 1.
¹H NMR (DMSO-d₆)
δ
8.60 ppm (br s, 3H)
Confirms the primary amine is protonated as the
HCl
salt (
−NH3+
).
¹³C NMR (DMSO-d₆)
δ
172.5 ppm, 169.8 ppm
Confirms the presence of two distinct carbonyl environments (Ester C=O and Lactam C=O).
FT-IR (ATR)
1735 cm⁻¹, 1660 cm⁻¹
Differentiates the high-frequency ester C=O stretch from the lower-frequency lactam (amide) C=O stretch.
Chemical Biology & Scaffold Utility
In drug development, Methyl 4-amino-2-oxopiperidine-4-carboxylate acts as a premium building block for peptidomimetics .
By embedding the
α
-amino acid motif within a delta-lactam ring, the
ϕ
and
ψ
dihedral angles of the resulting peptide chain are severely restricted. This rigidification forces the molecule into specific secondary structures (such as
β
-turns), which drastically reduces the entropic penalty upon binding to target proteases or G-protein coupled receptors (GPCRs). Furthermore, the lactam carbonyl serves as an excellent, directionally fixed hydrogen-bond acceptor, improving pharmacokinetic properties such as aqueous solubility and metabolic stability against endogenous peptidases.
References
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[Link]
ResearchGate. The synthesis and pharmacological evaluation of (±)-2,3-seco-fentanyl analogues (Piperidine-2,4-dione utilization).[Link]
Foundational
Engineering Conformational Pre-Organization: The Role of Constrained Amino Acid Mimics in Peptide Therapeutics
The Biophysical Imperative for Conformational Constraints Native peptides are inherently flexible molecules that explore a vast, dynamic conformational landscape in aqueous solution. While this flexibility is necessary f...
Author: BenchChem Technical Support Team. Date: March 2026
The Biophysical Imperative for Conformational Constraints
Native peptides are inherently flexible molecules that explore a vast, dynamic conformational landscape in aqueous solution. While this flexibility is necessary for certain biological functions, it presents a massive hurdle in drug discovery. When a flexible peptide binds to its target receptor, it must "freeze" into a single bioactive conformation. This loss of degrees of freedom incurs a severe entropic penalty, which fundamentally limits binding affinity[1]. Furthermore, unstructured peptide backbones are highly susceptible to recognition and cleavage by endogenous proteases.
To circumvent these limitations, medicinal chemists employ constrained amino acid mimics —synthetic, non-proteinogenic residues engineered to restrict the conformational freedom of the peptide backbone or side chains[2]. By rationally introducing these mimics, we can pre-organize the peptide into its bioactive geometry before it ever encounters the receptor. This strategy not only enhances target affinity by minimizing the entropy of binding but also confers profound metabolic stability by sterically shielding vulnerable amide bonds from enzymatic degradation[3].
Mechanistic Paradigms of Constraint
The application of constrained amino acids generally falls into two biophysical categories: the restriction of the backbone Ramachandran angles (
ϕ
and
ψ
) and the restriction of side-chain topography (
χ
angles).
Ramachandran (
ϕ,ψ
) Space Restriction
The most direct method to induce secondary structure is through
α,α
-dialkyl amino acids. For example,
α
-aminoisobutyric acid (Aib) and 1-aminocyclopentane-1-carboxylic acid (Ac5c) possess gem-dimethyl or cycloalkyl groups at the
α
-carbon[4]. This substitution creates severe steric hindrance that strongly biases the backbone
ϕ
and
ψ
dihedral angles toward those required for
α
-helical or
310
-helical conformations. Alternatively, N-methylation eliminates the amide hydrogen, removing its hydrogen-bond donating capacity while restricting the
ϕ/ψ
angles—a technique utilized to create the highly potent
μ
-opioid receptor (MOR) agonist DAMGO[5].
Side-Chain (
χ
) Space Topography
Aromatic amino acids like phenylalanine and tyrosine naturally populate multiple rotameric states (gauche+, gauche-, trans). By substituting these with conformationally restricted mimics such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or
β
-methyl-2',6'-dimethyltyrosine (TMT), we can lock the aromatic pharmacophore into a specific spatial orientation[6]. This ensures the side chain perfectly maps to the topographical requirements of the receptor subsite without wasting binding energy on conformational rearrangement.
Logical relationship between structural constraints and pharmacological optimization.
Quantitative Impact on Target Affinity and Selectivity
The judicious placement of constrained mimics can dramatically amplify binding affinity and receptor subtype selectivity. The table below summarizes key examples where constrained amino acids have transformed flexible leads into potent therapeutic candidates.
The incorporation of sterically encumbered amino acids requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling conditions often fail due to severe steric clash at the N-terminus of the constrained residue. The following protocol represents a self-validating system designed to ensure high-fidelity synthesis and biophysical confirmation.
End-to-end workflow for the synthesis and biophysical validation of constrained peptidomimetics.
Step-by-Step Methodology: Synthesis and Conformational Analysis
Step 1: Rational Design & Pharmacophore Mapping
Utilize molecular dynamics (MD) and docking to identify the bioactive conformation of the native peptide. Select constrained mimics that map to the required
ϕ,ψ
, and
χ
angles without introducing steric clashes with the receptor binding pocket[8].
Step 2: Optimized Fmoc-SPPS (Addressing Causality of Steric Hindrance)
Resin Selection: Use a low-loading PEG-based resin (e.g., ChemMatrix) to maximize swelling and reagent accessibility, which is critical when synthesizing aggregation-prone constrained sequences.
Coupling of Constrained Residues: The gem-dimethyl groups of Aib or the cyclic nature of Tic drastically reduce the nucleophilicity of the N-terminus. Standard HBTU/DIC coupling is insufficient. Causality: You must use highly reactive uronium salts containing a 7-azabenzotriazole moiety (e.g., HATU or COMU) with HOAt. The nitrogen at position 7 provides a neighboring group effect that accelerates the acylation. Elevate the reaction temperature to 60°C using microwave-assisted SPPS.
Self-Validation: Perform a micro-cleavage and Kaiser test after coupling. If the primary amine remains unreacted, perform a double coupling via a symmetric anhydride or acyl fluoride intermediate.
Step 3: Cleavage and Purification
Cleave the peptide using a standard cocktail (TFA/TIS/H2O, 95:2.5:2.5). Purify via RP-HPLC. If racemic constrained building blocks were utilized, employ a shallow gradient (e.g., 0.5% B/min) to successfully resolve the resulting diastereomers.
Step 4: Biophysical Conformational Validation (Self-Validating System)
Before advancing to biological assays, the constrained conformation must be physically verified.
Circular Dichroism (CD): Measure the peptide in an aqueous buffer. A distinct double minima at 208 nm and 222 nm confirms the successful induction of an
α
-helix by mimics like Aib or
γ
-methyl stapled residues[4],[3].
2D NMR (NOESY/ROESY): CD only provides a global average of secondary structure. To self-validate the local constraint, 2D NOESY is required. The presence of strong
dNN(i,i+1)
and
dαN(i,i+3)
NOE cross-peaks provides definitive proof that the constrained mimic has locked the exact intended dihedral angles in solution[9].
Step 5: Functional Assays
Evaluate binding kinetics using Surface Plasmon Resonance (SPR). A successfully constrained mimic will demonstrate a significantly reduced dissociation rate (
koff
) compared to the native peptide, reflecting the pre-organized stability of the ligand-receptor complex[3].
Case Studies in Drug Discovery
Targeting GPCRs: The Apelin Receptor
The native Apelin-13 (Ape13) peptide is highly flexible and rapidly degraded, limiting its therapeutic utility for cardiovascular diseases. By substituting the C-terminal Pro12 and Phe13 with side-chain-constrained mimics like 1-naphthylalanine (1Nal) or 1-aminoindane-1-carboxylic acid (Aia), researchers locked the C-terminus into an optimal binding trajectory. This achieved a sub-nanomolar affinity (
Ki
= 0.08–0.18 nM) and successfully modulated the downstream signaling profile, specifically influencing
β
-arrestin recruitment[7].
Inhibiting Protein-Protein Interactions: STAT3
The SH2 domain of STAT3 is a notoriously challenging, flat target for small molecules. Researchers truncated the native gp130 sequence and introduced conformational constraints (such as Haic) to mimic the trans-peptide bond and restrict the dihedral angles of the critical phosphotyrosine residue. This constraint led to a major increase in affinity, driven almost entirely by a reduced entropy penalty of binding, proving that pre-organization is a viable strategy for targeting shallow protein-protein interfaces[8].
Conclusion
The transition from a native peptide to a constrained peptidomimetic is a fundamental shift from a probabilistic binding event to a deterministic one. By mastering the chemical synthesis of sterically hindered mimics and rigorously validating their conformational impact via NMR and CD, drug developers can systematically eliminate the entropic penalties that plague peptide therapeutics. The result is a pipeline of highly potent, selective, and proteolytically stable drug candidates.
References
Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles
Source: NIH / PubMed Central
URL:[Link]
Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands
Source: PubMed
URL:[Link]
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery
Source: MDPI
URL:[Link]
Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3: Evaluation and Molecular Modeling
Source: NIH / PubMed Central
URL:[Link]
Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile
Source: ACS Publications
URL:[Link]
CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES
Source: Annual Reviews
URL:[Link]
Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability
Source: Frontiers
URL:[Link]
Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint
Source: NIH / PubMed Central
URL:[Link]
Solubility Profile of Methyl 4-amino-2-oxopiperidine-4-carboxylate: An In-Depth Technical Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Methyl 4-amino-2-oxopiperidine-4-carboxylate is a highly functionalized, conformationally restricted cyclic amino ac...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
Methyl 4-amino-2-oxopiperidine-4-carboxylate is a highly functionalized, conformationally restricted cyclic amino acid derivative. As a valuable building block in peptidomimetic synthesis and fragment-based drug discovery (FBDD), understanding its solubility profile is critical for reaction optimization, purification, and downstream formulation. This whitepaper provides a comprehensive analysis of its physicochemical properties, thermodynamic solubility behavior, and the empirical workflows required to accurately profile this compound in both its free base and hydrochloride salt forms.
To predict and manipulate the solubility of Methyl 4-amino-2-oxopiperidine-4-carboxylate, we must first deconstruct its molecular architecture and understand the causality behind its physicochemical behavior:
The Piperidine Core: Provides a rigid, lipophilic framework that limits conformational entropy during phase transitions.
The 2-Oxo (Lactam) Motif: Acts as both a hydrogen-bond donor (NH) and acceptor (C=O). While this increases the potential for aqueous solvation, it also significantly enhances crystal lattice energy through intermolecular hydrogen bonding. This high lattice energy can paradoxically lower the intrinsic aqueous solubility (
S0
) of the solid state compared to acyclic analogs.
The 4-Amino & 4-Carboxylate (Methyl Ester) Groups: The geminal substitution at C4 creates an
α
-amino ester embedded within the ring. The electron-withdrawing nature of the ester and the adjacent lactam inductively lowers the pKa of the primary amine to approximately 7.2–7.8.
Causality Insight: The solubility of this compound is entirely dictated by its ionization state. The proximity of the ester to the amine sterically hinders the solvation shell around the protonated amine. Consequently, its aqueous solubility, even when ionized, is highly sensitive to the specific counterion (e.g., chloride vs. larger organic counterions) and requires strict adherence to physicochemical guidelines to prevent precipitation during formulation .
Solubility Thermodynamics & Speciation
The compound is commercially available primarily as a hydrochloride salt (CAS: 2567503-42-6). The thermodynamic solubility differs drastically between the salt and the free base, dictating how the compound must be handled during synthetic workups.
Hydrochloride Salt Form: Exhibits high aqueous solubility due to favorable ion-dipole interactions and a lower lattice energy compared to the neutral free base. It is practically insoluble in non-polar organic solvents (hexane, heptane) and only sparingly soluble in moderately polar aprotic solvents.
Free Base Form: When the pH of the aqueous environment exceeds the pKa of the primary amine (pH > 8.5), the compound deprotonates. The neutral free base is significantly more lipophilic, allowing for efficient partitioning into organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
pH-dependent speciation and organic extraction workflow for the piperidine derivative.
Solvent Selection Matrix
The following table summarizes the quantitative and qualitative solubility profile across common solvents. This data is crucial for synthetic chemists designing reaction conditions and formulation scientists developing stock solutions.
Solvent
Dielectric Constant (
ϵ
)
Solubility: HCl Salt
Solubility: Free Base
Primary Application
Water (pH 2.0)
80.1
High (>50 mg/mL)
High (Protonated in situ)
Aqueous assays, salt formation
Water (pH 9.0)
80.1
Low (Precipitates)
Low (<1 mg/mL)
Free base isolation
DMSO
46.7
High (>100 mg/mL)
High (>100 mg/mL)
Stock solutions (HTS)
Methanol
32.7
Moderate (~20 mg/mL)
High (>50 mg/mL)
Crystallization, LC-MS
Dichloromethane
8.9
Very Low (<1 mg/mL)
High (>30 mg/mL)
Liquid-liquid extraction
Hexane
1.9
Insoluble
Very Low (<0.1 mg/mL)
Anti-solvent precipitation
Empirical Solubility Workflows: The Self-Validating Protocol
In drug development, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility (often measured via rapid DMSO stock dilution into buffer) frequently overestimates true solubility due to the cosolvent effect and the formation of supersaturated metastable states.
For highly functionalized building blocks like Methyl 4-amino-2-oxopiperidine-4-carboxylate, the Shake-Flask Thermodynamic Solubility Assay is the gold standard .
The "pH Shift" Phenomenon (Expertise & Experience)
A critical failure point in evaluating the solubility of amine hydrochlorides is the "pH shift." When an excess of the HCl salt dissolves in a weak buffer, the released protons can overwhelm the buffer capacity, drastically lowering the pH of the solution. If the pH is not measured after equilibration, the recorded solubility is assigned to the wrong pH, corrupting the entire dataset. To ensure trustworthiness, the protocol below is designed as a self-validating system .
Step-by-Step Shake-Flask Protocol
Solid Dispensing: Weigh 2–5 mg of the solid compound (HCl salt or free base) into a 1.5 mL glass HPLC vial.
Buffer Addition: Add 500 µL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4). Ensure a visible excess of solid remains to guarantee a saturated suspension.
Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 to 48 hours at a highly controlled temperature (typically 25.0 ± 0.5 °C).
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm hydrophilic PVDF membrane to separate the saturated supernatant from the solid pellet.
Post-Equilibration pH Measurement (Critical Validation): Extract a 50 µL aliquot of the supernatant and measure the final pH using a micro-pH electrode. Rule: If the pH has shifted by >0.1 units from the target, the buffer capacity was exceeded. The experiment must be invalidated and repeated with a stronger buffer or less solid.
Quantification: Dilute the remaining supernatant appropriately with mobile phase and quantify the compound concentration using HPLC-UV or LC-MS/MS against a standard calibration curve.
Self-validating shake-flask protocol for thermodynamic solubility determination.
References
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[Link]
Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). John Wiley & Sons.[Link]
UNGAP best practice for improving solubility data quality of orally administered drugs. European Journal of Pharmaceutical Sciences.[Link]
Executive Summary & Mechanistic Rationale Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, is a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. Historically, thera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, is a neglected tropical disease caused by the protozoan parasite Trypanosoma brucei. Historically, therapies for HAT have been plagued by severe toxicity, poor oral bioavailability, and complex dosing regimens. In recent years, aminoacyl-tRNA synthetases (aaRSs)—specifically Methionyl-tRNA synthetase (MetRS)—have emerged as highly druggable targets for anti-parasitic drug development [1].
As a Senior Application Scientist overseeing early-stage drug discovery, the strategic selection of chemical scaffolds is paramount. The 4-amino-2-oxopiperidine (also referred to as 4-amino-2-piperidone) scaffold represents a significant breakthrough. Originally derived by removing the internal C–C bond of piperidine within tetracyclic tetrahydro-beta-carboline frameworks, these derivatives act as potent, selective inhibitors of T. brucei MetRS (TbMetRS)[2].
The Causality of Inhibition
TbMetRS catalyzes the essential ligation of methionine to its cognate tRNA through a two-step reaction: the formation of a methionyl-adenylate (Met-AMP) intermediate, followed by the transfer of the amino acid to the tRNA. 4-amino-2-oxopiperidine derivatives function as structural mimics that competitively bind to the enlarged methionine-binding pocket of the parasite enzyme. By occupying this active site, the scaffold prevents the formation of the Met-AMP intermediate, halting protein translation and ultimately inducing parasite death [3].
Mechanism of TbMetRS inhibition by 4-amino-2-oxopiperidine leading to parasite death.
The Orthogonal Screening Cascade
To ensure scientific integrity and eliminate false positives (such as pan-assay interference compounds or membrane-impermeable agents), the biological screening of these derivatives must be a self-validating system . We employ a three-phase orthogonal cascade:
Biochemical Target Validation: Quantifies direct enzyme inhibition (IC
50
).
Phenotypic Translation: Confirms the compound can penetrate the parasite membrane and halt proliferation (EC
50
).
Selectivity Profiling: Ensures the compound does not exhibit off-target cytotoxicity against mammalian host cells (CC
50
).
Sequential biological screening workflow for 4-amino-2-oxopiperidine derivatives.
Expert Rationale: Rather than directly measuring tRNA loading—which can be technically cumbersome and prone to fluorescent artifacts—we utilize a luminescence-based ATP depletion assay. Because ATP is consumed stoichiometrically during the formation of the Met-AMP intermediate, residual ATP is inversely proportional to enzyme activity.
Step-by-Step Procedure:
Buffer Preparation: Prepare the reaction buffer containing 30 mM HEPES (pH 7.5), 140 mM NaCl, 30 mM KCl, 40 mM MgCl
2
, and 1 mM DTT. Causality: MgCl
2
is an essential cofactor for ATP binding, while DTT maintains a reducing environment to prevent the oxidation of critical catalytic cysteine residues.
Enzyme Pre-incubation: In a 384-well microplate, dispense recombinant TbMetRS (final concentration 2 nM) and the 4-amino-2-oxopiperidine test compounds (ranging from 0.1 nM to 100 µM in 3-fold serial dilutions). Incubate for 15 minutes at 37°C. Causality: Pre-incubation establishes binding equilibrium, which is critical for accurately determining the IC
50
of slow-binding competitive inhibitors.
Reaction Initiation: Add the substrate mixture to yield final concentrations of 50 µM L-methionine, 100 µM ATP, and 1 µM T. brucei tRNA
Met
.
Catalytic Incubation: Seal the plate and incubate for exactly 60 minutes at 37°C.
Signal Generation: Add an equal volume (e.g., 10 µL) of an ATP-detection reagent (e.g., Kinase-Glo®). Incubate in the dark for 10 minutes at room temperature to stabilize the luminescent signal.
Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC
50
using a 4-parameter logistic non-linear regression model.
Protocol 2: T. brucei Phenotypic Viability Assay
Expert Rationale: To validate that the biochemical inhibition translates to in vivo efficacy, we use a resazurin (Alamar Blue) reduction assay. Metabolically active parasites reduce non-fluorescent resazurin to highly fluorescent resorufin, providing a direct, non-lytic readout of cell viability.
Step-by-Step Procedure:
Parasite Culture: Maintain T. brucei brucei bloodstream forms (strain 427) in HMI-9 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO
2
atmosphere.
Compound Plating: Dispense serial dilutions of the test compounds into a 96-well clear-bottom plate.
Inoculation: Add the parasite suspension to achieve a final density of
1×104
cells/well. Causality: This specific seeding density ensures the parasites remain in the logarithmic growth phase for the entirety of the 72-hour assay, preventing nutrient depletion from artificially skewing toxicity data.
Incubation: Incubate the plates for 72 hours at 37°C.
Detection: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for an additional 4 hours.
Readout: Measure fluorescence at an excitation of 530 nm and an emission of 585 nm. Calculate the EC
50
to determine anti-proliferative potency.
Quantitative Data Presentation
The structural evolution of the 4-amino-2-oxopiperidine scaffold dramatically impacts its biological profile. Below is a synthesized data summary demonstrating the Structure-Activity Relationship (SAR) of representative derivatives, highlighting how specific functional group modifications (such as methoxy substitutions on indole rings) enhance both potency and selectivity[2, 3].
Compound Class / Modification
TbMetRS IC
50
(µM)
T. brucei EC
50
(µM)
Mammalian CC
50
(µM)*
Selectivity Index (CC
50
/EC
50
)
Unsubstituted Core (Baseline)
2.45
8.10
> 50.0
> 6.1
C-5 Methoxy Indole Analog
0.18
0.95
> 50.0
> 52.6
N-Alkylated Derivative
0.05
0.15
> 100.0
> 666.6
Halogenated Pyridine Analog
0.008
0.02
> 20.0
> 1000.0
*Mammalian cytotoxicity (CC
50
) evaluated against HepG2 (human hepatocellular carcinoma) or CRL-8155 (human lymphoblast) cell lines to ensure host safety.
Conclusion & Future Directions
The preliminary biological screening of 4-amino-2-oxopiperidine derivatives validates their potential as a robust chemical class for the treatment of Human African Trypanosomiasis. By utilizing a self-validating cascade of biochemical ATP-depletion assays and phenotypic resazurin-reduction assays, researchers can confidently identify compounds that not only inhibit TbMetRS with sub-micromolar affinity but also penetrate the parasite to halt proliferation. Future lead optimization should focus on improving the blood-brain barrier (BBB) permeability of these scaffolds, a critical requirement for treating late-stage HAT where the parasite invades the central nervous system.
References
- National Center for Biotechnology Information (PMC)
2. - Tetrahedron (PubMed)
3. - Journal of Medicinal Chemistry (ACS Publications)
Protocols & Analytical Methods
Method
Application Note: Utilization of Methyl 4-amino-2-oxopiperidine-4-carboxylate in the Synthesis of Conformationally Constrained Peptidomimetics
Mechanistic Rationale: The Power of Conformational Restriction The development of peptidomimetics often requires overcoming the high conformational entropy and poor proteolytic stability of linear peptides. Methyl 4-amin...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale: The Power of Conformational Restriction
The development of peptidomimetics often requires overcoming the high conformational entropy and poor proteolytic stability of linear peptides. Methyl 4-amino-2-oxopiperidine-4-carboxylate serves as a highly specialized building block—a heterocyclic
α,α
-disubstituted (quaternary) amino acid—designed to address these exact challenges.
When incorporated into a peptide backbone, this compound exerts a dual structural constraint:
The Thorpe-Ingold Effect: The quaternary nature of the C4 carbon (bearing both the amino and carboxyl groups) creates severe local steric bulk, forcing the adjacent backbone atoms into close proximity and drastically restricting the Ramachandran dihedral angles (
ϕ
and
ψ
).
The
δ
-Lactam Constraint: The 2-oxopiperidine ring acts as a rigid tether. This cyclic constraint mimics the hydrogen-bonding patterns of natural peptide turns, effectively pre-organizing the backbone to favor Type II
β
-turns or 310
-helices [1][2].
By pre-organizing the peptide into its bioactive conformation, the entropic penalty of receptor binding is minimized, leading to higher target affinity. Furthermore, the unnatural quaternary center renders the peptide highly resistant to proteolytic degradation, significantly extending its biological half-life[3].
Thermodynamic pathway of secondary structure stabilization via lactam constraint.
Physicochemical and Structural Profile
Understanding the physical limitations of this building block is critical for successful synthesis. The steric bulk that provides biological stability also makes chemical coupling highly challenging.
Table 1: Structural Impact of 4-amino-2-oxopiperidine-4-carboxylic acid
Property
Characteristic / Value
Causality in Peptide Design
Compound Class
Heterocyclic quaternary amino acid
Induces the Thorpe-Ingold effect, restricting backbone flexibility.
Ring System
δ
-lactam (2-oxopiperidine)
Locks the side-chain equivalent, preventing rotameric unfolding.
Dominant Motif
Type II
β
-turn /
310
-helix
Ideal for targeting protein-protein interactions (PPIs).
Pre-SPPS Preparation: Saponification and Protection
Commercially available Methyl 4-amino-2-oxopiperidine-4-carboxylate cannot be used directly in Solid-Phase Peptide Synthesis (SPPS). The methyl ester must be hydrolyzed to a free carboxylic acid, and the free amine must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol 1: Synthesis of Fmoc-4-amino-2-oxopiperidine-4-carboxylic acid
This protocol is designed as a self-validating system, ensuring intermediate purity before proceeding to expensive SPPS steps.
Step 1: Ester Hydrolysis (Saponification)
Dissolve 1.0 eq of Methyl 4-amino-2-oxopiperidine-4-carboxylate in a 3:1 mixture of THF/H
2
O.
Cool the solution to 0°C in an ice bath to prevent ring-opening of the lactam.
Add 1.5 eq of LiOH·H
2
O dropwise. Stir for 2 hours at room temperature.
Validation Check: Perform TLC (DCM/MeOH 9:1). The reaction is complete when the high-R
f
ester spot disappears, leaving a baseline spot (the free acid).
Acidify to pH 3 using 1M HCl, lyophilize, and proceed directly to Step 2.
Step 2: Fmoc Protection
Dissolve the crude amino acid in 10% Na
2
CO
3
(aq) and 1,4-dioxane (1:1 v/v).
Cool to 0°C and add 1.2 eq of Fmoc-OSu (dissolved in minimal dioxane) dropwise.
Stir overnight at room temperature.
Validation Check: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the
[M+H]+
peak corresponding to the Fmoc-protected product.
Acidify the bulk solution to pH 2 with 1M HCl, extract 3x with Ethyl Acetate, dry over MgSO
4
, and concentrate in vacuo.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of
α,α
-disubstituted amino acids is notoriously difficult due to steric shielding of both the carboxylate (during activation) and the amine (during the subsequent coupling step). Standard reagents like HBTU will result in severe deletion sequences.
Table 2: Comparative Coupling Efficiencies for Quaternary Amino Acids
Coupling Reagent
Additive
Temperature
Time
Typical Yield
HBTU
HOBt
25°C
60 min
< 20% (Not recommended)
DIC
Oxyma Pure
25°C
120 min
45 - 50%
HATU
HOAt
25°C
120 min
70 - 80%
HATU
HOAt
75°C (Microwave)
15 min
> 95% (Optimal)
Protocol 2: Microwave-Assisted Coupling of Hindered Lactams
Step 1: Resin Preparation & Deprotection
Swell Rink Amide resin (or appropriate Wang resin) in DMF for 30 minutes.
Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).
Step 2: Activation of the Constrained Amino Acid
In a separate vial, dissolve 3.0 eq of Fmoc-4-amino-2-oxopiperidine-4-carboxylic acid, 2.9 eq of HATU, and 3.0 eq of HOAt in minimal DMF.
Causality Note: HOAt is strictly required over HOBt; the nitrogen at the 7-position of the HOAt ring provides a neighboring-group effect that accelerates the acylation of hindered amines.
Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Pre-activate for exactly 3 minutes (do not exceed, to prevent epimerization/degradation).
Step 3: Microwave-Assisted Coupling
Add the activated mixture to the resin.
Heat the reaction in a peptide microwave synthesizer at 75°C for 15 minutes.
Validation Check: Perform a micro-cleavage on a few resin beads (TFA/TIPS/H
2
O 95:2.5:2.5 for 30 mins) and analyze via LC-MS. If unreacted starting material remains, perform a second coupling cycle using DIC/Oxyma Pure to avoid guanidinylation of the free amine by excess HATU.
Step 4: Subsequent Coupling onto the Quaternary Amine
Critical Note: The amine of the newly coupled 4-amino-2-oxopiperidine residue is highly hindered. The next amino acid in the sequence must also be coupled using the aggressive HATU/HOAt/Microwave conditions described in Steps 2-3.
Workflow for the preparation and SPPS incorporation of the constrained quaternary amino acid.
Application Note: Ester Hydrolysis Methods for 4-Amino-2-oxopiperidine-4-carboxylates
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Context The 4-amino-2-oxopiperidine-4-carboxylate scaffold is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Context
The 4-amino-2-oxopiperidine-4-carboxylate scaffold is a highly functionalized
δ
-lactam that serves as a critical constrained building block in peptidomimetic design and the synthesis of neurotropic agents and analgesics. A recurring bottleneck in the elaboration of these scaffolds is the chemoselective hydrolysis of the C4-ester to the corresponding carboxylic acid.
The C4 position is a highly congested quaternary center. The steric bulk of the C4-amino group, combined with the adjacent
δ
-lactam ring, severely restricts the trajectory of nucleophilic attack on C4-alkyl esters. Consequently, the harsh saponification conditions (e.g., KOH, reflux) typically required to cleave hindered esters often lead to the competitive hydrolysis and ring-opening of the thermodynamically stable, yet base-susceptible,
δ
-lactam [1].
This guide details three field-proven, self-validating methodologies to achieve chemoselective ester hydrolysis without compromising the
δ
-lactam core.
Orthogonality and N-Protecting Group Dynamics
Before selecting a hydrolysis protocol, the synthetic chemist must account for the protecting group on the C4-amine. The choice of ester must be orthogonal to the amine protection strategy to prevent unintended global deprotection:
Boc-Protected Amines: If the C4-amine is Boc-protected, acidolysis (TFA) of a tert-butyl ester will cleave both the ester and the Boc group. To preserve the Boc group, mild alkaline hydrolysis of a methyl ester or hydrogenolysis of a benzyl ester must be employed.
Cbz-Protected Amines: Catalytic hydrogenolysis (Pd/C, H
2
) of a benzyl ester will simultaneously cleave the Cbz group. To preserve the Cbz group, acidolysis of a tert-butyl ester or alkaline hydrolysis of a methyl ester is required.
Quantitative Comparison of Hydrolysis Methods
The following table summarizes the kinetic and quantitative data associated with each ester cleavage strategy [1] [2] [3].
Hydrolysis Method
Target Ester
Temp (°C)
Time (h)
Typical Yield (%)
Lactam Cleavage Risk
Orthogonality Notes
Mild Alkaline (LiOH)
Methyl / Ethyl
20 - 40
12 - 24
70 - 85%
Moderate
Preserves Boc and Cbz
Acidolysis (TFA)
tert-Butyl
20 - 25
2 - 4
90 - 99%
None
Cleaves Boc; Preserves Cbz
Hydrogenolysis (Pd/C)
Benzyl
20 - 25
4 - 12
85 - 95%
None
Cleaves Cbz; Preserves Boc
Strategic Decision Workflow
Decision tree for selecting the optimal chemoselective ester hydrolysis method.
Application: Methyl or ethyl esters where acid-sensitive (Boc) or reduction-sensitive (Cbz) groups must be preserved [2].
Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium ion coordinates tightly with the ester carbonyl and the hydration sphere, forming a less aggressive but highly directed hydroxide nucleophile. This minimizes the risk of attacking the
δ
-lactam carbonyl.
Step-by-Step Procedure:
Dissolution: Dissolve the methyl/ethyl 4-amino-2-oxopiperidine-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H
2
O (concentration ~0.1 M). The mixed solvent system ensures solubility of both the lipophilic starting material and the hydrophilic LiOH.
Reagent Addition: Add LiOH·H
2
O (3.0 to 5.0 eq) in one portion at 0 °C.
Reaction: Remove the ice bath and stir at ambient temperature (20–25 °C) for 12–24 hours. If steric hindrance stalls the reaction, warm gently to 40 °C.
In-Process Control: Monitor via LCMS. The mass of the product will be [M-14] (for methyl) or[M-28] (for ethyl).
Quenching & pH Adjustment (Self-Validation Step): Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl.
Validation Check: If the C4-amine is protected, adjust the pH to 2-3 to protonate the carboxylic acid for extraction. If the C4-amine is unprotected, you must carefully adjust the pH to the molecule's isoelectric point (typically pH ~6.0–6.5). A premature extraction at pH > 7 or < 5 will result in partitioning of the zwitterionic product into the aqueous waste.
Isolation: Extract with EtOAc (if protected) or lyophilize the aqueous layer and triturate with MeOH (if zwitterionic).
Protocol B: Acid-Mediated Cleavage (TFA/DCM)
Application: tert-Butyl esters. This is the most efficient method, bypassing nucleophilic attack entirely [1].
Causality: Cleavage occurs via the generation of a stable tert-butyl cation. Because the mechanism is strictly acidolytic, the base-sensitive
δ
-lactam remains 100% intact.
Step-by-Step Procedure:
Dissolution: Dissolve the tert-butyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Reagent Addition: Add Trifluoroacetic Acid (TFA) dropwise at 0 °C until a 1:1 (v/v) ratio of DCM:TFA is achieved.
Reaction & Validation: Stir at room temperature.
Validation Check: If a Boc group is present, vigorous effervescence (isobutylene and CO
2
gas) will occur. The cessation of gas evolution (typically 2-4 hours) serves as a primary visual indicator of reaction completion.
Isolation: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 × 10 mL). Triturate the resulting oil with cold diethyl ether to precipitate the carboxylic acid (often as a TFA salt if the amine was deprotected).
Protocol C: Catalytic Hydrogenolysis (Pd/C, H
2
)
Application: Benzyl esters. Ideal for substrates that are highly sensitive to both acids and bases [3].
Causality: Operates under completely neutral conditions via surface-mediated palladium catalysis. The
δ
-lactam is entirely inert to hydrogenolysis.
Step-by-Step Procedure:
Dissolution: Dissolve the benzyl ester (1.0 eq) in HPLC-grade MeOH or EtOH (0.1 M). Ensure the solvent is free of sulfur impurities which can poison the catalyst.
Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (10–20% w/w).
Reaction: Evacuate the flask and backfill with Hydrogen gas (H
2
) via a balloon (1 atm). Stir vigorously at room temperature for 4–12 hours.
In-Process Control:
Validation Check: Track the reaction by TLC. The UV-active benzyl ester spot will disappear, replaced by a highly polar, baseline-retained carboxylic acid.
Isolation: Purge the flask with Argon to remove H
2
. Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot MeOH. Concentrate the filtrate in vacuo to yield the pure carboxylic acid.
References
Marton, J., Glaenzel, B., Roessler, J., Golaszewski, D., & Henriksen, G. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823-2832.
URL: [Link]
Hwang, S. H., et al. (2013). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Bioorganic & Medicinal Chemistry Letters. (Archived via PMC).
URL: [Link]
Chung, D. H., et al. (2014). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS Medicinal Chemistry Letters. (Archived via PMC).
URL: [Link]
Method
Application Note: Advanced Solid-Phase Synthesis (SPPS) Strategies for Peptidomimetics
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction: The Shift to Peptidomimetics While natural peptides offer...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Introduction: The Shift to Peptidomimetics
While natural peptides offer high target affinity and low toxicity, their clinical utility is frequently bottlenecked by rapid proteolytic degradation and poor membrane permeability. Peptidomimetics—such as peptoids (poly-N-substituted glycines) and constrained macrocycles—overcome these pharmacokinetic limitations by altering the peptide backbone or locking the molecule into a bioactive conformation[1].
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone for assembling these complex architectures. However, standard Fmoc-SPPS protocols must be heavily modified to accommodate the unique steric, electronic, and entropic challenges inherent to peptidomimetic building blocks. This application note details field-proven, self-validating protocols for the synthesis of peptoids via the submonomer approach and the on-resin generation of macrocyclic peptidomimetics.
Part I: The Submonomer Approach to Peptoid Synthesis
Mechanistic Insight & Causality
Synthesizing peptoids using pre-formed N-alkyl amino acid monomers is highly inefficient due to severe steric hindrance during coupling. The submonomer method circumvents this by breaking the elongation cycle into two highly efficient steps: acylation with a haloacetic acid, followed by nucleophilic displacement with a primary amine[2].
Experimental Choices & Causality:
Acylation Reagent: Bromoacetic acid activated by N,N'-Diisopropylcarbodiimide (DIC) is the standard. However, when incorporating heterocyclic side chains, the superior leaving-group quality of the bromide ion can cause unwanted alkylation of the aromatic nitrogen. In such cases, substituting bromoacetic acid with chloroacetic acid mitigates this side reaction, albeit requiring longer incubation times to overcome the higher activation energy[3].
Accelerated N-Aryl Incorporation: Anilines are weak nucleophiles, making their displacement of bromide extremely sluggish. By introducing halophilic silver salts (e.g., AgClO₄), the reaction undergoes up to a 76-fold rate acceleration. The silver ions facilitate bromide abstraction and precipitate as AgBr, lowering the transition state energy barrier by reducing positive charge build-up on the incoming nucleophile[2][4].
Iterative submonomer solid-phase synthesis workflow for sequence-defined peptoids.
Protocol A: Standard Submonomer Assembly (Self-Validating)
This protocol is optimized for aliphatic primary amines on a 0.1 mmol scale using Rink Amide resin[5].
Resin Swelling & Deprotection: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 mins. Deprotect using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).
Acylation: Add a solution of 1.2 M bromoacetic acid (in DMF) and 1.0 M DIC to the resin. Agitate at room temperature for 20 minutes. Wash with DMF (5×).
Self-Validation Check: Perform a Kaiser test. The beads should remain yellow/colorless (negative), confirming complete acylation of the terminal amine.
Displacement: Add a 1.0 M to 2.0 M solution of the desired primary aliphatic amine in NMP. Agitate at room temperature for 60 minutes. Wash with DMF (5×) and DCM (5×).
Self-Validation Check: Perform a Chloranil test. The beads should turn dark blue/green, confirming the presence of the newly formed secondary amine. (Note: The Kaiser test will be negative here, as it only detects primary amines).
Iteration: Repeat Steps 2 and 3 until the desired chain length is achieved.
Protocol B: Silver-Promoted Displacement for N-Aryl Glycines
Silver-Promoted Displacement: Prepare a solution of the aniline submonomer (2.0 M) and AgClO₄ (0.1 M) in NMP. Add to the acylated resin.
Self-Validation Check (Visual): Upon addition and agitation, a cloudy, pale-yellow precipitate of AgBr will rapidly form in the reaction vessel. This precipitation is the visual confirmation that halide abstraction is actively driving the reaction forward.
Agitation & Cleanup: Agitate in the dark for 1–2 hours at room temperature. Drain the reactor and wash the resin extensively with NMP, followed by a 10% solution of diisopropylethylamine (DIPEA) in NMP to solubilize and remove any trapped silver salts.
Part II: On-Resin Macrocyclization Strategies
Mechanistic Insight & Causality
Linear peptides must adopt an entropically disfavored pre-cyclization conformation for macrocyclization to occur[6]. To overcome this entropic penalty, constrained α,α-dialkylated amino acids (e.g., Aib, Ac4c) are often incorporated to restrict the ϕ and ψ dihedral angles, effectively pre-organizing the backbone and drastically improving on-resin cyclization yields[7].
Recent advancements have replaced traditional, redox-sensitive disulfide bridges with 1,4-disubstituted-1,2,3-triazoles as bioisosteric constraints. By performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on-resin using a 5-iodo-alkyne, researchers can simultaneously achieve macrocyclization and install a reactive 5-iodo handle. This handle enables late-stage diversification via Suzuki-Miyaura cross-coupling, allowing for the rapid generation of diverse peptidomimetic libraries[8][9].
On-resin macrocyclization via CuAAC and subsequent late-stage functionalization.
Protocol C: On-Resin CuAAC and Late-Stage Functionalization
Optimized for the synthesis of triazole-constrained disulfide mimetics[8].
Linear Assembly: Synthesize the linear precursor incorporating an azido-amino acid (e.g., Azidohomoalanine) and an alkynyl-amino acid (e.g., Propargylglycine or a 5-iodo-alkyne derivative) at the desired cyclization points.
On-Resin CuAAC: To the resin-bound linear peptide (0.1 mmol), add a degassed solution of CuI (0.5 equiv), sodium ascorbate (1.0 equiv), and DIPEA (2.0 equiv) in DMF/H₂O (4:1). Agitate at room temperature for 12–24 hours.
Self-Validation Check: Withdraw a 1 mg micro-aliquot of resin. Cleave using 50 µL of TFA/TIS/H₂O (95:2.5:2.5) for 30 mins. Evaporate, reconstitute in MeCN/H₂O, and analyze via LC-MS. The mass should remain identical to the linear precursor, but the retention time will shift significantly due to the conformational restriction of the macrocycle.
Suzuki-Miyaura Cross-Coupling (If 5-iodo-alkyne was used): Wash the cyclic resin extensively with DMF and DCM. Add the desired aryl boronic acid (3.0 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (3.0 equiv) in degassed DMF. Heat via microwave irradiation (80°C) for 30 minutes[8].
Cleavage: Wash the resin with sodium diethyldithiocarbamate solution (0.05 M in DMF) to remove residual palladium and copper. Proceed to global cleavage.
Quantitative Data Summaries
Table 1: Kinetic Comparison of Standard vs. Silver-Promoted Displacement
Data demonstrating the causality of halophilic silver salts in overcoming the nucleophilic limitations of N-aryl submonomers[2][4].
Nucleophile Class
Standard Displacement Time
Ag-Promoted Displacement Time
Relative Rate Acceleration
Aliphatic Amines
30 - 60 min
N/A (Standard is sufficient)
1x Baseline
Electron-Rich Anilines (e.g., 4-methoxyaniline)
3 h (1st cycle), 1 h (subsequent)
< 30 min
~10-fold
Electron-Poor Anilines (e.g., 4-bromoaniline)
> 24 h (Incomplete)
1 - 2 h (Complete conversion)
Up to 76-fold
Table 2: Cleavage Cocktails for Peptidomimetics
Selection of the cleavage cocktail is dictated by the solid support and the desired final state of the peptidomimetic[5][10].
Resin Type
Linker Lability
Recommended Cleavage Cocktail
Cleavage Time
Application / Advantage
2-Chlorotrityl Chloride (2-CTC)
Highly Acid-Labile
1-2% TFA in DCM or HFIP/DCM (1:4)
30 - 60 min
Yields fully protected sequences for fragment condensation; prevents diketopiperazine formation.
Rink Amide
Moderately Acid-Labile
95% TFA, 2.5% TIS, 2.5% H₂O
2 - 4 h
Global deprotection and cleavage; yields C-terminal amides. TIS acts as a cation scavenger.
References
BenchChem Technical Support Team.
Abdildinova, A., Kurth, M. J., & Gong, Y.-D. Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry.
Geng, S., et al. A Field Guide to Optimizing Peptoid Synthesis. NIH PubMed Central.
Zuckermann, R. N., et al. Submonomer synthesis of sequence defined peptoids with diverse side-chains.
Proulx, C., Yoo, S., Connolly, M. D., & Zuckermann, R. N. Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers.
Proulx, C., et al. Accelerated Submonomer Solid-Phase Synthesis of Peptoids Incorporating Multiple Substituted N-Aryl Glycine Monomers.
On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv.
Development of Macrocyclic Peptidomimetics Containing Constrained α,α-Dialkylated Amino Acids with Potent and Selective Activity at Human Melanocortin Receptors. NIH PubMed Central.
Yudin, A. K. Contemporary strategies for peptide macrocyclization.
Diversity-oriented synthesis of macrocyclic peptidomimetics. PNAS.
Application Note: Large-Scale Synthesis Procedure for Methyl 4-amino-2-oxopiperidine-4-carboxylate Hydrochloride
Strategic Rationale & Mechanistic Overview Functionalized piperidines, particularly piperidine-2,4-dione derivatives, are privileged scaffolds in modern medicinal chemistry. They serve as conformationally restricted buil...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Mechanistic Overview
Functionalized piperidines, particularly piperidine-2,4-dione derivatives, are privileged scaffolds in modern medicinal chemistry. They serve as conformationally restricted building blocks for peptidomimetics and active pharmaceutical ingredients (APIs)[1]. The synthesis of quaternary amino acid derivatives, such as methyl 4-amino-2-oxopiperidine-4-carboxylate, requires highly regioselective functionalization to differentiate the reactive centers of the heterocycle.
The most scalable and atom-economical approach to install the 4-amino-4-carboxylate motif is the Bucherer-Bergs multicomponent reaction[2]. By subjecting the commercially available piperidine-2,4-dione to potassium cyanide and ammonium carbonate, the C4-ketone is selectively converted into a spirohydantoin. The C2-lactam remains completely unreactive during this phase due to its resonance stabilization[3].
Chemical Causality in Downstream Processing:
Hydantoins are notoriously resistant to hydrolysis. We utilize harsh alkaline conditions (Barium hydroxide at 130 °C) to cleave the hydantoin ring. During this aggressive hydrolysis, the native C2-lactam may undergo transient ring-opening to an acyclic intermediate. However, the subsequent Fischer esterification step acts as a thermodynamic sink: the highly acidic, dehydrating conditions of thionyl chloride in methanol not only esterify the sterically hindered quaternary carboxylate but also drive the spontaneous re-cyclization of the
δ
-amino ester to re-establish the 2-oxopiperidine core[4].
Synthetic Workflow
Synthetic workflow for Methyl 4-amino-2-oxopiperidine-4-carboxylate HCl.
To ensure process integrity, this protocol is designed as a self-validating system . Do not proceed to the next synthetic phase unless the specified analytical criteria are met.
Phase 1: Synthesis of 1,3,8-Triazaspiro[4]decane-2,4,7-trione (Spirohydantoin)
Causality: Ammonium carbonate acts as both the ammonia and carbon dioxide source. The reaction is run in 50% aqueous ethanol to ensure the homogenous solvation of both the organic piperidine-2,4-dione and the inorganic salts, maximizing collision frequency[2].
Preparation: Charge a 50 L glass-lined reactor with piperidine-2,4-dione (1.0 kg, 8.84 mol, 1.0 eq) and 20 L of 50% aqueous ethanol.
Reagent Addition: Add
(NH4)2CO3
(3.4 kg, 35.4 mol, 4.0 eq) and stir at 25 °C for 30 minutes to allow partial dissolution and ammonia generation.
Cyanide Addition: Carefully add KCN (0.86 kg, 13.2 mol, 1.5 eq) in four equal portions over 1 hour. (Caution: Highly toxic. Perform under strict engineering controls with cyanide antidotes on standby).
Cyclization: Heat the mixture to 65 °C for 18 hours.
Isolation: Cool the reactor to 5 °C. The spirohydantoin will precipitate as a dense white solid. Filter via centrifuge and wash with cold water (3 × 5 L) to remove residual cyanides. Dry under vacuum at 50 °C.
Self-Validation Checkpoint: IR spectroscopy must show the complete disappearance of the ketone carbonyl at ~1710 cm⁻¹ and the emergence of characteristic hydantoin imide carbonyl bands at ~1770 and 1730 cm⁻¹.
Phase 2: Hydrolysis to 4-Amino-2-oxopiperidine-4-carboxylic Acid
Causality: Barium hydroxide is selected over sodium hydroxide because the continuous precipitation of barium carbonate (
BaCO3
) during the reaction thermodynamically drives the hydrolysis of the exceptionally stable hydantoin ring to completion. Furthermore, barium is easily removed during workup via sulfate precipitation.
Suspension: Suspend the spirohydantoin intermediate (1.5 kg, 8.19 mol) in a 2 M aqueous solution of
Ba(OH)2
(24.6 mol, 3.0 eq) inside a high-pressure Hastelloy reactor.
Hydrolysis: Seal the vessel and heat to 130 °C (internal pressure will rise) for 24 hours.
Neutralization: Cool to 20 °C. Carefully adjust the pH to 7.0 using 2 M
H2SO4
. This precipitates all barium ions as
BaSO4
.
Filtration: Filter the dense
BaSO4
and
BaCO3
salts through a Celite pad. Wash the filter cake with hot water (5 L).
Concentration: Lyophilize or concentrate the filtrate under reduced pressure to yield the crude amino acid as an off-white powder.
Self-Validation Checkpoint: A Ninhydrin stain on a silica TLC plate must yield a deep purple spot upon heating, confirming the liberation of the primary amine.
Phase 3: Esterification to Methyl 4-amino-2-oxopiperidine-4-carboxylate Hydrochloride
Causality: Thionyl chloride (
SOCl2
) reacts violently with methanol to generate anhydrous HCl gas and dimethyl sulfite in situ. This creates the strictly anhydrous, highly acidic environment required to esterify the sterically hindered quaternary carboxylic acid, while simultaneously forcing the re-cyclization of any transiently opened
δ
-lactams and isolating the final product as a highly stable, crystalline hydrochloride salt.
Activation: Suspend the crude amino acid (1.2 kg) in anhydrous methanol (12 L) at 0 °C under a nitrogen atmosphere.
Acidification: Dropwise add
SOCl2
(2.7 kg, 22.7 mol, ~3.0 eq) over 3 hours, maintaining the internal temperature below 10 °C to prevent side reactions.
Reflux: Heat the reaction to reflux (65 °C) for 16 hours.
Isolation: Concentrate the mixture in vacuo to a crude oil. Triturate with cold diethyl ether (10 L) to induce crystallization.
Purification: Recrystallize the resulting solid from a minimal amount of hot methanol layered with diethyl ether to afford the pure hydrochloride salt.
Self-Validation Checkpoint: ¹H-NMR (
D2O
) must reveal a sharp 3-proton singlet at ~3.8 ppm, confirming successful methyl esterification, alongside the preservation of the lactam methylene protons.
Quantitative Data & Process Parameters
Process Step
Key Reagents
Temp (°C)
Time (h)
Expected Yield
Critical Quality Attribute (CQA)
1. Bucherer-Bergs
Piperidine-2,4-dione, KCN,
(NH4)2CO3
65
18
85 - 90%
Absence of ketone C=O (IR: 1710 cm⁻¹)
2. Hydantoin Hydrolysis
Spirohydantoin,
Ba(OH)2
(aq)
130
24
75 - 80%
Positive Ninhydrin test (Primary amine)
3. Esterification
Amino acid, MeOH,
SOCl2
65
16
88 - 92%
¹H-NMR: Ester -OCH₃ singlet at ~3.8 ppm
Overall Process
-
-
58
~56 - 66%
LC-MS Purity > 98.5% (UV 210 nm)
References
Tikhov, R. M., & Kuznetsov, N. Y. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
Kikelj, D., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]
Merck Research Laboratories. (2012). 1,3,8-Triazaspiro[4]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]
Application Note: Reductive Amination of 4-Amino-2-oxopiperidine Scaffolds in Peptidomimetic Drug Discovery Scientific Context & Structural Rationale The 4-amino-2-oxopiperidine (also known as 4-aminopiperidin-2-one) sca...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reductive Amination of 4-Amino-2-oxopiperidine Scaffolds in Peptidomimetic Drug Discovery
Scientific Context & Structural Rationale
The 4-amino-2-oxopiperidine (also known as 4-aminopiperidin-2-one) scaffold is a privileged structure in medicinal chemistry, frequently deployed as a conformationally restrained
β
-amino acid equivalent. Often referred to as Homo-Freidinger lactams, these scaffolds are engineered to mimic the
β
-turn secondary structures of native peptides, thereby enhancing target binding affinity and proteolytic stability 1.
To optimize the pharmacokinetic properties of these peptidomimetics, researchers must frequently derivatize the primary amine at the C4 position. While direct alkylation with alkyl halides is possible, it is notoriously difficult to control and frequently results in over-alkylation (yielding tertiary amines or quaternary ammonium salts). Reductive amination bypasses this limitation, offering a highly controlled, stereoretentive pathway to synthesize secondary or tertiary amines by condensing the primary amine with an aldehyde or ketone, followed by in situ hydride reduction 2.
Mechanistic Causality: Reagent Selection
The success of this transformation relies heavily on the chemoselectivity of the reducing agent. Sodium triacetoxyborohydride (STAB,
NaBH(OAc)3
) is the reagent of choice for the reductive amination of 4-amino-2-oxopiperidines 3.
Why STAB?
Chemoselectivity: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride core. Unlike
NaBH4
, which will rapidly and indiscriminately reduce the starting aldehyde/ketone to an alcohol, STAB is unreactive toward most carbonyls at mildly acidic to neutral pH. It selectively reduces the more electrophilic protonated imine/iminium intermediate 4.
Regioselectivity: The lactam nitrogen (position 1) is resonance-stabilized by the adjacent carbonyl, rendering it non-nucleophilic under these conditions. Therefore, the reaction is completely regioselective for the C4 exocyclic amine without requiring transient protecting groups 2.
Stereoretention: Because the reaction occurs exclusively at the exocyclic nitrogen, the critical chiral center at C4 (often derived from enantiopure aspartic acid) remains completely intact.
Reaction Workflow
Workflow for the reductive amination of 4-amino-2-oxopiperidine scaffolds.
Self-Validating Experimental Protocol
This protocol is optimized for a 1.0 mmol scale synthesis of an N-alkylated 4-amino-2-oxopiperidine derivative.
Substrate Solubilization: To an oven-dried, argon-purged 50 mL round-bottom flask, add (S)-4-aminopiperidin-2-one (1.0 eq) and the carbonyl compound (1.1 eq). Dissolve the mixture in 10 mL of anhydrous DCE.
Causality: DCE is selected over Dichloromethane (DCM) because its higher boiling point (83 °C) allows for gentle heating if imine formation is sterically hindered.
Acid Catalysis (Conditional based on Carbonyl): If utilizing a ketone or a sterically hindered aldehyde, add glacial acetic acid (1.0 eq) dropwise.
Validation: The solution should remain homogeneous. The acetic acid drops the pH to ~4.5, which accelerates the dehydration step of iminium ion formation without decomposing the STAB reagent 5.
Imine Pre-formation: Stir the reaction mixture at room temperature for 30–60 minutes to allow the imine/iminium intermediate to accumulate.
Hydride Addition: Cool the flask to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 5 minutes.
Validation: A mild exotherm is expected. If vigorous bubbling occurs immediately upon addition, it indicates the presence of moisture (water reacting with the hydride). Ensure solvents are strictly anhydrous.
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours.
Validation: Monitor progress via TLC (e.g., 10% MeOH in DCM). Stain the TLC plate with Ninhydrin and heat. The starting primary amine will stain a deep pink/purple, while the successful secondary amine product will typically stain a distinct yellow or faint brown. The disappearance of the pink spot confirms reaction completion.
Quenching & Neutralization: Cool the flask back to 0 °C. Slowly add 10 mL of saturated aqueous
NaHCO3
.
Validation: Vigorous effervescence (
CO2
gas) will occur as the base neutralizes the acetic acid and destroys unreacted STAB. Do not proceed to extraction until all bubbling has completely ceased (usually 15–30 minutes), ensuring the system is fully neutralized and safe to seal in a separatory funnel.
Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (
3×15
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.
Quantitative Data & Optimization Matrix
The kinetics and yield of the reductive amination are highly dependent on the steric and electronic nature of the carbonyl electrophile. The table below summarizes optimized parameters for various substrate classes reacting with the 4-amino-2-oxopiperidine scaffold.
Carbonyl Classification
Carbonyl Equivalents
STAB Equivalents
Acid Additive Required?
Typical Reaction Time
Expected Isolated Yield
Aliphatic Aldehyde
1.05 eq
1.4 eq
No
1–2 hours
85–95%
Aromatic Aldehyde
1.10 eq
1.5 eq
No
2–4 hours
80–90%
Aliphatic Ketone
1.20 eq
1.5 eq
Yes (1.0 eq AcOH)
4–12 hours
70–85%
Aromatic Ketone
1.50 eq
2.0 eq
Yes (
Ti(O-iPr)4
)*
12–24 hours
50–70%
*For highly unreactive aromatic ketones, standard acetic acid is insufficient. The use of a strong Lewis acid like Titanium(IV) isopropoxide (
Ti(O-iPr)4
) is required to force imine formation prior to the addition of the reducing agent.
References
Weber, K., & Gmeiner, P. (1998). Homo-Freidinger Lactams: Stereoselective Synthesis of 4-Aminopiperidin-2-one Derivatives from Aspartic Acid. Synlett. ResearchGate. URL:[Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. URL:[Link]
Sciencemadness. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness Library. URL:[Link]
application in developing ligands for specific biological targets
An In-Depth Guide to the Modern Ligand Discovery and Development Pipeline Introduction: From Target to Therapeutic Candidate The journey of developing a novel therapeutic agent is a complex, multi-stage process centered...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Modern Ligand Discovery and Development Pipeline
Introduction: From Target to Therapeutic Candidate
The journey of developing a novel therapeutic agent is a complex, multi-stage process centered on the precise interaction between a small molecule, or ligand, and its specific biological target. This process has evolved from serendipitous discovery to a rational, structure-guided endeavor.[1] The goal is to identify and optimize a ligand that can modulate the function of a biological target—typically a protein—implicated in a disease pathway, ultimately leading to a therapeutic effect.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern workflow for developing ligands, from initial target validation to preclinical assessment. We will explore the causality behind key experimental choices and provide detailed protocols for core methodologies, grounding our discussion in authoritative scientific principles.
Section 1: The Foundation—Target Identification and Validation
Before any ligand can be developed, its target must be rigorously validated. Target validation is the process of demonstrating that a specific biomolecule plays a crucial role in the pathophysiology of a disease and that modulating its activity is likely to have a therapeutic benefit with an acceptable safety window.[3][4] A failure to properly validate a target is a primary reason for the late-stage failure of drug candidates.
Characteristics of an Ideal Drug Target
An ideal drug target possesses several key properties:
Pivotal Role in Pathophysiology : The target must be directly involved in the disease pathway.[2]
Druggability : The target, often a protein, must have a binding site (or "pocket") that can accommodate a small molecule with high affinity and specificity. This is often assessed by exploring its 3D structure through techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM).[2][5]
Assayability : The target's activity must be measurable in a reliable and scalable manner, which is essential for developing high-throughput screening assays.[2]
Favorable Toxicity Profile : Modulating the target should produce a therapeutic effect without causing unacceptable side effects. Genetic data from patients can often predict potential efficacy and adverse reactions.[2]
The Target Validation Workflow
Target validation is a multi-level process that builds a comprehensive case for a target's role in disease.[6] This process typically involves molecular, cellular, and, ultimately, whole-organism-level assessments.[6]
Caption: A streamlined workflow for target validation.
Section 2: Finding a Starting Point—Hit Discovery Strategies
Once a target is validated, the search begins for "hits"—small molecules that bind to the target and modulate its activity. Several complementary strategies are employed to identify these initial starting points.
High-Throughput Screening (HTS)
HTS is an automated process that tests hundreds of thousands to millions of compounds against a biological target to identify active molecules.[7][8] It is a workhorse of the pharmaceutical industry, enabling the rapid screening of large and diverse compound libraries.[7]
Principle : HTS miniaturizes biochemical or cell-based assays into microplate formats (e.g., 384- or 1536-well plates) and uses robotics for liquid handling and data acquisition.[8]
Causality : The primary goal of HTS is not to find a perfect drug, but to identify promising starting points ("hits") for further optimization.[7] These hits are then subjected to secondary assays to confirm their activity and eliminate false positives.
Fragment-Based Ligand Discovery (FBLD)
FBLD is an alternative approach that screens libraries of very small molecules, or "fragments" (typically <300 Da), against a target.[9][10]
Principle : Because fragments are small and less complex than typical drug-like molecules, they are more likely to find a complementary binding pocket on the target, resulting in higher hit rates.[9][11] However, these initial interactions are very weak (micromolar to millimolar affinity).
Causality : The core idea is that a high-affinity ligand can be constructed by linking or "growing" these low-affinity fragments, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy.[12] This method often yields novel chemical scaffolds with high "ligand efficiency"—a measure of binding energy per atom.[11]
Structure-Based Drug Design (SBDD) and Virtual Screening
SBDD leverages the 3D structure of a biological target to design and optimize drug candidates rationally.[13][14] When a high-resolution structure of the target is available, computational methods can be used to accelerate discovery.
Principle : Virtual screening is a key SBDD technique that uses computational algorithms to screen vast digital libraries of compounds against the target's 3D structure.[15][16] Molecular docking algorithms predict the binding pose and estimate the binding affinity of each molecule within the target's active site.[16][17]
Causality : By computationally pre-screening millions of compounds, researchers can prioritize a smaller, more manageable number of molecules for experimental testing, dramatically reducing the time and cost of hit discovery.[17][18]
Caption: Comparison of primary hit discovery strategies.
Section 3: From Hit to Confirmed Binder—Biophysical Characterization
A "hit" from a primary screen is merely a starting point. It must be rigorously validated to confirm that it binds directly to the target protein and is not an artifact of the assay. Biophysical assays are essential for this confirmation and for quantifying the binding interaction.[][20]
The Importance of Orthogonal Validation
It is crucial to use multiple, distinct biophysical methods (orthogonal validation) to confirm a hit. This ensures that the observed binding is not an artifact of a single technology (e.g., a fluorescent compound interfering with a fluorescence-based assay). A true hit should demonstrate binding across different platforms.
Comparison of Key Biophysical Techniques
Several techniques are commonly used to characterize ligand-target interactions. Each has unique strengths and provides different types of information.[21][22][23]
Technique
Principle
Key Parameters Measured
Throughput
Label-Free?
Surface Plasmon Resonance (SPR)
Detects changes in refractive index upon binding to an immobilized target.[][23]
KD (affinity), kon (association rate), koff (dissociation rate)
Medium-High
Yes
Isothermal Titration Calorimetry (ITC)
Measures the heat released or absorbed during a binding event in solution.[][20]
Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[][22]
KD (affinity)
Medium-High
No (requires fluorescence)
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for detailed kinetic analysis of a ligand-target interaction.[21]
Objective : To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of a purified ligand with its purified target protein.
Materials :
SPR instrument (e.g., Biacore, Carterra)
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
Immobilization reagents (EDC, NHS, ethanolamine)
Purified target protein (ligand for immobilization)
Purified small molecule (analyte in solution)
Running buffer (e.g., HBS-EP+)
Methodology :
Chip Preparation & Target Immobilization :
Causality: The target protein is covalently attached to the sensor chip surface to create a stable interaction surface. The carboxymethylated dextran surface is activated using a mixture of EDC and NHS to form reactive esters.
Inject the target protein solution over the activated surface. The protein's primary amines will react with the esters, forming a covalent bond.
Inject ethanolamine to deactivate any remaining reactive groups, preventing non-specific binding. A reference flow cell should be prepared similarly but without the target protein to subtract bulk refractive index changes.
Analyte Binding Assay (Kinetics) :
Causality: A series of analyte concentrations are injected over the target and reference surfaces. Binding is measured in real-time as a change in response units (RU).
Prepare a serial dilution of the small molecule analyte in running buffer (e.g., 5-6 concentrations spanning the expected KD). Include a zero-concentration (buffer only) sample for double referencing.
Association Phase : Inject each analyte concentration for a defined period (e.g., 120 seconds) to monitor the binding event (kon).
Dissociation Phase : After the association phase, switch to injecting running buffer alone and monitor the decrease in signal as the analyte dissociates from the target (koff).
Regeneration : If necessary, inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte, preparing the surface for the next injection.
Data Analysis :
Causality: The binding data (sensorgrams) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to extract the rate constants.
Subtract the reference channel signal and the buffer-only injection signal from the active channel data.
Globally fit the processed sensorgrams from all analyte concentrations to a suitable binding model. The software will calculate kon and koff.
The equilibrium dissociation constant (KD) is calculated as koff / kon.
Self-Validation : The fit of the data to the model should be visually inspected, and the residuals should be random and close to zero. The results should be consistent across multiple runs.
Section 4: The Iterative Cycle of Lead Optimization
A confirmed hit is rarely a drug candidate. It typically requires significant chemical modification to improve its properties in a process called lead optimization.[24][25] The goal is to transform a hit compound into a preclinical candidate with optimal efficacy, selectivity, and pharmacokinetic properties.[26]
Key Goals of Lead Optimization :
Enhance Potency : Increase the binding affinity and functional activity of the compound (typically to low nanomolar or picomolar levels).[25]
Improve Selectivity : Ensure the ligand binds strongly to the intended target but weakly or not at all to other related proteins to minimize off-target effects.[25]
Optimize ADMET Properties : Refine the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile to ensure it is bioavailable, stable, and safe.[24][26]
This is an iterative process driven by the Structure-Activity Relationship (SAR) , which studies how changes in a molecule's chemical structure affect its biological activity.[26] Medicinal chemists synthesize new analogs of the lead compound, which are then tested in a battery of assays.[24][27]
Caption: The iterative cycle of lead optimization.
Section 5: Proving the Concept—Functional and In Vivo Validation
A potent and selective ligand is only useful if it produces the desired biological effect in a relevant system. This requires moving from purified proteins to cell-based and eventually animal models.
Cell-Based Functional Assays
Cell-based assays are critical because they assess a compound's activity in a more biologically relevant context than biochemical assays.[28][29] They provide insights into a compound's membrane permeability, engagement with the target in its native environment, and effect on downstream signaling pathways.[28][29]
Protocol: General Reporter Gene Assay for GPCR Activation
Objective : To measure the functional activation of a G-protein coupled receptor (GPCR) by a test ligand.[30]
Principle : This assay uses a cell line engineered to express the GPCR of interest and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the GPCR's signaling pathway (e.g., CRE for Gs-coupled receptors). Ligand binding and receptor activation lead to the production of a measurable signal (light).[30]
Materials :
Host cell line (e.g., HEK293)
Expression plasmid for the target GPCR
Reporter plasmid (e.g., pCRE-Luc)
Transfection reagent
Test ligands and control agonist/antagonist
Cell culture medium and plates (96-well, white, clear-bottom)
Luciferase assay reagent
Luminometer plate reader
Methodology :
Cell Plating and Transfection :
Seed cells in a 96-well plate at an appropriate density.
Causality: The cells must be engineered to express the necessary components. Co-transfect the cells with the GPCR and reporter plasmids using a suitable transfection reagent. Allow cells to express the proteins for 24-48 hours.
Compound Treatment :
Prepare serial dilutions of the test ligand and control compounds in assay buffer.
Remove the culture medium from the cells and add the compound dilutions.
Causality: Incubate for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 4-6 hours). This time must be optimized for each specific pathway.
Signal Detection :
Remove the compound-containing medium.
Add the luciferase assay reagent according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
Causality: The amount of light produced is directly proportional to the amount of luciferase expressed, which in turn is proportional to the level of GPCR activation.
Measure luminescence using a plate reader.
Data Analysis :
Plot the luminescence signal against the logarithm of the ligand concentration.
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response).
Self-Validation : Include negative controls (untreated cells) to define the baseline and positive controls (a known agonist) to define the maximal response. Test a known antagonist to ensure the signal is specific to the target receptor.
Preclinical Assessment: Pharmacokinetics and Pharmacodynamics (PK/PD)
Before a compound can be tested in humans, its behavior must be understood in animal models. This involves studying its pharmacokinetics (PK) and pharmacodynamics (PD).[31][32]
Pharmacokinetics (PK) : Describes what the body does to the drug. This includes its Absorption, Distribution, Metabolism, and Excretion (ADME).[33] PK studies measure drug concentrations in blood and tissues over time to determine how a drug is processed and how long it stays in the body.[32]
Pharmacodynamics (PD) : Describes what the drug does to the body.[33] PD studies measure the biological effect of the drug over time and relate this effect to the drug's concentration (the PK/PD relationship).[34]
Causality: Understanding the PK/PD relationship is critical for selecting the right dose and dosing schedule for clinical trials.[33][35] It helps bridge the gap between in vitro potency and in vivo efficacy, ensuring that the drug reaches its target in sufficient concentrations for a sufficient duration to produce a therapeutic effect.[34][35]
Conclusion
The development of ligands for specific biological targets is an integrated, multidisciplinary science. It requires a seamless flow from target validation through hit discovery, biophysical characterization, lead optimization, and functional testing. By combining rational, structure-based design with robust biochemical, cellular, and in vivo assays, researchers can systematically de-risk drug candidates and increase the probability of success in the clinic. Each step in this complex process is built upon a foundation of scientific integrity, where experimental choices are driven by a deep understanding of the underlying biology and chemistry, and every result is validated through rigorous, orthogonal methods.
References
Target valid
Structure-Based Drug Design. Selvita.
Target Identification and Validation (Small Molecules). University College London.
Computational Methods in Medicinal Chemistry: From Virtual Screening to Molecular Dynamics. Research and Reviews.
Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candid
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
What are the methods of lead optimization in drug discovery?.
Lead Optimization in Drug Discovery: Process, Str
Computational Approaches in Drug Discovery and Development. Walsh Medical Media.
A Structure-Based Drug Discovery Paradigm. PMC - NIH.
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Altasciences.
Target validation drug development services. InnoSer.
Lead Optimization in Drug Discovery. Danaher Life Sciences.
Principle and Applications of Structure Based Drug Design. Longdom.org.
Target Validation in Drug Discovery.
Structure-Based Drug Design (SBDD)
Lead Optimiz
Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Gener
Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. ALS TDI.
Computational methods in drug discovery. Beilstein Journals.
Structure-Based Drug Design. Rowan.
Virtual Screening in Drug Discovery Techniques & Trends. Chem-space.com.
Understanding PK/PD using preclinical models.
A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
Biophysical Assays. Reaction Biology.
Process of Fragment-Based Lead Discovery—A Perspective
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
Multi-Level High-Throughput Screening for Discovery of Ligands That Inhibit Insulin Aggreg
Multi-Level High-Throughput Screening for Discovery of Ligands That Inhibit Insulin Aggregation.
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen.
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - NIH.
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?.
Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics GmbH.
Functional Assays/Target Valid
Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.
Enhanced Hit Quality in High-Throughput Protein–Ligand Interaction Screening. Bruker.
troubleshooting low yield in Methyl 4-amino-2-oxopiperidine-4-carboxylate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of Methyl 4-amino-2-oxopiperidine-4-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of Methyl 4-amino-2-oxopiperidine-4-carboxylate .
Synthesizing highly functionalized cyclic amino acid derivatives—specifically
δ
-lactams with a C4 quaternary stereocenter—requires precise control over reaction thermodynamics and intermediate stability. The most robust route to this molecule avoids harsh basic conditions by utilizing a two-phase Strecker Aminonitrilization followed by a Pinner Esterification .
Below is the mechanistic workflow, followed by troubleshooting FAQs, quantitative data, and a self-validating standard operating procedure (SOP).
Reaction Pathway Visualization
Workflow for Methyl 4-amino-2-oxopiperidine-4-carboxylate via Strecker-Pinner sequence.
Q: I previously used the Bucherer-Bergs reaction to form a spirohydantoin intermediate for piperidine-4-carboxylic acids. Why is the yield so low when applying this to the 2-oxopiperidine scaffold?A: The Bucherer-Bergs reaction is highly efficient for forming spirohydantoins[1]. However, the subsequent step requires harsh alkaline hydrolysis (e.g., Ba(OH)₂ or NaOH at reflux) to convert the hydantoin to the free amino acid. Previous literature notes that alkaline hydrolysis of hydantoins often yields poor recovery (e.g., 39%)[2]. More critically, for a 2-oxopiperidine (
δ
-lactam), these harsh basic conditions inevitably cause competitive hydrolysis of the lactam ring, yielding an acyclic 1,5-diamino-1,3-dicarboxylic acid byproduct. The Strecker route bypasses this by allowing mild, acid-catalyzed conversion of the nitrile directly to the ester.
Q: My Strecker reaction on 1-Boc-piperidine-2,4-dione stalls at 40-50% conversion. How can I drive it to completion?A: The ketone at the C4 position of the piperidine ring is sterically hindered, making imine formation the rate-limiting step. Furthermore, the classic Strecker reaction using aqueous NaCN/NH₄Cl is reversible. To push the equilibrium, switch to anhydrous conditions using Trimethylsilyl cyanide (TMSCN) and a methanolic ammonia solution. TMSCN irreversibly traps the intermediate iminium ion as the
α
-aminonitrile, acting as a thermodynamic sink and driving the reaction to near-quantitative yields[3].
Q: During the conversion of the
α
-aminonitrile to the methyl ester using HCl/MeOH, my LC-MS shows a major byproduct with a mass of +18 Da relative to the nitrile. What is this?A: This is the primary amide, a classic hallmark of thermal degradation during the Pinner reaction[4]. The Pinner reaction proceeds via an intermediate imidate hydrochloride salt (Pinner salt). This imidium chloride salt is thermodynamically unstable. If the reaction temperature exceeds 15 °C during the highly exothermic HCl gas bubbling phase, the salt undergoes premature elimination to form the amide and methyl chloride[4]. You must maintain the reaction temperature strictly between 0–5 °C.
Q: How do I properly convert the Pinner salt to the final ester?A: A common misconception is that the ester forms directly in the methanolic HCl. It does not. The initial anhydrous step only forms the imidate hydrochloride salt[5]. Once the anhydrous imidate formation is complete, the reaction must be deliberately treated with water. The nucleophilic attack of water on the protonated iminoester, followed by the elimination of ammonia, yields the target methyl ester[6].
Q: I started with 1-Boc-piperidine-2,4-dione, but my final product lacks the Boc group. Is this expected?A: Yes. The Pinner reaction requires highly acidic conditions (excess HCl in methanol). The tert-butyloxycarbonyl (Boc) group is acid-labile and will be quantitatively cleaved during the formation of the imidate salt. Treat this reaction as a highly efficient global deprotection-esterification step. Just ensure you account for the extra equivalent of HCl consumed by the Boc cleavage.
Irreversible trapping of iminium ion (thermodynamic sink).
85 - 92%
None (Clean conversion)
Pinner
T > 15 °C during HCl addition
Thermal elimination of the thermodynamically unstable imidate salt.
< 20%
Primary Amide
Pinner
Wet Methanol
Premature hydrolysis of the nitrilium intermediate.
< 10%
Primary Amide
Pinner
Strictly Anhydrous, 0-5 °C
Stable imidate formation, followed by controlled aqueous hydrolysis.
75 - 85%
Trace Amide
Self-Validating Standard Operating Procedure (SOP)
Part A: Synthesis of 4-amino-4-cyano-2-oxopiperidine (Strecker)
Setup: Charge a flame-dried round-bottom flask with 1-Boc-piperidine-2,4-dione (1.0 eq) and anhydrous methanol (10 volumes). Cool to 0 °C under an argon atmosphere.
Imine Formation: Add a solution of ammonia in methanol (7 M, 5.0 eq) and stir for 30 minutes.
Cyanation: Dropwise add Trimethylsilyl cyanide (TMSCN, 1.5 eq). (Caution: Highly toxic. Perform in a dedicated fume hood). Warm to room temperature and stir for 12 hours.
Validation Check: Analyze an aliquot via TLC (DCM:MeOH 9:1). The ketone spot should be completely consumed. LC-MS must show the[M+H]⁺ mass corresponding to the Boc-protected nitrile.
Isolation: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the intermediate.
Part B: Synthesis of Methyl 4-amino-2-oxopiperidine-4-carboxylate Hydrochloride (Pinner)
Imidate Formation: Dissolve the purified
α
-aminonitrile in strictly anhydrous methanol (15 volumes) in a heavy-walled reaction vessel. Cool the reactor to 0 °C using an ice-brine bath.
Acidification: Bubble anhydrous HCl gas through the solution for 2 hours. Critical: Maintain the internal temperature below 5 °C to prevent thermal degradation to the amide[4].
Incubation: Seal the vessel and stir at 4 °C for 14 hours to ensure complete formation of the imidate hydrochloride salt.
Validation Check: Quench a 10 µL aliquot in dry MeOH. LC-MS should show the mass of the imidate intermediate, with complete absence of the Boc-protected starting material.
Hydrolysis: Carefully add 2 volumes of distilled water to the cold reaction mixture to hydrolyze the imidate intermediate[5][6]. Stir for 2 hours at room temperature.
Isolation: Concentrate the mixture. Triturate the resulting solid with cold diethyl ether to yield the target Methyl 4-amino-2-oxopiperidine-4-carboxylate hydrochloride as a white crystalline powder.
References
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI.[Link]
Piperidine Lactam Formation: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis and optimization of piperidine lactams (δ-valerolactams and 2-piperidones). As a fundamental pharmacophore in drug discovery, the piperidine lactam ring requires...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of piperidine lactams (δ-valerolactams and 2-piperidones). As a fundamental pharmacophore in drug discovery, the piperidine lactam ring requires precise kinetic and thermodynamic control during synthesis to prevent competitive side reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-fidelity cyclization.
Mechanistic Overview & Reaction Pathways
The formation of a piperidine lactam from a linear δ-amino acid or ester is fundamentally a competition between intramolecular cyclization (first-order kinetics) and intermolecular oligomerization (second-order kinetics)[1]. The success of the reaction is dictated by the activation energy of the carboxylate, the nucleophilicity of the amine, and the spatial proximity of the reactive termini.
Mechanistic divergence in δ-amino acid lactamization based on concentration kinetics.
Quantitative Optimization Matrix
To maximize the yield of the target 6-membered lactam and suppress dimerization, reaction parameters must be strictly controlled. The following table summarizes the causal relationship between reagent selection, concentration, and reaction outcomes based on standardized optimization screens.
Coupling Reagent / Method
Solvent
Concentration (M)
Base (Eq)
Yield (%)
Dimerization (%)
Mechanistic Rationale
EDC·HCl / HOBt
CH₂Cl₂
0.100
DIPEA (3.0)
45%
>40%
High concentration favors 2nd-order intermolecular attack.
Workflow: Tandem Reductive Amination-Lactamization
This self-validating protocol is highly effective for synthesizing 1-piperidin-4-yl-substituted valerolactams from a protected 4-piperidone and a linear δ-amino ester, bypassing the need for expensive coupling reagents[3].
Step 1: Substrate Preparation & Pre-complexation
In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the δ-amino ester and 1.05 equivalents of the target ketone (e.g., 1-benzyl-4-piperidone) in anhydrous 1,2-dichloroethane (DCE) to achieve a final concentration of 0.15 M. Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for complete iminium ion formation.
Step 2: Chemoselective Reduction
Portion-wise, add 1.5 equivalents of solid sodium triacetoxyborohydride (NaBH(OAc)₃) over 10 minutes.
Causality Check: NaBH(OAc)₃ is explicitly chosen over NaCNBH₃ because it is a milder reductant that selectively reduces the iminium ion without reducing the unreacted ketone, and it does not require strict, continuous pH titration[3].
Step 3: Extended Lactamization
Stir the reaction mixture at room temperature. Monitor the reaction via LC-MS.
Causality Check: While the reductive amination step is typically rapid (<2 hours), the subsequent intramolecular lactamization of the acyclic intermediate is thermodynamically demanding. Extended reaction times (12–24 hours) are strictly required to drive the cyclization to completion[3].
Step 4: Quench & Isolation
Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude piperidine lactam via silica gel flash column chromatography.
Troubleshooting FAQs
Q1: I am observing significant dimerization/oligomerization instead of the desired 2-piperidone. How can I shift the equilibrium?A1: Lactamization is a kinetic competition. Intermolecular oligomerization follows second-order kinetics, while intramolecular cyclization follows first-order kinetics.
Solution: Enforce the high-dilution principle. Keep the reaction concentration strictly below 0.01 M. If large solvent volumes are impractical, use a syringe pump to add the amino acid substrate continuously over 12 hours to a highly dilute solution of the coupling reagent. This ensures the steady-state concentration of the activated ester remains near zero, preventing dimers.
Q2: My cyclization is failing or stalling due to severe steric hindrance at the α- or δ-position of the amino acid.A2: Steric bulk severely impedes the trajectory of the nucleophilic amine as it approaches the activated carbonyl carbon.
Solution: Switch from standard carbodiimides (EDC/DCC) to highly reactive uronium/aminium salts like HATU or PyAOP. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the cyclization even in sterically demanding environments, completing reactions often within minutes[1].
Q3: How do I prevent epimerization at the α-stereocenter during the activation of the carboxylic acid?A3: Over-activation combined with an excess of strong base (e.g., TEA or DIPEA) leads to the deprotonation of the α-carbon, forming a ketene or enol intermediate that subsequently racemizes.
Solution: Limit the base to exactly stoichiometric amounts (or a maximum of 2.0 eq). Utilize coupling reagents specifically designed to suppress epimerization, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), and maintain the reaction strictly at 0 °C during the initial 2 hours of the activation phase. Furthermore, avoiding sequences rich in basic residues (like unshielded arginine or lysine) near the cyclization site can prevent base-catalyzed side reactions[2].
Q4: Can I synthesize substituted 4-aryl-2-piperidones directly without starting from a pre-formed δ-amino acid?A4: Yes. Recent advancements in transition-metal catalysis allow for direct C-H functionalization.
Solution: You can utilize a Pd(II)-catalyzed, 8-aminoquinoline-aided sp³ β-C−H activation of δ-aminopentanoic acid carboxamides. Following the arylation step, the intermediate containing both the 8-aminoquinoline and N-phthaloyl protecting groups can undergo direct hydrazine-mediated lactamization to yield the 4-aryl-2-piperidone scaffold, bypassing traditional multi-step linear syntheses[4].
References
Source: acs.
Source: nih.
Direct Lactamization of β‐Arylated δ‐Aminopentanoic Acid Carboxamides: En Route to 4‐aryl‐2‐Piperidones, Piperidines, Antituberculosis Molecule Q203 (Telacebec)
Technical Support Center: Identifying and Minimizing Side Products in Derivatization Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, minimize, and prevent the formation of unwanted side products during derivatization reactions for chromatographic analysis.
Core Principles of Derivatization and Side Product Formation
Derivatization reactions, including silylation, acylation, and alkylation, are chosen to target specific functional groups on an analyte.[2][6] The ideal derivatization reaction is rapid, quantitative, and produces a single, stable derivative.[7][8] However, side products can arise from several sources:
Incomplete Reactions: Leaving some of the original analyte unreacted.[5]
Reactions with Contaminants: Moisture, residual solvents, or impurities in the sample matrix can react with the derivatizing reagent.[6][9][10]
Reagent-Related Artifacts: The derivatizing reagent itself can degrade or react to form by-products.[5]
Analyte-Specific Side Reactions: The inherent reactivity of the analyte may lead to multiple derivatized species or degradation products under the reaction conditions.[5]
The following sections provide detailed troubleshooting guides for the most common derivatization chemistries.
Section 1: Silylation Reactions
Silylation is a widely used derivatization technique where an active hydrogen in a functional group (e.g., -OH, -NH2, -COOH, -SH) is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[3] This process significantly increases the volatility and thermal stability of polar analytes.[3][5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,O-Bis(trimethylsilyl)acetamide (BSA).[5][11]
Troubleshooting Silylation Reactions: FAQs
Q1: I'm observing multiple peaks for my analyte after silylation. What are the likely causes?
A1: The presence of multiple peaks for a single analyte often points to incomplete derivatization or the formation of different silylated species.[5]
Causality: Steric hindrance can make some functional groups harder to silylate than others. For example, a tertiary alcohol is more difficult to derivatize than a primary alcohol.[7] This can lead to a mixture of partially and fully silylated products.
Troubleshooting Steps:
Increase Reaction Temperature and/or Time: Heating the reaction mixture (typically 60-80°C) for a longer duration (30 minutes to several hours) can help drive the reaction to completion, especially for hindered functional groups.[5][11]
Add a Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of the silylating reagent.[6][12]
Optimize Reagent-to-Sample Ratio: Ensure a sufficient excess of the silylating reagent is used to derivatize all active sites on the analyte.[6]
Q2: My chromatogram shows a large number of extraneous peaks, and my baseline is noisy. What's going on?
A2: This is often indicative of contamination, particularly from water, or the formation of reagent-related artifacts.[9][13]
Causality: Silylating reagents are highly sensitive to moisture.[7][10] Water in the sample, solvent, or glassware will react with the silylating agent to form siloxanes, which are volatile and can produce a series of peaks in the chromatogram.[10]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).[10] Use anhydrous solvents, preferably stored over molecular sieves.[10]
Proper Sample Preparation: If your sample is aqueous, it must be thoroughly dried before adding the silylating reagent. Lyophilization or evaporation under a stream of nitrogen are common methods.
Check Reagent Integrity: Ensure your silylating reagent has been stored properly in a tightly sealed container to prevent degradation from atmospheric moisture.[7][10]
Q3: I'm not seeing my derivatized product peak, or it's very small.
A3: A low or absent product peak can be due to several factors, including reagent degradation, suboptimal reaction conditions, or issues with the analytical system.[6][9][10]
Causality: If the silylating reagent has degraded due to improper storage, it will not be reactive enough to derivatize the analyte.[10] Additionally, some silylated derivatives can be unstable and may degrade in the GC inlet if the temperature is too high.
Troubleshooting Steps:
Use a Fresh Vial of Reagent: If you suspect reagent degradation, open a new vial of the silylating agent.
Optimize Inlet Temperature: While derivatization increases thermal stability, excessively high inlet temperatures can still cause degradation of some derivatives. Try lowering the inlet temperature.
Verify System Performance: Inject a known standard to ensure your GC-MS system is functioning correctly. Check for leaks and ensure proper gas flows.[13]
Use a fresh vial of high-purity reagent; store reagents properly under an inert atmosphere.[10]
Analyte Degradation
Reaction conditions are too harsh (e.g., excessive temperature).
Optimize reaction temperature and time; consider a milder silylating reagent.
Experimental Protocol: Optimizing a Silylation Reaction
Sample Preparation: Accurately weigh 1-5 mg of the sample into a clean, dry reaction vial.[5] If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
Solvent Addition: Add 0.5 mL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or N,N-dimethylformamide).[5]
Reagent Addition: Add 0.5 mL of the silylating reagent (e.g., BSTFA with 1% TMCS).[5][12]
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[5][12]
Analysis: Allow the vial to cool to room temperature before opening. Inject an aliquot into the GC-MS.
Optimization: If derivatization is incomplete, systematically vary the reaction time, temperature, and the ratio of reagent to sample.
Silylation Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in silylation reactions.
Section 2: Acylation Reactions
Acylation involves the introduction of an acyl group (R-C=O) into a molecule by replacing an active hydrogen in functional groups like -OH, -NH2, and -SH.[14] This derivatization method is particularly useful for enhancing the detectability of compounds using an electron capture detector (ECD) when using perfluorinated acylating agents.[7][14] Common reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[14]
Troubleshooting Acylation Reactions: FAQs
Q1: My acylation reaction is giving a low yield. What are the primary causes?
A1: Low yields in acylation are often due to the presence of moisture, insufficient reactivity of the acylating agent, or the formation of acidic by-products that inhibit the reaction.[15]
Causality: Acylating agents, especially anhydrides, readily react with water, which hydrolyzes them and reduces their availability to react with the analyte.[15] The reaction of an anhydride with an analyte also produces a carboxylic acid by-product, which can shift the reaction equilibrium backward.[14]
Troubleshooting Steps:
Ensure Anhydrous Conditions: As with silylation, use dry glassware and anhydrous solvents.[15]
Use a Catalyst/Acid Scavenger: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the acidic by-product and drive the reaction to completion.[14]
Consider a More Reactive Reagent: If using an anhydride, switching to a more reactive acyl chloride or using an acylimidazole (which does not produce an acidic by-product) can improve yields.[14]
Q2: I am observing side products that I suspect are di-acylated. How can I prevent this?
A2: The formation of di- or poly-acylated products occurs when there are multiple reactive sites on the analyte and an excess of the acylating agent is used.
Causality: If an analyte has, for example, two hydroxyl groups, both can be acylated. While this may be the desired outcome, if only mono-acylation is intended, controlling the stoichiometry is crucial.
Troubleshooting Steps:
Control Stoichiometry: Carefully control the molar ratio of the acylating agent to the analyte. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the reagent.[15]
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the more reactive functional group.
Q3: The acidic by-products from my reaction seem to be damaging my GC column. What can I do?
A3: Acidic by-products from anhydride-based acylation reactions must be removed before injection to prevent damage to the GC column.[14]
Causality: The acidic by-products are corrosive and can degrade the stationary phase of the GC column, leading to poor peak shape and reduced column lifetime.
Troubleshooting Steps:
Neutralization/Removal: After the reaction is complete, add a base to neutralize the acid. Alternatively, perform a liquid-liquid extraction to remove the acidic by-product.
Use an Alternative Reagent: Consider using an N-perfluoroacylimidazole or a reagent like N-Methyl-bis(trifluoroacetamide) (MBTFA), which produce neutral by-products.[14]
Common Acylation Side Products and Solutions
Side Product/Issue
Likely Cause(s)
Recommended Solution(s)
Low Product Yield
Presence of moisture; acidic by-product inhibiting the reaction.[15]
Use anhydrous conditions; add a base (e.g., pyridine) as an acid scavenger.[14][15]
Di- or Poly-acylation
Excess acylating agent used on a multi-functional analyte.[15]
Use stoichiometric amounts of the acylating agent.[15]
Ensure all reagents, solvents, and glassware are anhydrous.[15]
Column Damage
Injection of acidic by-products from anhydride reagents.[14]
Neutralize or remove the acidic by-product before injection; use a reagent that produces a neutral by-product.[14]
Acylation Troubleshooting Workflow
Caption: Decision tree for troubleshooting common acylation reaction problems.
Section 3: Alkylation Reactions
Alkylation is the process of replacing an active hydrogen with an alkyl group.[7] This is commonly used to convert carboxylic acids to their more volatile and less polar ester derivatives.[3][7] Reagents like diazomethane, dimethylformamide dialkyl acetals (e.g., DMF-DMA), and boron trifluoride (BF3) in an alcohol are frequently employed.[7]
Troubleshooting Alkylation Reactions: FAQs
Q1: My esterification reaction is not going to completion. How can I improve the yield?
A1: Incomplete esterification can result from equilibrium limitations or insufficient catalysis.
Causality: Esterification is often a reversible reaction. To drive it to completion, either the water produced must be removed, or a large excess of the alcohol reactant must be used. Catalysts like strong acids are typically required to achieve a reasonable reaction rate.
Troubleshooting Steps:
Use a Catalyst: Ensure an appropriate acid catalyst (e.g., HCl, H2SO4, or BF3) is used.[7] For some reactions, a base catalyst may be required.[7]
Remove Water: If practical, remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.
Use Excess Reagent: Employ a large excess of the alcohol to shift the equilibrium towards the product side.
Consider a Different Reagent: For difficult esterifications, a more reactive alkylating agent like a diazoalkane or a DMF-dialkylacetal may be necessary.[7]
Q2: I am concerned about the safety of using diazomethane. Are there safer alternatives?
A2: Yes, due to the toxicity and explosive nature of diazomethane, several safer alternatives are available.
Causality: Diazomethane is a hazardous reagent and requires specialized handling procedures.[8]
Safer Alternatives:
BF3-Methanol: A common and effective reagent for preparing methyl esters.[7][16]
Trimethylsilyldiazomethane (TMS-diazomethane): A commercially available and safer alternative to diazomethane for the methylation of carboxylic acids.
DMF-Dialkylacetals: These reagents react rapidly with carboxylic acids to form esters under relatively mild conditions.[3][7]
Q3: I am seeing unexpected by-products when using a strong acid or base catalyst. What is happening?
A3: Harsh reaction conditions, such as the use of strong acids or bases and high temperatures, can lead to analyte degradation or rearrangement.[7]
Causality: Analytes with sensitive functional groups may undergo unintended reactions like dehydration, elimination, or rearrangement under strongly acidic or basic conditions.
Troubleshooting Steps:
Use Milder Conditions: Whenever possible, opt for milder reaction conditions (lower temperature, shorter reaction time).
Choose a Milder Reagent/Catalyst: Explore alternative derivatization methods that do not require harsh catalysts. For example, DMF-dialkylacetals often work under neutral conditions.[7]
Protect Sensitive Groups: If the analyte has multiple functional groups, it may be necessary to protect the more sensitive ones before carrying out the alkylation.
Use an appropriate catalyst; use excess alcohol or remove water to drive the reaction forward.
Analyte Degradation
Harsh reaction conditions (strong acid/base, high temperature).[7]
Use milder reaction conditions; choose a derivatization method that does not require harsh catalysts.
Formation of Ethers
Side reaction with alcohols under acidic conditions.
Optimize reaction conditions to favor esterification over ether formation (e.g., control temperature and concentration).
Reagent-Related Hazards
Use of toxic or explosive reagents like diazomethane.[8]
Use safer alternatives such as BF3-Methanol or TMS-diazomethane.
Section 4: Identification of Unknown Side Products
When troubleshooting derivatization reactions, it is often necessary to identify the structure of unknown side products. GC-MS is an invaluable tool for this purpose.
Protocol for Side Product Identification using GC-MS
Acquire High-Quality Mass Spectra: Ensure that the mass spectra of the unknown peaks are of high quality, with clear molecular ions and fragmentation patterns.
Library Search: Perform a search of the mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley). This is often the quickest way to get a tentative identification.
Manual Interpretation of Mass Spectra:
Molecular Ion: Identify the molecular ion (M+•). This gives the molecular weight of the compound.
Fragmentation Patterns: Analyze the fragmentation patterns. The fragments lost can provide clues about the structure. For example, a loss of 15 Da often indicates the loss of a methyl group, while a loss of 73 Da in a silylated compound suggests the loss of a TMS group.
Isotope Patterns: If the compound contains elements with characteristic isotope patterns (e.g., Cl, Br), these can be used to confirm the elemental composition.
Consider the Chemistry: Based on the starting materials, reagent, and reaction conditions, propose plausible structures for the side products. For example, if water was present during a silylation reaction, look for siloxane-related structures.
Confirmation (if necessary): If the identity of a critical side product needs to be confirmed unambiguously, it may be necessary to synthesize the proposed compound and compare its retention time and mass spectrum to the unknown.
References
Principles and Applications of Derivatization Techniques in Chromatographic Analysis. (2026, January 7). Google Books.
Guide to Derivatization Reagents for GC | LabRulez GCMS. (n.d.). LabRulez GCMS.
Little, J. L. (2014, April 17). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. American Laboratory.
Tan, Y., et al. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC.
TROUBLESHOOTING GUIDE. (n.d.). Restek.
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. (2012, December 15). Academic Journals.
Kumirska, J., et al. (2013, June 28). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. PubMed.
Derivatization for success: a tutorial review of liquid chromatography mass spectrometry method optimization for determining amino compounds. (n.d.). Semantic Scholar.
Guide to Derivatization Reagents for GC. (n.d.). LabRulez GCMS.
Chemical Derivatization in Flow Analysis. (2022, February 26). PMC.
Troubleshooting low yield in silylation with 1-Cyanoethyl(diethylamino)dimethylsilane. (n.d.). BenchChem.
Troubleshooting acylation reactions for urea derivatives. (n.d.). BenchChem.
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012, March 21). SciSpace.
Derivatization. (2023, August 29). Chemistry LibreTexts.
Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022, December 7). MDPI.
Unlocking the Potential of Derivatization Technology in HPLC Analysis. (2024, December 5). Welch Materials.
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
Valdez, C. A., et al. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov.
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography.
Derivatization – Knowledge and References. (n.d.). Taylor & Francis.
Why do my silylations always fail? (2014, October 8). Chromatography Forum.
A Quick Guide to Derivatization. (n.d.). Chromatographic Specialties Inc..
Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen.
Technical Support Center: Addressing Solubility Issues During Reaction Work-up and Purification
Welcome to the Technical Support Center for troubleshooting solubility-related challenges in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter diffic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for troubleshooting solubility-related challenges in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in isolating and purifying their target compounds due to poor solubility. Here, we move beyond simple procedural lists to provide in-depth, scientifically-grounded explanations and actionable protocols to overcome these common yet complex hurdles.
Section 1: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments. Each scenario is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.
Scenario 1: My product precipitates unexpectedly during aqueous work-up.
Question: I've completed my reaction, and upon adding water or an aqueous solution to quench it, my desired product crashes out of the organic solvent as a solid. How can I prevent this and properly extract my compound?
Root Cause Analysis: This common issue arises from a significant change in the solvent environment. Your product is likely soluble in the organic reaction solvent but insoluble in the highly polar aqueous environment introduced during the work-up.[1][2] The addition of water drastically increases the polarity of the overall mixture, causing compounds with low aqueous solubility to precipitate.
Troubleshooting Protocol:
Solvent System Modification: Before quenching, dilute the reaction mixture with a larger volume of a water-immiscible organic solvent in which your product is known to be soluble.[3] Common choices include ethyl acetate, dichloromethane (DCM), or toluene. This ensures the product remains in the organic phase.
"Salting Out": If your product has some water solubility, using a saturated aqueous solution of sodium chloride (brine) for the wash can decrease the solubility of the organic compound in the aqueous layer.[1][4] The high ionic strength of brine reduces the ability of water to solvate organic molecules, pushing them into the organic layer.[1][4]
Temperature Control: In some cases, precipitation is temperature-dependent. Try performing the work-up at a slightly elevated temperature (if your compound is stable) to maintain solubility. Conversely, if the product is more soluble at lower temperatures, cooling the mixture might be beneficial, although this is less common for organic compounds.
pH Adjustment: If your compound has acidic or basic functional groups, its solubility will be highly dependent on the pH of the aqueous layer.[5][6] We will explore this in more detail in the FAQ section.
Scenario 2: I'm struggling with low recovery after liquid-liquid extraction.
Question: After performing a liquid-liquid extraction and evaporating the organic solvent, I have a very low yield of my product. I suspect it's not efficiently partitioning into the organic layer. What can I do?
Root Cause Analysis: Low recovery is often a direct consequence of an unfavorable partition coefficient (K), where the compound has a significant affinity for both the aqueous and organic phases. This can be due to the presence of polar functional groups on your molecule that interact with water. Additionally, if the incorrect organic solvent is chosen, it may not effectively solubilize the target compound.[7][8]
Troubleshooting Protocol:
Optimize the Organic Solvent: The choice of extraction solvent is critical.[7][8] The ideal solvent should have high solubility for your target compound and be immiscible with water.[7][8] If you are using a non-polar solvent like hexane and your molecule has some polarity, switching to a more polar solvent like ethyl acetate or DCM could significantly improve partitioning.
Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent rather than one extraction with a large volume.[2] This is a direct application of the partition coefficient principle.
pH Manipulation (for Ionizable Compounds):
For Acidic Compounds: To extract an acidic compound into the organic layer, you want it to be in its neutral (protonated) form. Therefore, perform the extraction with an aqueous layer that has a pH at least 2 units below the pKa of your compound.
For Basic Compounds: To extract a basic compound into the organic layer, it should be in its neutral (deprotonated) form. The aqueous layer should have a pH at least 2 units above the pKa of the conjugate acid of your base.[6]
"Salting Out": As mentioned previously, adding brine to the aqueous layer can drive the organic compound into the organic phase.[1]
Scenario 3: My compound precipitates during column chromatography.
Question: I've dissolved my crude product and loaded it onto a silica gel column. As the elution progresses, my product is precipitating on the column or in the collection tubing. How can I prevent this?
Root Cause Analysis: This occurs when the solubility of your compound in the mobile phase is lower than its concentration as it comes off the column.[9] Just because your crude mixture is soluble in the initial loading solvent doesn't mean the purified compound will be soluble in the changing mobile phase composition during the gradient elution.[9]
Troubleshooting Protocol:
Dry Loading: Instead of dissolving the sample in a solvent and loading it directly onto the column, use a dry loading technique.[9][10]
Protocol for Dry Loading:
Dissolve your crude product in a minimal amount of a suitable solvent.
Add an inert solid support, such as silica gel or Celite, to the solution.[10]
Thoroughly mix and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.
Carefully load this powder onto the top of your chromatography column.
Mobile Phase Modification:
Co-solvent Addition: Add a small percentage of a stronger, more polar solvent (a "co-solvent") to your mobile phase in which your compound has high solubility.[11] For normal-phase chromatography, this could be a small amount of methanol or isopropanol. For reverse-phase, acetonitrile or methanol are common.
Solvent Strength Adjustment: Ensure your gradient is not too steep. A rapid increase in the polarity of the mobile phase can cause a sudden decrease in the solubility of your compound.
Lower the Concentration: If possible, load a smaller amount of your crude material onto the column to avoid reaching the saturation point during elution.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions related to solubility in the context of reaction work-up and purification.
Q1: How does pH drastically affect the solubility of my compound during extraction?
Answer: The pH of the aqueous phase is a powerful tool for separating compounds based on their acidic or basic properties.[5][6] The key principle is that charged (ionized) species are generally more soluble in water, while neutral organic molecules are more soluble in organic solvents.[6]
For an acidic compound (HA):
In a basic aqueous solution (high pH), the acid is deprotonated to its conjugate base (A⁻). This charged species is more soluble in the aqueous layer.
In an acidic aqueous solution (low pH), the equilibrium shifts towards the neutral form (HA), which is more soluble in the organic layer.[5]
For a basic compound (B):
In an acidic aqueous solution (low pH), the base is protonated to its conjugate acid (BH⁺). This charged species is more soluble in the aqueous layer.[6]
In a basic aqueous solution (high pH), the equilibrium favors the neutral form (B), which is more soluble in the organic layer.[12]
This principle allows for the selective extraction of acidic, basic, and neutral compounds from a mixture by carefully adjusting the pH of the aqueous wash.
Q2: What is "oiling out" during crystallization, and how can I prevent it?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystalline material. This often happens when the solution is supersaturated at a temperature above the melting point of the solute.
Causes and Solutions:
Cause
Explanation
Solution
Cooling too rapidly
The solution becomes supersaturated too quickly, not allowing time for crystal nucleation and growth.[13]
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down heat loss.[14]
Inappropriate solvent
The solvent may be too good, requiring a very low temperature for crystallization, which might be below the compound's melting point.
Use a solvent in which the compound is less soluble at higher temperatures. A binary solvent system can also be effective.[15][16]
Presence of impurities
Impurities can depress the melting point of the desired compound and interfere with crystal lattice formation.
If the solution is colored, consider adding activated charcoal to remove colored impurities.[15] A preliminary purification by another method may be necessary.
Q3: When should I use a co-solvent, and how do I choose one?
Answer: A co-solvent is a small amount of a secondary solvent added to the primary solvent system to improve the solubility of a compound.[11][17] This is a common strategy in both crystallization and chromatography.
When to Use a Co-solvent:
Crystallization: When you can't find a single solvent that provides the desired solubility profile (sparingly soluble at room temperature, but highly soluble when hot).[15][16]
Chromatography: To prevent precipitation on the column and to improve peak shape for compounds that might otherwise interact too strongly with the stationary phase.[18][19]
How to Choose a Co-solvent:
The ideal co-solvent is miscible with the primary solvent and has a high dissolving power for your compound.
For Crystallization (Binary Solvent System):
Find a "good" solvent in which your compound is highly soluble.
Find a "poor" solvent in which your compound is insoluble. The two solvents must be miscible.
Dissolve your compound in a minimum amount of the hot "good" solvent.
Slowly add the "poor" solvent until the solution becomes cloudy (turbid).
Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
For Chromatography:
The co-solvent should be a stronger solvent than the primary mobile phase components but used in a small percentage (e.g., 1-5%). For example, adding a small amount of methanol to a hexane/ethyl acetate mobile phase in normal-phase chromatography.
Section 3: Visual Workflows and Diagrams
Decision Tree for Troubleshooting Product Precipitation During Work-up
Caption: A decision tree for systematically addressing product precipitation.
Workflow for Selecting a Crystallization Solvent System
Caption: A systematic approach to selecting an appropriate crystallization solvent.
Dennis, J. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]
Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.). ResearchGate. [Link]
Methods of Purification of Organic Compounds. (2026, March 2). CK-12 Foundation. [Link]
Video: Extraction: Effects of pH. (2024, April 4). JoVE. [Link]
How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. [Link]
methods of purification of organic compounds. (2019, October 16). BYJU'S. [Link]
Purification – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). University of Alberta. [Link]
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Medium. [Link]
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. (2024, November 21). K-Jhil. [Link]
Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen Overseas. [Link]
Conditions for Ideal Extraction Solvents. (n.d.). University of Alberta. [Link]
How to: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]
5 Criteria for Selecting an Extraction Solvent. (2024, June 7). Hydrometal Tech. [Link]
Excluded Cosolvent in Chromatography. (2018, September 15). PubMed. [Link]
How will select the solvent for extracting unknown compounds using soxhlet? Is it possible with TLC? If any kindly provide reference for it? (2023, November 8). ResearchGate. [Link]
Solvent Selection Criteria for Extraction. (n.d.). Scribd. [Link]
Solving Protein Purification Challenges. (2022, October 11). Bio-Rad. [Link]
The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. (n.d.). Sabinet African Journals. [Link]
Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. (2024, July 24). ACS Sustainable Chemistry & Engineering. [Link]
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. [Link]
About Workup. (n.d.). University of Rochester. [Link]
The effect of the sample solution pH on the extraction efficiency... (n.d.). ResearchGate. [Link]
How To: Purify by Crystallization. (n.d.). University of Rochester. [Link]
How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024, April 1). American Pharmaceutical Review. [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. [Link]
Toward overcoming solubility issues in organic chemistry. (2021, May 20). ScienceDaily. [Link]
Precipitation Reactions. (2025, March 8). Chemistry LibreTexts. [Link]
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Online Library. [Link]
Problems with extractions. (n.d.). University of York. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
optimizing Boc-deprotection without affecting the lactam or ester
Welcome to the Application Scientist Troubleshooting Portal. This guide addresses one of the most notorious challenges in synthetic chemistry and drug development: selectively removing an N-tert-butoxycarbonyl (Boc) grou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Troubleshooting Portal. This guide addresses one of the most notorious challenges in synthetic chemistry and drug development: selectively removing an N-tert-butoxycarbonyl (Boc) group without hydrolyzing a tert-butyl ester or opening a sensitive lactam ring.
Standard deprotection conditions rely on brute-force protic acids, which often lead to catastrophic side reactions. Here, we provide field-proven, chemoselective alternatives grounded in mechanistic logic.
Troubleshooting FAQs: The Causality of Cleavage
Q: Why do standard TFA/DCM conditions destroy my tert-butyl ester and lactam?A: Trifluoroacetic acid (TFA) is a strong protic acid that indiscriminately protonates both the carbamate (Boc) and the ester oxygen. Protonation of the tert-butyl ester leads to the elimination of isobutylene, yielding the free carboxylic acid. Furthermore, TFA protonates the lactam nitrogen or carbonyl, increasing its electrophilicity and making it highly susceptible to ring-opening by trace nucleophiles (like water) during the workup phase.
Q: How can I use protic acids without losing the tert-butyl ester?A: You can manipulate Le Chatelier's principle by changing the solvent. By using a massive excess of tert-butyl acetate (tBuOAc) as the solvent alongside an acid like methanesulfonic acid (MeSO3H), you create a regenerative thermodynamic sink. If the tert-butyl ester transiently cleaves to form a tertiary cation (tBu+), the tBuOAc solvent acts as a cation donor, rapidly reforming the ester group in situ[1]. The Boc group, however, is irreversibly lost as CO2 gas, driving the reaction forward[1].
Q: My lactam is extremely sensitive to protic acids. What is the alternative?A: Transition to a mild Lewis acid, such as Zinc Bromide (ZnBr2). ZnBr2 coordinates preferentially to the carbamate carbonyl oxygen of the Boc group rather than the ester carbonyl. This coordination weakens the C–O bond, leading to the release of isobutylene and CO2 without generating the free protons that would otherwise hydrolyze the ester or open the lactam[2]. Note that this mechanism is highly specific to secondary amines[2].
Q: Can I use TMSOTf for this transformation?A: Yes, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a mild base like 2,6-lutidine is a powerful alternative. It operates via silylation of the carbamate carbonyl, leading to fragmentation. It is highly effective for stubborn substrates, though it requires strictly anhydrous conditions to prevent the formation of highly acidic triflic acid, which would endanger the lactam[3].
Workflow & Decision Matrix
Use the following logical pathway to determine the optimal deprotection strategy for your specific substrate.
Decision tree for orthogonal Boc deprotection based on substrate sensitivity.
Quantitative Method Comparison
The following table summarizes the quantitative performance of various deprotection methods when applied to complex substrates containing both tert-butyl esters and lactams.
Every protocol below is designed as a self-validating system, allowing you to confirm mechanistic success in real-time without immediate reliance on LC-MS.
Best for: Substrates with highly sensitive tert-butyl esters but moderately stable lactams.
Preparation: Suspend the starting material in anhydrous tert-butyl acetate (tBuOAc) to achieve a concentration of 0.5 M[1].
Initiation: Slowly add 1.5 to 3.0 equivalents of methanesulfonic acid (MeSO3H) dropwise at room temperature.
Self-Validation Checkpoint: The driving force of this reaction is the irreversible cleavage of the Boc group into carbon dioxide and isobutylene[1]. You MUST observe continuous gas evolution (bubbling). If bubbling ceases before TLC indicates completion, the acid may have been neutralized by basic impurities, requiring a supplementary acid spike.
Quench & Workup: Once bubbling stops and TLC confirms consumption of the starting material, quench the reaction by adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. This halts any background ester hydrolysis.
Isolation: Extract with EtOAc, dry over Na2SO4, and concentrate in vacuo. The tBuOAc solvent will have regenerated any transiently cleaved ester bonds[1].
Protocol B: Mild Lewis Acid Deprotection (ZnBr2 / DCM)
Best for: Substrates with highly fragile lactams and secondary Boc-amines.
Preparation: Dissolve the substrate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Initiation: Add 2.0 to 3.0 equivalents of anhydrous ZnBr2[2].
Self-Validation Checkpoint: ZnBr2 is highly chemoselective and only efficiently deprotects secondary amines[2]. If your substrate is a primary amine, the reaction will stall indefinitely. Validate your substrate structure before proceeding. Successful coordination will result in a homogeneous solution, followed by the gradual precipitation of the zinc-amine complex.
Workup: Stir for 12-24 hours at room temperature. Quench by adding water to break the zinc complex.
Isolation: Extract the free secondary amine with DCM, wash with brine, dry over MgSO4, and concentrate.
Best for: Rapid deprotection where the product salt easily crystallizes.
Preparation: Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane.
Initiation: Add a commercially available solution of 4M HCl in dioxane (10 equivalents of HCl)[4].
Self-Validation Checkpoint: The byproduct of this reaction is the hydrochloride salt of the deprotected amine. In anhydrous dioxane, this salt typically precipitates out of solution[3]. The visual transition from a clear solution to a cloudy suspension within 30 minutes confirms successful deprotection and prevents the acid from degrading the ester or lactam.
Isolation: Filter the precipitate directly, wash with cold diethyl ether, and dry under vacuum to obtain the pure hydrochloride salt[3].
References
Lin et al. "Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters". ResearchGate.
Nigam et al. "Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent". Synthetic Communications.
BenchChem. "A Comparative Study of Deprotection Methods for Boc-Arg-OMe". BenchChem Tech Support.
Han et al. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". PubMed.
A Comparative Analysis of Methyl 4-amino-2-oxopiperidine-4-carboxylate and Its Acyclic Analogs: A Guide for Drug Development Professionals
Introduction In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the modulation of the γ-aminobutyric acid (GABA) system remains a pivotal strategy for the development of novel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the modulation of the γ-aminobutyric acid (GABA) system remains a pivotal strategy for the development of novel therapeutics. GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, is a key target for treating a spectrum of neurological and psychiatric disorders. The conformational rigidity of cyclic molecules often provides a significant advantage in drug design by reducing the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity. This guide presents a comprehensive comparative study of Methyl 4-amino-2-oxopiperidine-4-carboxylate, a conformationally constrained GABA analog, against its more flexible acyclic counterparts.
The core hypothesis underpinning this analysis is that the cyclic nature of Methyl 4-amino-2-oxopiperidine-4-carboxylate imparts distinct physicochemical and pharmacokinetic properties when compared to its acyclic analogs. These differences can have profound implications for a compound's biological activity, membrane permeability, metabolic stability, and overall suitability as a drug candidate. This guide will delve into the synthetic strategies for these compounds, their comparative biological activities, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a robust framework for informed decision-making in their discovery programs.
Structural Rationale and Selection of Analogs
The structure of Methyl 4-amino-2-oxopiperidine-4-carboxylate incorporates a piperidone scaffold, which can be viewed as a cyclized form of a substituted GABA backbone. The rigidity of the ring system locks the pharmacophoric elements—the amino group and the carboxylate—into a specific spatial orientation. For a meaningful comparative study, we will consider two logical acyclic analogs that represent the "unlocked" versions of the cyclic core.
Acyclic Analog 1 (AA1): Methyl 4-amino-4-carbamoylbutanoate. This analog is derived by conceptually breaking the bond between the nitrogen and the carbonyl carbon of the piperidone ring.
Acyclic Analog 2 (AA2): Diethyl 2-aminopentanedioate. This analog results from the cleavage of the C5-C6 bond of the piperidone ring.
The following diagram illustrates the structural relationship between the cyclic compound and its acyclic analogs.
Figure 1: Conceptual relationship between the cyclic compound and its acyclic analogs.
Synthesis Strategies
The synthesis of these compounds relies on established principles of organic chemistry. Below are plausible synthetic routes for the cyclic compound and its acyclic analogs.
Synthesis of Methyl 4-amino-2-oxopiperidine-4-carboxylate
A plausible synthetic route for Methyl 4-amino-2-oxopiperidine-4-carboxylate can be envisioned starting from a protected piperidone derivative.
Figure 2: Proposed synthetic workflow for Methyl 4-amino-2-oxopiperidine-4-carboxylate.
Synthesis of Acyclic Analog 1: Methyl 4-amino-4-carbamoylbutanoate
The synthesis of this analog can be approached from a protected glutamic acid derivative.
Figure 3: Proposed synthetic workflow for Acyclic Analog 1.
Synthesis of Acyclic Analog 2: Diethyl 2-aminopentanedioate
This analog can be synthesized from diethyl 2-oxopentanedioate.
Figure 4: Proposed synthetic workflow for Acyclic Analog 2.
Comparative Biological and Pharmacokinetic Profile
The structural differences between the cyclic compound and its acyclic analogs are expected to manifest in their biological activity and pharmacokinetic properties. While direct experimental data for Methyl 4-amino-2-oxopiperidine-4-carboxylate is not extensively available in the public domain, we can extrapolate from the well-documented comparison of the cyclic GABA analog gabapentin and its acyclic counterpart, pregabalin.[1][2][3][4][5]
The constrained conformation of the cyclic analog is expected to reduce the entropic penalty upon binding to its target, leading to higher affinity. This is a well-established principle in medicinal chemistry.[6][7]
Enzyme Inhibition (e.g., GABA-T)
Potentially More Potent
Potentially Less Potent
A rigid structure can better fit into the active site of an enzyme, leading to more potent inhibition. The specific interactions will, however, depend on the target enzyme's topology.
Cell Permeability (e.g., Caco-2)
Moderate to Low
Variable
The presence of polar functional groups and a rigid scaffold in the cyclic compound might limit passive diffusion. Acyclic analogs, with their increased flexibility, may adopt conformations that are more conducive to membrane permeation, though this is highly dependent on intramolecular hydrogen bonding.[8][9][10]
Metabolic Stability (Microsomal Assay)
Potentially Higher
Potentially Lower
The cyclic structure may be less susceptible to metabolism by cytochrome P450 enzymes due to steric hindrance and reduced conformational flexibility, which can limit access to metabolic sites.[11][12]
Oral Bioavailability
Moderate
Variable
Oral bioavailability is a complex interplay of solubility, permeability, and first-pass metabolism. While the cyclic compound might have lower permeability, its potentially higher metabolic stability could lead to a reasonable overall bioavailability. The acyclic analogs' bioavailability will be highly dependent on their individual physicochemical properties.[2][3][4][5]
Experimental Protocols
To empirically validate the predicted differences, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.
This assay determines the inhibitory potential of the compounds against GABA-T, a key enzyme in the GABA shunt pathway.[13][14][15][16][17]
Materials:
Purified GABA-T enzyme
GABA
α-ketoglutarate
NADP+
Succinic semialdehyde dehydrogenase (SSDH)
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
96-well microplate
Microplate reader
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
In a 96-well plate, add the assay buffer, GABA, α-ketoglutarate, NADP+, and SSDH.
Add varying concentrations of the test compound or vehicle control to the wells.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding GABA-T to each well.
Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a microplate reader.
Calculate the initial reaction rates and determine the IC50 value for each compound.
Figure 5: Workflow for the GABA-T enzyme inhibition assay.
Cell Permeability Assay: Caco-2 Monolayer
This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.[8][9][10][18][19]
Materials:
Caco-2 cells
Transwell inserts (e.g., 24-well format)
Cell culture medium
Hanks' Balanced Salt Solution (HBSS)
Test compounds
LC-MS/MS system
Procedure:
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Wash the monolayers with pre-warmed HBSS.
For apical-to-basolateral (A-B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.
For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
Incubate the plates at 37°C with gentle shaking.
At specified time points, collect samples from the receiver compartment.
Analyze the concentration of the test compound in the samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for each direction.
Figure 6: Workflow for the Caco-2 cell permeability assay.
Metabolic Stability Assay: Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[11][12][20][21]
Materials:
Liver microsomes (human, rat, etc.)
NADPH regenerating system
Phosphate buffer (pH 7.4)
Test compounds
Acetonitrile (for quenching)
LC-MS/MS system
Procedure:
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
Pre-warm the mixture to 37°C.
Initiate the reaction by adding the test compound.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Plot the natural logarithm of the percentage of the remaining compound versus time and determine the elimination rate constant (k) and the in vitro half-life (t½).
Figure 7: Workflow for the microsomal metabolic stability assay.
Conclusion
The comparative analysis of Methyl 4-amino-2-oxopiperidine-4-carboxylate and its acyclic analogs highlights the fundamental trade-offs in drug design between conformational rigidity and flexibility. The cyclic analog is predicted to exhibit superior target binding and metabolic stability, which are highly desirable attributes for a drug candidate. However, these advantages may come at the cost of reduced cell permeability. Conversely, the acyclic analogs may offer improved permeability profiles but could suffer from lower target affinity and increased metabolic liabilities.
The experimental protocols provided in this guide offer a clear path to empirically test these hypotheses. A thorough and systematic evaluation of these compounds using the described assays will provide the necessary data to build a comprehensive structure-activity relationship and structure-property relationship. This, in turn, will enable a data-driven approach to lead optimization, ultimately increasing the probability of success in identifying a clinical candidate with a balanced and optimal profile. The principles and methodologies outlined herein are broadly applicable to the comparative study of other cyclic and acyclic compound series in drug discovery.
References
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Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45(s6), 13-18.
Pharmacy Times. (2015). Gabapentin Differs From Pregabalin in Several Key Ways. [Link]
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Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
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A Comparative Guide to the Structural Validation of Synthesized Methyl 4-amino-2-oxopiperidine-4-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural validation of a newly synthesized molecule is a cornerstone of scientific rigor and a prerequisite for further investigation. Me...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous structural validation of a newly synthesized molecule is a cornerstone of scientific rigor and a prerequisite for further investigation. Methyl 4-amino-2-oxopiperidine-4-carboxylate, a compound featuring a chiral quaternary center and multiple functional groups within a piperidine scaffold, presents a compelling case study in modern structural elucidation. Piperidine derivatives are prevalent in pharmaceuticals, making their precise characterization critical for understanding structure-activity relationships (SAR) and ensuring safety and efficacy.[1][2][3]
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of this target molecule. We will move beyond mere procedural descriptions to explore the causal logic behind experimental choices, presenting a holistic, self-validating workflow that ensures the highest degree of confidence in the final assigned structure.
Part 1: Primary Structure & Connectivity Confirmation
The initial phase of validation focuses on confirming that the synthesized molecule has the correct atomic composition and that all atoms are connected in the predicted sequence. This is achieved through a combination of mass spectrometry and spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
Expertise & Experience: Before investing significant time in complex NMR experiments, it is paramount to confirm the most fundamental property: the molecular formula. Low-resolution mass spectrometry can confirm the molecular weight, but High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a mass measurement with high accuracy (typically < 5 ppm). This precision is crucial as it allows for the confident determination of the elemental composition, distinguishing our target from potential isomers or byproducts with the same nominal mass.
The expected protonated molecule, [M+H]⁺, for C₇H₁₂N₂O₃ should be compared against the experimentally observed mass. A close match provides the first piece of unequivocal evidence for a successful synthesis.
Data Presentation: HRMS Analysis
Parameter
Theoretical Value
Experimental Value
Deviation (ppm)
Molecular Formula
C₇H₁₂N₂O₃
-
-
Exact Mass [M]
172.0848
-
-
| [M+H]⁺ | 173.0921 | 173.0919 | -1.2 |
Experimental Protocol: ESI-HRMS
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid to facilitate protonation).
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Mass Analyzer: Acquire the spectrum in positive ion mode using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Data Analysis: Determine the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition based on the accurate mass, comparing it to the theoretical value for C₇H₁₂N₂O₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. For Methyl 4-amino-2-oxopiperidine-4-carboxylate, a suite of NMR experiments is required to assign every proton and carbon and to confirm their connectivity. The piperidine ring's chair-like conformation often leads to complex splitting patterns due to the distinct chemical environments of axial and equatorial protons, making 2D NMR experiments essential for unambiguous assignment.[4][5]
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key expected signals include the lactam N-H, the amine NH₂, the diastereotopic protons of the piperidine ring, and the methyl ester singlet.
¹³C NMR: Shows the number of different types of carbon atoms. We expect to see signals for the lactam carbonyl, the ester carbonyl, the quaternary C4, the three piperidine methylene carbons, and the methyl ester carbon.
2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), which will confirm the -CH₂-CH₂-CH₂- spin system within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. This is indispensable for confirming the connectivity around the non-protonated quaternary C4, linking it to the surrounding methylene groups and establishing the positions of the ester and amino groups.
Data Presentation: Expected NMR Assignments (in CDCl₃)
Position
δ ¹³C (ppm)
δ ¹H (ppm)
Multiplicity
Key HMBC Correlations (H to C)
1 (NH)
-
~6.5
br s
C2, C6
2 (C=O)
~171
-
-
-
3
~35
~2.5
m
C2, C4, C5
4
~60
-
-
-
5
~33
~2.1
m
C3, C4, C6
6
~42
~3.3
m
C2, C5
-COOCH₃
~174
-
-
-
-COOCH₃
~52
~3.7
s
-COOCH₃
| -NH₂ | - | ~2.2 | br s | C4 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can sometimes help resolve overlapping signals.[4]
Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for good signal-to-noise, especially for ¹³C and HMBC experiments.
Data Analysis: Process the spectra using appropriate software.
Integrate the ¹H spectrum to determine proton ratios.
Use the HSQC to assign protons to their carbons.
Use the COSY to trace the connectivity of the piperidine ring protons.
Use the HMBC to piece together the full structure, paying close attention to correlations to the quaternary carbon (C4) and the two carbonyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups. While NMR provides the detailed skeleton, FTIR offers immediate confirmation that the expected chemical bonds (and thus, functional groups) are present. For our target molecule, the most characteristic signals will be from the two distinct carbonyl groups and the N-H bonds. The lactam carbonyl typically absorbs at a lower frequency than an acyclic amide due to ring strain and resonance.[6]
Data Presentation: Key FTIR Vibrational Frequencies
Frequency Range (cm⁻¹)
Functional Group
Vibration Type
3400-3200
Amine (NH₂) & Lactam (N-H)
N-H Stretch
1750-1730
Ester (C=O)
C=O Stretch
1680-1650
Lactam (C=O)
C=O Stretch
1640-1550
Amine (NH₂)
N-H Bend
| 1250-1150 | Ester (C-O) | C-O Stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.[7]
Part 2: Stereochemical Integrity & Purity Analysis
Confirming connectivity is only half the battle. The C4 position of Methyl 4-amino-2-oxopiperidine-4-carboxylate is a stereocenter. A non-stereoselective synthesis will produce a 1:1 mixture of enantiomers (a racemate). Validating the stereochemical outcome and purity is critical.
Expertise & Experience: Chiral HPLC is the workhorse technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] The primary goal is to develop a method that achieves baseline separation (Resolution, Rs > 1.5) of the two enantiomers. The relative peak areas can then be used to determine the enantiomeric excess (% ee), a measure of the stereochemical purity of the sample.
Trustworthiness: A robust chiral HPLC method is self-validating. The analysis of a synthetically prepared racemic sample is essential to confirm the identity of the two enantiomeric peaks and to calculate the resolution factor. The sample of unknown enantiomeric purity is then run under the same conditions for accurate quantification.
Method Development: Screen various chiral columns and mobile phase compositions to achieve separation of a racemic standard. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[8][9]
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.
Analysis: Equilibrate the column until a stable baseline is achieved. Inject 10 µL of the sample solution and record the chromatogram.
Quantification: Integrate the peak areas for both enantiomers and calculate the % ee.
X-ray Crystallography: The Absolute Gold Standard
Expertise & Experience: Single-crystal X-ray crystallography stands alone as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[10][11] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise map of electron density and thus determine the exact position of every atom in space.
Authoritative Grounding: The determination of absolute configuration is typically achieved by analyzing anomalous dispersion effects, which result in small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is a refined value that should converge to 0 for the correct enantiomer and 1 for the incorrect one, providing a high level of confidence in the assignment.[12]
Comparison to Other Methods: While NMR can help determine relative stereochemistry through effects like the Nuclear Overhauser Effect (NOE), it cannot determine the absolute configuration without a chiral auxiliary. Chiral HPLC can separate enantiomers but cannot assign which peak corresponds to the (R) or (S) configuration without an authentic standard. X-ray crystallography solves both of these issues simultaneously. Its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.
Data Presentation: Hypothetical Crystallographic Data
Parameter
Value
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
Unit Cell (a, b, c)
8.5 Å, 12.1 Å, 15.3 Å
Resolution
0.95 Å
R-factor
0.045
| Flack Parameter | 0.02(5) |
Experimental Protocol: X-ray Crystallography
Crystallization: Grow single crystals of the compound. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, ensuring sufficient coverage and resolution.
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.
Absolute Configuration Assignment: If the data is of sufficient quality and anomalous scatterers are present, refine the Flack parameter to determine the absolute stereochemistry.[13][14]
Part 3: Integrated Validation Workflow
No single technique provides a complete picture. A logical, tiered approach is the most efficient and reliable strategy for structural validation. The results from each step must be consistent and complementary, forming a self-validating chain of evidence.
Caption: A workflow for the comprehensive structural validation of a novel compound.
Data Presentation: Comparison of Validation Techniques
Technique
Information Provided
Sample Needs
Throughput
Key Advantage
Key Limitation
HRMS
Molecular Formula
Low (µg-ng)
High
Unambiguous elemental composition
No connectivity or stereochem info
NMR
Full 3D Connectivity, Relative Stereochem
Medium (mg)
Low
Most comprehensive structural data in solution
Can have signal overlap; no absolute config
FTIR
Functional Groups
Low (µg-mg)
High
Fast, non-destructive functional group check
Lacks detailed structural information
Chiral HPLC
Enantiomeric Purity (% ee), Separation
Low (µg)
Medium
Excellent for quantifying enantiomers
Does not determine absolute configuration
| X-ray | Absolute 3D Structure & Configuration | High (mg), requires single crystal | Very Low | The definitive "gold standard" for structure | Requires high-quality single crystals |
Conclusion
The structural validation of Methyl 4-amino-2-oxopiperidine-4-carboxylate is a multi-faceted process that relies on the synergistic application of several analytical techniques. While HRMS and FTIR provide rapid and essential checks on the molecular formula and functional group composition, comprehensive 1D and 2D NMR spectroscopy is indispensable for mapping the precise atomic connectivity. Furthermore, given the presence of a chiral center, chiral HPLC is mandatory for assessing enantiomeric purity. For an unequivocal determination of the absolute configuration, single-crystal X-ray crystallography remains the unparalleled gold standard. By following the integrated workflow presented, researchers can build a robust, self-validating dossier of evidence, ensuring the highest degree of confidence in their synthesized molecule before advancing it in the research and development pipeline.
References
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]
Asian Journal of Chemistry. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(10), 4449-4452. [Link]
Kiricojevi], V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. [Link]
Google Patents. (2008).
ResearchGate. Structure–activity relationship of piperidine derivatives with... [Link]
Taylor & Francis Online. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
ACS Publications. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 63(3), 1261-1282. [Link]
ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14357–14366. [Link]
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PubMed. (2002). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 607(2-3), 229-241. [Link]
ResearchGate. The use of X-ray crystallography to determine absolute configuration. [Link]
Springer Link. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
Wiley Online Library. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 670-680. [Link]
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Royal Society of Chemistry. (2015). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]
PMC. (2015). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 26(1), 139-151. [Link]
ACS Publications. (2000). Multistep tandem mass spectrometry for Sequencing Cyclic Peptides in an Ion-Trap Mass Spectrometer. Analytical Chemistry, 72(15), 3539-3544. [Link]
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PMC. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(8), 1058-1073. [Link]
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Comparative Synthesis Guide: Alternative Pathways to 4-Amino-2-oxopiperidine-4-carboxylic Acid Esters
Executive Summary The 4-amino-2-oxopiperidine-4-carboxylic acid scaffold is a highly versatile cyclic keto-acid derivative. Its rigid piperidine backbone and δ -lactam motif enhance conformational stability, making it a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-amino-2-oxopiperidine-4-carboxylic acid scaffold is a highly versatile cyclic keto-acid derivative. Its rigid piperidine backbone and
δ
-lactam motif enhance conformational stability, making it a privileged pharmacophore in CNS-targeting agents, PARP inhibitors, and complex peptidomimetics .
Synthesizing the quaternary
α
-amino acid center at the C4 position of the piperidone ring presents significant steric and electronic challenges. The inherent enolization of the
β
-keto-lactam system often leads to unwanted side reactions under standard substitution conditions. This guide objectively compares two primary synthetic pathways to access 4-amino-2-oxopiperidine-4-carboxylic acid esters: the Anhydrous Strecker-Pinner Sequence and the Bucherer-Bergs Spirohydantoin Route .
Mechanistic Rationale & Pathway Causality
Constructing a tetrasubstituted carbon at the C4 position requires a robust multicomponent strategy. To prevent complications during the final deprotection step, 1-(4-methoxybenzyl)piperidine-2,4-dione (N-PMB protected) is the optimal starting material. Causality: Standard N-benzyl lactams are notoriously resistant to hydrogenolysis (Pd/C, H
2
). The N-PMB group can be cleanly cleaved using oxidative conditions (e.g., Ceric Ammonium Nitrate) without hydrolyzing the newly formed ester.
The Strecker Approach: Utilizes trimethylsilyl cyanide (TMSCN) and ammonia to form an
α
-amino nitrile. The anhydrous conditions are critical; aqueous cyanide salts often lead to competitive lactam hydrolysis or aldol condensations . The subsequent Pinner reaction directly converts the nitrile to the methyl ester.
The Bucherer-Bergs Approach: Employs potassium cyanide and ammonium carbonate to form a highly crystalline spirohydantoin . This pathway is thermodynamically driven; the precipitation of the spirohydantoin pushes the equilibrium forward, resulting in excellent yields even for sterically hindered ketones . However, the extreme stability of the spirohydantoin necessitates harsh hydrolytic conditions to unmask the amino acid .
Divergent synthetic pathways (Strecker vs. Bucherer-Bergs) to the target piperidine scaffold.
Pathway A: The Anhydrous Strecker-Pinner Sequence
This sequence is ideal for rapid library generation where avoiding harsh aqueous hydrolysis is preferred.
Experimental Protocol
Imine Formation: Dissolve 1-PMB-piperidine-2,4-dione (10 mmol) in anhydrous methanol (20 mL). Cool to 0 °C and introduce a saturated solution of ammonia in methanol (50 mmol).
Causality: Pre-forming the imine at low temperatures minimizes competitive cyanohydrin formation.
Cyanation: Add TMSCN (12 mmol) dropwise over 15 minutes. Stir at room temperature for 4 hours.
Causality: TMSCN acts as a highly soluble, anhydrous cyanide source, ensuring complete conversion without the pH fluctuations associated with KCN .
Self-Validation: The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and appearance of a weak nitrile stretch (~2230 cm⁻¹) in the IR spectrum confirms complete cyanation.
Pinner Alcoholysis: Concentrate the crude nitrile under reduced pressure and immediately dissolve in anhydrous methanol (30 mL). Bubble dry HCl gas through the solution at 0 °C until saturated. Reflux for 12 hours.
Causality: Strict exclusion of water is mandatory; trace moisture will arrest the reaction at the primary amide stage rather than progressing through the imidate to the desired methyl ester.
N-PMB Cleavage: Dissolve the isolated ester in a 4:1 mixture of MeCN/H
2
O. Add Ceric Ammonium Nitrate (CAN, 3.0 equiv) at 0 °C and stir for 2 hours. Extract with EtOAc, wash with saturated NaHCO
3
, and purify via recrystallization to yield the final product.
Step-by-step experimental workflow for the anhydrous Strecker-Pinner sequence.
Pathway B: The Bucherer-Bergs Spirohydantoin Route
This route is favored for process-scale manufacturing due to the high stability and crystallinity of the intermediates, which eliminates the need for chromatographic purification.
Experimental Protocol
Spirohydantoin Formation: Suspend 1-PMB-piperidine-2,4-dione (10 mmol), KCN (20 mmol), and (NH
4
)
2
CO
3
(40 mmol) in a 1:1 mixture of EtOH/H
2
O (40 mL). Reflux for 18 hours.
Causality: The excess ammonium carbonate acts as both a nitrogen/carbon dioxide source and a buffer (pH ~8-9), optimizing the sequential formation of the aminonitrile and subsequent cyclization .
Self-Validation: The spirohydantoin product is highly insoluble in the aqueous ethanol mixture and will precipitate as a dense white solid, serving as a visual indicator of reaction completion.
Hydrolysis: Filter the spirohydantoin, suspend in 2M Ba(OH)
2
(aq), and reflux for 48 hours in a sealed pressure vessel.
Causality: The robust nature of the spirohydantoin ring requires aggressive basic hydrolysis . Ba(OH)
2
is preferred over NaOH because barium carbonate precipitates during neutralization with H
2
SO
4
, simplifying the isolation of the free amino acid.
Esterification: Suspend the isolated amino acid in anhydrous methanol (30 mL) at 0 °C. Add thionyl chloride (SOCl
2
, 20 mmol) dropwise. Reflux for 8 hours.
N-PMB Cleavage: Proceed with CAN oxidation as described in Pathway A.
Comparative Performance Data
Parameter
Pathway A: Strecker-Pinner Sequence
Pathway B: Bucherer-Bergs Route
Overall Yield (4 steps)
45–55%
60–75%
Atom Economy
Moderate (generates TMS-based byproducts)
High (CO
2
and NH
3
are fully incorporated)
Total Reaction Time
~24 hours
~80 hours (bottleneck: hydrolysis)
Intermediate Stability
Low (
α
-amino nitrile is moisture/light sensitive)
Exceptionally High (Spirohydantoin is bench-stable)
Purification Requirement
Requires careful extraction and strict anhydrous handling
Filtration and simple recrystallization (no chromatography)
Scalability
Good, but requires specialized handling for TMSCN and HCl gas
Excellent, utilizes inexpensive bulk reagents
Conclusion & Recommendations
The selection between these two pathways hinges entirely on the scale and intent of the synthesis. For medicinal chemistry SAR studies and rapid library generation , the Anhydrous Strecker-Pinner sequence is vastly superior due to its rapid throughput and avoidance of extreme hydrolytic conditions.
Conversely, for process-scale manufacturing where intermediate stability, crystalline purity, and reagent cost are paramount, the Bucherer-Bergs route is the definitive choice, provided the facility is equipped to safely execute the high-temperature/pressure hydrolysis step.
References
Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients
Source: MDPI
URL: [Link]
Title: Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Solution-Phase Parallel Synthesis of Spirohydantoins
Source: Université catholique de Louvain
URL: [Link]
Comparative
A Comparative Guide to the Biological Activity of Structurally Related Piperidines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry The piperidine ring, a six-membered nitrogen-containing heterocycle, i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast number of natural alkaloids and synthetic pharmaceuticals has solidified its status as a "privileged scaffold."[1][2] This guide provides an in-depth comparison of the biological activities of structurally related piperidines, offering insights into their diverse therapeutic applications and the structure-activity relationships that govern their function.
The utility of the piperidine moiety in drug design is attributed to its unique stereochemical and physicochemical properties. Its stable chair conformation allows for the precise three-dimensional orientation of substituents, which is crucial for optimizing interactions with biological targets.[1] The nitrogen atom within the ring provides a handle for fine-tuning critical drug-like properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[1][3]
Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, antipsychotic, and neuroprotective effects.[4][5][6] This guide will delve into specific examples, presenting comparative data to illustrate how subtle structural modifications can lead to profound differences in biological activity.
Comparative Biological Activity of Piperidine Derivatives
The biological activity of piperidine-containing compounds is highly dependent on the nature and position of substituents on the piperidine ring.[7] This section provides a comparative analysis of piperidine derivatives across different therapeutic areas, supported by quantitative data from various in vitro and in vivo studies.
Anticancer Activity
Piperidine derivatives have emerged as promising anticancer agents, with their cytotoxicity varying significantly based on their structural modifications.[7]
Table 1: Comparative Anticancer Activity of Piperidine Derivatives
The data clearly indicates that the anticancer potency of piperidine derivatives is highly structure-dependent. For instance, the synthetic derivative DTPEP effectively inhibits cell proliferation in both ER-positive and ER-negative breast cancer cell lines, highlighting its potential for broader applications in cancer therapy.[8] In contrast, the natural alkaloid piperine exhibits varying potencies against different cancer cell lines.[10][11] The complex tetracyclic bis-piperidine alkaloids isolated from marine sponges demonstrate potent antiproliferative activity at low micromolar concentrations across a range of cancer cell lines.[12]
Enzyme Inhibition
Piperidine derivatives have been extensively investigated as inhibitors of various enzymes, with their potency being highly dependent on their chemical structure.[7]
Table 2: Comparative Enzyme Inhibitory Activity of Piperidine Derivatives
The inhibitory activity of piperidine derivatives against enzymes is a key area of research. For example, fluorinated piperidine analogues show potent inhibition of pancreatic lipase, an important target for anti-obesity drugs.[13] In the context of antiviral therapy, piperidine-derived inhibitors of HIV-1 protease have demonstrated nanomolar potency.[13] Furthermore, piperidine-based compounds have been developed as highly potent inhibitors of acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[14][15] The natural product piperine has also been identified as a potent inhibitor of monoamine oxidase, an enzyme implicated in neurological disorders.[16]
Receptor Modulation
Piperidine-based structures are central to the development of modulators for various receptors, particularly those in the central nervous system.
Table 3: Comparative Receptor Binding Affinity of Piperidine Derivatives
The data in Table 3 illustrates the high affinity and selectivity that can be achieved with piperidine-based receptor modulators. For instance, 3,3-dimethylpiperidine derivatives exhibit sub-nanomolar affinity for the σ1 receptor, a target for various neurological and psychiatric disorders.[17] Similarly, a simple n-propyl substituted piperidine derivative shows a remarkable 33-fold higher binding affinity for the dopamine transporter than cocaine.[19] In the realm of histamine receptors, specific piperidine derivatives have been identified as potent and selective agonists for the H3 receptor.[20]
Structure-Activity Relationship (SAR) Insights
The comparative data presented above underscores the critical role of the piperidine scaffold's substitution pattern in determining biological activity. Key SAR observations include:
Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity, with different stereoisomers often exhibiting distinct receptor binding profiles and functional activities.[2][21]
Lipophilicity: The lipophilicity of the substituents can significantly influence a compound's ability to cross biological membranes and interact with its target.[17][22]
Functional Groups: The introduction of specific functional groups, such as halogens or hydroxyl groups, can dramatically alter the potency and selectivity of piperidine derivatives.[23] For example, the presence of a 3-pyridylmethyl group at the N-1 position of a piperidine was found to be crucial for farnesyltransferase inhibition.[24]
Conformational Restriction: Appropriate conformational restriction, such as that provided by the piperidine spacer moiety, can favor specific binding to a target receptor.[20]
Experimental Protocols
To ensure the scientific integrity of the presented data, this section details the methodologies for key experiments commonly used to assess the biological activity of piperidine derivatives.
In Vitro Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[25]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[25]
Compound Treatment: Treat the cells with various concentrations of the piperidine analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[25]
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11][25]
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11][26]
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.[25]
This spectrophotometric method is widely used to assess the inhibition of cholinesterases.[15]
Protocol:
Reagent Preparation: Prepare stock solutions of the enzyme (AChE or BChE), substrate (ATCI or BTCI), and Ellman's reagent (DTNB) in a suitable buffer.[15]
Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the enzyme solution.
Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.[15]
Reaction Initiation: Add the substrate solution to initiate the enzymatic reaction.[15]
Absorbance Measurement: Immediately and continuously measure the absorbance at 412 nm.[15]
Data Analysis: Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.[15]
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[27]
Protocol:
Membrane Preparation: Prepare membranes containing the receptor of interest from tissues or cell cultures.[27]
Binding Incubation: Incubate the membranes with a radiolabeled ligand and varying concentrations of the unlabeled test compound.[27]
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture to separate the membrane-bound radioligand from the free radioligand.[27]
Quantification of Radioactivity: Measure the radioactivity of the filters using a scintillation counter.[27]
Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 and subsequently the binding affinity (Ki).[27]
In Vivo Models
This model is used to evaluate the in vivo efficacy of anticancer compounds.[11]
Protocol:
Tumor Cell Implantation: Inject cancer cells subcutaneously into immunocompromised mice.
Compound Administration: Once tumors are established, administer the test compound via a specified route (e.g., intraperitoneal injection).[11]
Tumor Measurement: Regularly measure the tumor volume using calipers.[11]
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition by comparing the tumor volumes in the treated and control groups.[11]
The elevated plus maze (EPM) is a widely used model to assess the anxiolytic effects of drugs in rodents.[28]
Protocol:
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
Compound Administration: Administer the test compound or vehicle to the animals.
Behavioral Testing: Place the animal at the center of the maze and record its behavior for a set period.
Data Analysis: Measure parameters such as the time spent in and the number of entries into the open and closed arms to assess anxiety-like behavior.
Visualizations
Signaling Pathway
Caption: Signaling pathway of a piperidine-based CCR5 antagonist blocking HIV entry.
Experimental Workflow
Caption: General experimental workflow for the discovery of piperidine-based drugs.
spectroscopic comparison of cis and trans isomers of substituted piperidines
Title: Spectroscopic Resolution of Cis and Trans Isomers in Substituted Piperidines: A Comprehensive Analytical Guide Introduction Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, serving a...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Spectroscopic Resolution of Cis and Trans Isomers in Substituted Piperidines: A Comprehensive Analytical Guide
Introduction
Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, serving as the core scaffold for countless therapeutics. The relative stereochemistry (cis vs. trans) of these heterocycles profoundly dictates their pharmacological profile, receptor binding affinity, and metabolic stability. As a Senior Application Scientist, distinguishing between these diastereomers requires a robust, orthogonal analytical approach. This guide provides an objective comparison of the spectroscopic methodologies—specifically Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—used to unambiguously assign the stereochemistry of substituted piperidines.
Mechanistic Causality: The Structural Basis of Spectroscopic Differences
The differentiation of cis and trans piperidines relies on the predictable conformational behavior of six-membered rings. In a substituted piperidine (e.g., 2,6-disubstituted), the steric bulk of the substituents drives the ring into a chair conformation that minimizes 1,3-diaxial interactions.
Cis-2,6-disubstituted piperidines typically adopt a highly stable chair conformation where both substituents reside in equatorial positions (
e,e
). Consequently, the protons attached to C2 and C6 are forced into axial positions[1].
Trans-2,6-disubstituted piperidines are forced into a conformation where one substituent is equatorial and the other is axial (
a,e
), meaning one of the corresponding ring protons must be equatorial[1].
These rigid geometric differences manifest as distinct phenomena in both NMR (via scalar coupling) and IR (via hyperconjugation)[2][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy, particularly 1D
1
H NMR, is the primary tool for stereochemical assignment. The Karplus equation dictates that the vicinal coupling constant (
3J
) is highly dependent on the dihedral angle between adjacent protons.
Protocol: 1D
1
H and 2D NOESY NMR Acquisition
To ensure a self-validating system, rely on precise
J
-coupling extraction combined with spatial proximity checks.
Sample Preparation : Dissolve 5–10 mg of the purified piperidine isomer in 0.6 mL of a non-protic, deuterated solvent (e.g., CDCl
3
or C
6
D
6
). CDCl
3
is preferred unless overlapping signals require solvent-induced shifts[2].
Instrument Setup : Utilize a high-field NMR spectrometer (
≥
400 MHz) to ensure sufficient signal dispersion and accurate coupling constant measurement[4].
1D
1
H Acquisition : Acquire a standard 1D proton spectrum (e.g., 16–64 scans, 2–5 sec relaxation delay). Process with zero-filling and mild Gaussian apodization to resolve fine splitting patterns.
2D NOESY/ROESY (If needed) : For complex substitution patterns, acquire a 2D NOESY spectrum (mixing time 300–500 ms) to observe through-space interactions between protons that are co-facial (e.g., 1,3-diaxial protons or adjacent cis protons)[5].
Data Analysis : Extract the multiplet structures for the protons attached to the substituted carbons (e.g., C2 and C6).
Axial Protons : Exhibit large axial-axial couplings (
3Jaa≈
10–13 Hz) with adjacent axial protons[2][4].
Equatorial Protons : Exhibit only small axial-equatorial (
3Jae≈
2–5 Hz) or equatorial-equatorial (
3Jee≈
2–4 Hz) couplings[2][4].
Table 1: Typical
1
H NMR Coupling Constants for Piperidine Protons
Stereochemical Relationship
Dihedral Angle (
θ
)
Typical
3J
Value (Hz)
Diagnostic Significance
Axial - Axial (
a,a
)
~180°
10.0 – 13.5
Confirms adjacent protons are both axial (e.g., cis-2,6-isomer)[2].
Axial - Equatorial (
a,e
)
~60°
2.0 – 5.5
Indicates at least one proton is equatorial (e.g., trans-2,6-isomer)[4].
Equatorial - Equatorial (
e,e
)
~60°
2.0 – 4.0
Indicates both protons are equatorial.
FT-IR Spectroscopy: Bohlmann Bands Analysis
While NMR provides direct geometric data, FT-IR offers a rapid, orthogonal verification method via Bohlmann bands . These are specific C–H stretching vibrations occurring at lower wavenumbers (2700–2850 cm
−1
) than typical aliphatic C–H stretches[6][7].
Causality : Bohlmann bands arise from the stereoelectronic hyperconjugation (antiperiplanar delocalization) between the axial lone pair on the piperidine nitrogen and adjacent (C2/C6) axial C–H bonds[6][7].
Cis-isomers (with equatorial substituents) have axial protons at C2/C6 that are perfectly antiperiplanar to the nitrogen lone pair, producing strong Bohlmann bands[3][8].
Trans-isomers lack this dual antiperiplanar arrangement (because one proton is equatorial), resulting in weak or absent Bohlmann bands[3][8].
Protocol: FT-IR Bohlmann Band Acquisition
Sample Preparation : For solid samples, prepare a KBr pellet (1–2 mg sample in 100 mg anhydrous KBr) or use an Attenuated Total Reflectance (ATR) accessory with a diamond crystal[4][9]. Liquid samples can be analyzed neat via ATR.
Background Subtraction : Collect a background spectrum of the ambient atmosphere (or blank ATR crystal) to remove water vapor and CO
2
artifacts.
Acquisition : Scan the sample from 4000 to 400 cm
−1
with a resolution of 4 cm
−1
(minimum 32 scans to ensure a high signal-to-noise ratio in the C–H stretching region).
Spectral Evaluation : Zoom into the 3000–2500 cm
−1
region. Compare the intensity of bands in the 2700–2850 cm
−1
window against the standard aliphatic C–H stretches (>2900 cm
−1
)[6][7].
To ensure a self-validating protocol, orthogonal techniques should be combined. The following workflow illustrates the logical decision tree for assigning piperidine stereochemistry.
Orthogonal spectroscopic workflow for the stereochemical assignment of substituted piperidines.
Conclusion
The stereochemical assignment of substituted piperidines must be grounded in fundamental conformational principles. By coupling the precise dihedral angle data derived from
1
H NMR
3J
coupling constants with the stereoelectronic hyperconjugation observed via FT-IR Bohlmann bands, researchers can establish a self-validating, highly trustworthy analytical framework.
References
Lowering of Bohlmann band intensities in conformationally homogeneous 2,6-diarylpiperidines due to ring distortion - SciSpace - 6
Piperidines ESI-revised3 - The Royal Society of Chemistry - 2
Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) - PMC - 7
Comprehensive Operational and Disposal Guide for Methyl 4-amino-2-oxopiperidine-4-carboxylate As laboratory safety and compliance standards evolve, the proper management of complex organic waste streams requires more tha...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Guide for Methyl 4-amino-2-oxopiperidine-4-carboxylate
As laboratory safety and compliance standards evolve, the proper management of complex organic waste streams requires more than passive adherence to regulations; it demands a mechanistic understanding of the chemicals involved. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe handling and disposal of Methyl 4-amino-2-oxopiperidine-4-carboxylate.
Chemical Profiling & Hazard Causality
Methyl 4-amino-2-oxopiperidine-4-carboxylate is a highly functionalized lactam and amino acid ester derivative. In pharmaceutical research, it is most frequently synthesized, stored, and utilized as its hydrochloride salt (CAS No. 2567503-42-6).
Mechanistic Hazard Assessment:
The molecule features three distinct reactive moieties: a secondary amine, a lactam carbonyl, and a methyl ester.
Hydrolytic Instability: If disposed of improperly in aqueous alkaline waste streams, the methyl ester is highly susceptible to base-catalyzed hydrolysis. This degradation pathway generates free methanol (a volatile, ignitable organic compound) and alters the waste's toxicity and pressure profile.
Reactivity: Unprotected secondary amines can react exothermically with strong oxidizers.
Regulatory Classification: While the parent compound piperidine is heavily regulated as a specific hazard[1], complex substituted derivatives like this are evaluated based on their solvent matrix and characteristic waste properties (e.g., ignitability, corrosivity, toxicity) under 40 CFR 261.21–261.24[2].
Quantitative Regulatory Limits & Containment
The Environmental Protection Agency (EPA) enforces a strict "cradle-to-grave" management system under the Resource Conservation and Recovery Act (RCRA)[3]. To maintain compliance and prevent cross-reactivity, waste streams containing this compound must be rigorously segregated.
Table 1: Waste Stream Categorization & Logistics
Waste Stream Matrix
Primary Contaminants
Compatible Containment
RCRA Classification
Max SAA Storage Time
Solid Residue
Pure API, contaminated PPE
Polypropylene / HDPE
Solid Toxic Waste
180 Days (SQG)
Aqueous/Acidic
HCl salt in water/buffers
Glass or HDPE
Corrosive (if pH < 2)
180 Days (SQG)
Halogenated Org.
DCM, Chloroform + API
Amber Glass / HDPE
Listed/Characteristic
180 Days (SQG)
Non-Halogenated
Methanol, Ethyl Acetate
HDPE
Ignitable (D001)
180 Days (SQG)
*Note: Small Quantity Generators (SQG) are federally limited to 180 days[4]. Academic laboratories operating under EPA Subpart K regulations may store waste for up to 6 months within the facility[5].
Self-Validating Disposal Methodologies
Do not rely on generic disposal bins. Every protocol executed at the bench must validate the safety of the downstream disposal chain. Implement the following step-by-step methodology at the point of generation.
Phase 1: Matrix Assessment and Stabilization
Characterize the Effluent: Identify the exact solvent system carrying the Methyl 4-amino-2-oxopiperidine-4-carboxylate.
Causality: Halogenated solvents (e.g., dichloromethane) require specialized high-temperature incineration (>1000°C) to prevent the release of toxic dioxins. Mixing non-halogenated waste with halogenated streams unnecessarily increases the volume of high-risk, expensive disposal[3].
Neutralization (Aqueous HCl Salt Streams): If handling the hydrochloride salt in an aqueous matrix, verify the pH. If pH < 2, titrate slowly with 1M NaOH under a fume hood.
Causality: Rapid neutralization with concentrated bases generates localized heat. This thermal spike accelerates the hydrolysis of the methyl ester moiety, releasing volatile methanol that can dangerously pressurize sealed waste containers.
Phase 2: Containment and SAA Transfer
Primary Containment: Transfer the stabilized liquid waste into a chemically compatible High-Density Polyethylene (HDPE) container.
Causality: HDPE provides superior chemical resistance against both the organic solvents used in piperidine synthesis and the potential corrosivity of the hydrochloride salt, preventing long-term leaching and container degradation[1].
Headspace Management: Leave a minimum of 20% empty headspace in the container.
Causality: This physical buffer accommodates vapor pressure fluctuations from residual volatile organic compounds (VOCs) and prevents hydrostatic rupture during diurnal temperature shifts in storage[5].
RCRA-Compliant Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "HAZARDOUS WASTE" and detail the exact percentage composition (e.g., "5% Methyl 4-amino-2-oxopiperidine-4-carboxylate, 95% Methanol")[1].
Causality: Ambiguous labeling forces disposal facilities to perform costly unknown-characterization tests and directly violates 40 CFR 262 generator documentation requirements[6].
Storage & Handoff: Transfer the sealed container to a Satellite Accumulation Area (SAA) utilizing secondary containment systems to capture potential leaks[5]. Partner exclusively with EPA-certified laboratory waste disposal companies that provide comprehensive chain-of-custody tracking from collection to final incineration[5].
Operational Workflow Visualization
The following decision matrix illustrates the logical routing for isolating and disposing of Methyl 4-amino-2-oxopiperidine-4-carboxylate waste streams.
Figure 1: Disposal routing matrix for Methyl 4-amino-2-oxopiperidine-4-carboxylate waste streams.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at:[Link]
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at:[Link]
D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. Available at: [Link]
Hazardous Waste Management in the Laboratory. Lab Manager. Available at:[Link]
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]
Hazardous Waste Listings and Characteristic Properties. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Personal protective equipment for handling Methyl 4-amino-2-oxopiperidine-4-carboxylate
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling novel pharmaceutical intermediates like Methyl 4-amin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling novel pharmaceutical intermediates like Methyl 4-amino-2-oxopiperidine-4-carboxylate , we operate in an environment of incomplete toxicological data. This compound—a highly functionalized piperidine derivative—presents specific physicochemical risks, including potential skin sensitization, unknown chronic toxicity, and the risk of aerosolization during powder transfer.
To build a self-validating safety system, our protocols must be predictive. We do not wait for a hazard to manifest; we engineer our Personal Protective Equipment (PPE) and operational workflows to prevent exposure at every vector.
Part 1: The Causality of Hazard – Why We Protect
Before donning any equipment, it is critical to understand the why behind the protocol. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires a comprehensive hazard assessment to select appropriate protection[1]. For Methyl 4-amino-2-oxopiperidine-4-carboxylate, the risk profile is dictated by its structure:
Low Molecular Weight (172.18 g/mol ): Small molecules (<500 Da) are highly efficient at crossing the dermal barrier, especially when dissolved in carrier solvents like DMSO or DMF.
Piperidine & Amine Moieties: Amine-containing heterocycles are notorious for causing contact dermatitis and respiratory sensitization.
Unknown Toxicity: The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates that chemicals with untested hazard profiles must be treated as highly hazardous[2]. We default to an Occupational Exposure Band (OEB) 3 classification.
Logical workflow for hazard classification and PPE selection for novel intermediates.
Part 2: Quantitative Risk & PPE Matrix
To translate these risks into actionable safety measures, we rely on quantitative thresholds. Prudent Practices in the Laboratory dictates that engineering controls and PPE must be matched to the specific physical state and solvent interactions of the chemical[3].
Parameter
Value / Specification
Mechanistic Rationale
Molecular Weight
172.18 g/mol
Low MW significantly increases the risk of rapid dermal penetration if solubilized.
Assumed OEB Level
OEB 3
Default for novel APIs; requires airborne containment to 10–100 µg/m³ over an 8-hour TWA.
Primary Hand PPE
Nitrile,
≥
5 mil
Provides tactile sensitivity while establishing the baseline dermal barrier.
Secondary Hand PPE
Nitrile,
≥
8 mil (Extended Cuff)
Sacrificial outer layer. Must overlap the lab coat cuff to prevent wrist exposure.
DMSO Breakthrough
< 15 minutes
DMSO rapidly degrades nitrile. Outer gloves must be doffed immediately upon contact.
Hood Face Velocity
80 - 100 FPM
Optimal aerodynamic capture velocity to prevent user exposure to aerosolized powders.
Part 3: Step-by-Step Operational Workflow
Standard chemical fume hoods operate at face velocities that can create turbulent eddies, scattering fine powders like the hydrochloride salt or free base of this compound. The following protocol integrates strict PPE usage with proper engineering controls to create a fail-safe handling environment.
Phase 1: Preparation and PPE Donning
Risk Assessment: Verify the operational workspace. Ensure the Vented Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) is certified and operational.
Base Layer Donning: Put on a flame-resistant, fluid-resistant lab coat. Fasten all buttons to the neck to eliminate exposed skin.
Primary Gloving: Don the inner layer of standard nitrile gloves (5 mil). Ensure they fit snugly for tactile precision.
Secondary Gloving: Don the outer layer of extended-cuff nitrile gloves (8 mil). Pull the cuffs over the sleeves of the lab coat to seal the wrist gap. This is a critical self-validating step: if the outer glove is breached, the inner glove remains intact.
Facial Protection: Don chemical splash safety goggles. If handling the dry powder outside of a VBE (not recommended), a NIOSH-approved N95 respirator or PAPR is mandatory to prevent inhalation.
Phase 2: Execution and Containment
Material Transfer: Transport the sealed vial of Methyl 4-amino-2-oxopiperidine-4-carboxylate into the VBE using a secondary containment vessel.
Static Mitigation: Use an anti-static bar or zero-stat gun on the spatula and weigh boat. Piperidine derivatives often hold static charge, leading to powder repulsion and dangerous aerosolization.
Weighing: Carefully weigh the target mass. Seal the primary vial immediately after extraction to minimize ambient exposure.
Solubilization: If adding solvent (e.g., DMSO, DMF) for assays, do so slowly via a volumetric pipette. Crucial Causality: If a drop of solvent contacts the outer glove, pause the operation immediately. DMSO acts as a rapid carrier solvent; doff the outer gloves inside the hood and don a new pair before proceeding.
Step-by-step operational workflow for safely weighing and solubilizing the compound.
Part 4: Doffing, Decontamination, and Disposal Plan
The highest risk of exposure often occurs after the experiment is complete, during the doffing process.
Surface Decontamination: While still wearing double gloves, wipe down the balance, spatulas, and hood surfaces with a 10% bleach solution (to degrade the active pharmaceutical ingredient), followed by 70% ethanol to remove residual salts and organics.
Outer Glove Removal: Aseptically remove the outer gloves inside the hood. Pinch the palm of one glove, peel it off inside out, hold it in the gloved hand, and slide a finger under the wrist of the remaining glove to peel it over the first. Dispose of them in a designated hazardous solid waste bin.
Waste Segregation:
Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a sealed, labeled biohazard/chemical waste bag.
Liquid Waste: Any excess solubilized Methyl 4-amino-2-oxopiperidine-4-carboxylate must be collected in a compatible, clearly labeled halogenated/non-halogenated solvent waste carboy (depending on the carrier solvent).
Egress: Remove the sealed solution from the hood. Doff the inner gloves using the same aseptic technique, remove the lab coat, and wash hands thoroughly with soap and water.
References
Title: Working with Chemicals - Prudent Practices in the Laboratory
Source: National Center for Biotechnology Information (NCBI) / National Research Council
URL: [Link]
Title: Laboratory Safety Guidance
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]